molecular formula C31H30Br6N4O11 B15603043 Isofistularin-3

Isofistularin-3

Cat. No.: B15603043
M. Wt: 1114.0 g/mol
InChI Key: TURTULDFIIAPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isofistularin-3 has been reported in Aplysina aerophoba and Aplysina caissara with data available.

Properties

IUPAC Name

7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURTULDFIIAPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Br6N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Multifaceted Mechanism of Action of Isofistularin-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anticancer agent with a distinct and multifaceted mechanism of action.[1][2] This technical guide provides an in-depth exploration of its core molecular interactions and cellular consequences. The primary mechanism of this compound is the direct inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][2][3] This inhibition leads to the demethylation and subsequent re-expression of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR).[1][2] Downstream cellular effects are profound, encompassing a G0/G1 phase cell cycle arrest, induction of autophagy, and a significant sensitization of cancer cells to TRAIL-induced apoptosis.[1][2][3] This guide synthesizes the current understanding, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual diagrams of key pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Marine sponges are a rich source of structurally unique secondary metabolites, many of which possess potent biological activities.[1][4] this compound is a brominated tyrosine derivative isolated from the Mediterranean sponge Aplysina aerophoba.[1][5][6] Structurally similar to other bioactive compounds like psammaplin-A, this compound has been identified as a compound of interest for its anticancer properties.[1] Early studies noted its cytotoxic effects, but recent investigations have elucidated a more complex mechanism of action centered on epigenetic modulation.[1][7] This document serves as a technical deep-dive into the molecular pathways targeted by this compound.

Core Mechanism of Action: DNA Methyltransferase 1 (DNMT1) Inhibition

The principal molecular target of this compound is DNA methyltransferase 1 (DNMT1), an enzyme crucial for maintaining DNA methylation patterns during cell replication.[1][2][3] In cancer, hypermethylation of promoter regions of tumor suppressor genes by DNMT1 is a common mechanism for gene silencing.[1]

This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[1] Molecular docking and in vitro enzymatic assays have confirmed that this compound binds within the DNA-interacting pocket of the DNMT1 enzyme.[1][2][3] This competitive inhibition prevents the enzyme from methylating its target DNA sequences. The inhibitory activity has been quantified with an in vitro IC50 value of 13.5 ± 5.4 μM .[1][3]

DNMT1_Inhibition cluster_0 Normal DNA Methylation cluster_1 This compound Action DNMT1 DNMT1 DNA DNA DNMT1->DNA Binds to DNA Me_DNA Methylated DNA (Gene Silencing) DNA->Me_DNA Methylation Iso3 This compound DNMT1_Inhibited DNMT1 Iso3->DNMT1_Inhibited Binds to DNA pocket DNA_Unmethylated Unmethylated DNA (Gene Expression) DNMT1_Inhibited->DNA_Unmethylated Inhibition

Figure 1: this compound directly inhibits DNMT1 activity.

Cellular Consequences of this compound Action

The inhibition of DNMT1 by this compound triggers a cascade of cellular events that collectively contribute to its anticancer effects.

Re-expression of Tumor Suppressor Genes

By preventing DNA hypermethylation, this compound can restore the expression of silenced tumor suppressor genes.[1] A key example is the Aryl Hydrocarbon Receptor (AHR), a gene with tumor-suppressive functions that is often silenced by promoter hypermethylation in leukemia models.[1] Treatment with this compound leads to the demethylation of CpG sites within the AHR promoter, resulting in the re-expression of AHR mRNA.[1][2][3]

Cell Cycle Arrest at G0/G1 Phase

A major consequence of this compound treatment in cancer cells is a marked reduction in cell proliferation, attributed to an arrest in the G0/G1 phase of the cell cycle.[1][2][3] This cytostatic effect is mediated by the modulation of key cell cycle regulatory proteins. Specifically, this compound treatment leads to:

  • Increased expression of cyclin-dependent kinase inhibitors p21 and p27 .[1][2][3]

  • Reduced expression of cyclin E1 , Proliferating Cell Nuclear Antigen (PCNA ), and the oncogene c-myc .[1][2][3]

This coordinated regulation prevents cells from transitioning from the G1 to the S phase, thereby halting proliferation.

Cell_Cycle_Arrest cluster_proteins Key Regulatory Proteins Iso3 This compound cMyc c-myc Iso3->cMyc Reduces p21 p21 Iso3->p21 Increases p27 p27 Iso3->p27 Increases CyclinE1 Cyclin E1 Iso3->CyclinE1 Reduces PCNA PCNA Iso3->PCNA Reduces G1_S_Transition G1/S Phase Transition cMyc->G1_S_Transition Promotes p21->G1_S_Transition Inhibits p27->G1_S_Transition Inhibits CyclinE1->G1_S_Transition Promotes PCNA->G1_S_Transition Promotes Arrest G0/G1 Arrest G1_S_Transition->Arrest Blocked

Figure 2: this compound-induced G0/G1 cell cycle arrest pathway.
Induction of Autophagy

In addition to cell cycle arrest, this compound induces autophagy, a cellular process of self-degradation.[1][2] This is observed through distinct morphological changes in treated cells, including a significant increase in cell size and the appearance of cytoplasmic vacuoles.[1] The induction of autophagy is confirmed by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from the cytosolic form (LC3-I) to the autophagosome-associated form (LC3-II).[1][2][3]

Autophagy_Workflow cluster_assays Assessment Methods cluster_markers Autophagy Markers start Cancer Cells (e.g., RAJI) treatment Treat with This compound start->treatment microscopy Microscopy (Fluorescence, TEM) treatment->microscopy western Western Blot treatment->western vacuoles Cytoplasmic Vacuoles & Autophagosomes microscopy->vacuoles lc3 LC3-I to LC3-II Conversion western->lc3 conclusion Conclusion: Autophagy Induced vacuoles->conclusion lc3->conclusion

Figure 3: Experimental workflow for assessing autophagy induction.

Sensitization to TRAIL-Induced Apoptosis

One of the most significant findings is the ability of this compound to strongly synergize with the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a promising anticancer agent that can selectively kill cancer cells.[1] Many cancer types are resistant to TRAIL, and this compound acts as a potent sensitizer.[1] The combination index (CI) values in RAJI and U-937 lymphoma cells were 0.22 and 0.21, respectively, indicating strong synergism.[1][2]

The mechanism for this sensitization is multifactorial and involves:

  • Activation of Endoplasmic Reticulum (ER) Stress: this compound treatment increases the expression of the ER stress marker GRP78.[1][2][3]

  • Upregulation of Death Receptor 5 (DR5): ER stress leads to an increased surface expression of the TRAIL receptor DR5, providing more binding sites for TRAIL.[1][2][3]

  • Downregulation of Anti-Apoptotic Proteins: this compound decreases the expression of key inhibitors of the apoptotic cascade, including survivin and cellular FLICE-like inhibitory protein (FLIPL ).[1][2][3]

This combination of events lowers the threshold for apoptosis, allowing TRAIL to effectively induce cell death via the extrinsic pathway.[1]

TRAIL_Sensitization cluster_effects This compound Cellular Effects Iso3 This compound ER_Stress ER Stress ↑ (GRP78 ↑) Iso3->ER_Stress Survivin Survivin ↓ Iso3->Survivin FLIP FLIP_L ↓ Iso3->FLIP TRAIL TRAIL DR5 DR5 Surface Expression ↑ TRAIL->DR5 Binds ER_Stress->DR5 Caspase8 Caspase-8 Activation DR5->Caspase8 Activates Apoptosis Apoptosis Survivin->Apoptosis Inhibits FLIP->Caspase8 Inhibits Caspase8->Apoptosis Triggers

Figure 4: this compound sensitization to TRAIL-induced apoptosis.

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays. The following tables summarize the key data for easy comparison.

Table 1: Inhibitory Concentrations of this compound in Various Assays

Parameter Target / Cell Line Value Reference
IC50 DNMT1 (in vitro) 13.5 ± 5.4 µM [1]
IC50 HeLa (Cytotoxicity) 8.5 ± 0.2 µM [7]
EC50 MPC cells (Viability) 44 µM (Normoxia) [7]
EC50 MTT cells (Viability) 43 µM (Normoxia) [7]
EC50 MPC cells (Viability) 91 µM (Hypoxia) [7]
EC50 MTT cells (Viability) 59 µM (Hypoxia) [7]
CI * RAJI + TRAIL 0.22 [1]
CI * U-937 + TRAIL 0.21 [1]

*Combination Index (CI < 1 indicates synergy)

Table 2: Growth Inhibitory (GI50) Activity of this compound Across Cancer Cell Lines (72h treatment)

Cell Line Cancer Type GI50 (µM)
RAJI Burkitt's Lymphoma 9.9 ± 8.6
U-937 Histiocytic Lymphoma 8.1 ± 5.6
JURKAT T-cell Leukemia 10.2 ± 5.8
K-562 Chronic Myelogenous Leukemia 8.3 ± 3.6
HL-60 Promyelocytic Leukemia 8.1 ± 4.7
MEG-01 Megakaryoblastic Leukemia 14.8 ± 5.3
PC-3 Prostate Cancer 8.1 ± 4.4
MDA-MB-231 Breast Cancer 7.3 ± 7.0
SH-SY5Y Neuroblastoma > 50

Data sourced from Florean et al., 2016.[1]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound, based on descriptions in the primary literature.[1]

In Vitro DNMT1 Inhibition Assay
  • Principle: A non-radioactive, ELISA-based assay to measure the activity of purified DNMT1 enzyme.

  • Method:

    • A universal DNA methylase assay kit is used. A 96-well plate is coated with a DNA substrate.

    • Purified recombinant human DNMT1 enzyme is added to the wells in the presence of the methyl donor S-adenosylmethionine (SAM).

    • Increasing concentrations of this compound (or control inhibitor, e.g., EGCG) are added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time (e.g., 2 hours) at 37°C.

    • The plate is washed, and a capture antibody specific for 5-methylcytosine (B146107) (5-mC) is added.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is added, followed by a colorimetric HRP substrate.

    • The absorbance is read on a microplate reader. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Principle: Staining of cellular DNA with a fluorescent dye (e.g., Propidium Iodide, PI) allows for the quantification of cells in different phases of the cell cycle based on DNA content.

  • Method:

    • Cells (e.g., RAJI, U-937) are seeded and treated with various concentrations of this compound for a specified duration (e.g., 24-72 hours).

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

    • Fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • After incubation in the dark, the DNA content of the cells is analyzed using a flow cytometer.

    • The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

Western Blotting for Protein Expression
  • Principle: Separation of cellular proteins by size via SDS-PAGE, transfer to a membrane, and detection using specific primary antibodies.

  • Method:

    • Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein (e.g., 20-40 µg) are loaded and separated on an SDS-polyacrylamide gel.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for target proteins (e.g., p21, p27, c-myc, LC3, GRP78, survivin, β-actin) overnight at 4°C.

    • After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

TRAIL Sensitization and Apoptosis Assay
  • Principle: To assess the synergistic effect of this compound and TRAIL on cell viability and apoptosis.

  • Method:

    • Viability Assay: Cells are pre-treated with this compound for a set time (e.g., 24 hours). Subsequently, increasing concentrations of recombinant human TRAIL are added for an additional period (e.g., 24 hours). Cell viability is assessed using an MTS or MTT assay. Combination Index (CI) values are calculated using software like CompuSyn to determine synergy.

    • Apoptosis Staining: Cells are co-treated as described above. Apoptosis is quantified by staining with Hoechst 33342 (stains all nuclei) and Propidium Iodide (PI, stains nuclei of dead/late apoptotic cells). Cells are observed under a fluorescence microscope to distinguish between viable, early apoptotic (condensed, bright blue nuclei), and late apoptotic/necrotic (pink/red nuclei) cells.

Conclusion

This compound demonstrates a sophisticated and potent mechanism of action against cancer cells, positioning it as a valuable lead compound for oncological drug development. Its primary role as a DNMT1 inhibitor initiates a cascade of favorable anticancer events, including the reactivation of tumor suppressor genes, induction of cell cycle arrest, and promotion of autophagy. Crucially, its ability to sensitize resistant cancer cells to TRAIL-mediated apoptosis by modulating the ER stress response and key apoptotic inhibitors highlights its potential in combination therapies. The comprehensive data underscore the importance of exploring marine natural products as a source for novel therapeutic agents. Further preclinical and in vivo studies are warranted to fully evaluate the therapeutic potential of this compound.[1]

References

The Discovery and Isolation of Isofistularin-3 from Aplysina aerophoba: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3 (B1198176), a brominated isoxazoline (B3343090) alkaloid, is a prominent secondary metabolite isolated from the marine sponge Aplysina aerophoba. First identified as a chemical defense agent, recent research has unveiled its potential as a potent anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details the experimental protocols for its extraction and purification, summarizes its physicochemical and biological properties, and visualizes its known mechanism of action on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and oncology drug development.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive compounds with significant therapeutic potential. Marine sponges, in particular, are known to produce a diverse array of secondary metabolites as a defense mechanism against predation and microbial fouling. The Mediterranean sponge Aplysina aerophoba is a notable example, producing a variety of brominated alkaloids. Among these, this compound has emerged as a molecule of significant interest due to its potent biological activities.

Initially recognized for its role in the chemical defense of Aplysina aerophoba, this compound has been shown to be a major deterrent against predators.[1][2][3] More recently, its cytotoxic properties against various cancer cell lines have been investigated, revealing its function as a DNA methyltransferase 1 (DNMT1) inhibitor.[4][5] This discovery has positioned this compound as a promising lead compound for the development of new epigenetic drugs for cancer therapy.

This guide provides an in-depth look at the scientific data and methodologies related to the discovery and isolation of this compound from its natural source.

Physicochemical Properties of this compound

This compound is a complex brominated alkaloid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₁H₃₀Br₆N₄O₁₁[1]
Molecular Weight 1114.0 g/mol [1]
Exact Mass 1113.69499 Da[1]
Monoisotopic Mass 1107.70113 Da[1]
Topological Polar Surface Area 210 Ų[1]
CAS Number 87099-50-1[1]

Experimental Protocols

Collection of Aplysina aerophoba

Specimens of Aplysina aerophoba are collected from their natural marine habitat. For preservation of the chemical integrity of its metabolites, the collected sponge material is typically lyophilized (freeze-dried) immediately after collection to prevent enzymatic degradation of the target compounds.

Extraction and Isolation of this compound

The following protocol outlines a general method for the extraction and isolation of brominated compounds, including this compound, from Aplysina aerophoba.[6] The specific yield of this compound is not detailed in the available literature.

Materials:

  • Lyophilized Aplysina aerophoba tissue

  • Ethanol (EtOH 96%)

  • Petroleum Ether (PE)

  • Ethyl Acetate (EtOAc)

  • n-Butanol (BuOH)

  • Water (H₂O)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • Solvents for chromatography (e.g., heptane (B126788), ethyl acetate, methanol, dichloromethane (B109758), acetone)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Extraction: Approximately 1 kg of lyophilized Aplysina aerophoba is subjected to ultrasonic extraction with 96% ethanol. This process is repeated five times for 15 minutes each to ensure exhaustive extraction of the secondary metabolites. The resulting ethanolic extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude ethanolic extract is partitioned successively with petroleum ether, ethyl acetate, n-butanol, and water. The fractions containing brominated compounds, as determined by preliminary analysis such as thin-layer chromatography (TLC) or HPLC, are combined for further purification. Typically, the petroleum ether, ethyl acetate, and n-butanol fractions will contain this compound.

  • Column Chromatography: The combined organic fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, starting with heptane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.

  • Size-Exclusion Chromatography: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with an appropriate solvent system, such as a mixture of dichloromethane and acetone.

  • High-Performance Liquid Chromatography (HPLC): The final purification step involves semi-preparative or preparative HPLC on a C18 column to yield pure this compound.

The following diagram illustrates the general workflow for the isolation of this compound.

G Isolation Workflow for this compound Sponge Aplysina aerophoba (Lyophilized) Extraction Ultrasonic Extraction (EtOH) Sponge->Extraction Partitioning Solvent Partitioning (PE, EtOAc, BuOH, H₂O) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Combined Organic Fractions Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex This compound containing fractions HPLC Preparative HPLC Sephadex->HPLC Isofistularin3 Pure this compound HPLC->Isofistularin3

A generalized workflow for the isolation of this compound.
Structure Elucidation

  • ¹H and ¹³C NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the carbon skeleton and the connectivity of protons and carbons in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in the structural elucidation.

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme involved in the epigenetic regulation of gene expression.

Quantitative Biological Activity Data
Cell LineAssayResult (IC₅₀ or other)Reference
Various Cancer Cell LinesProliferation AssayGI₅₀ values range from 11.2 to >50 µM[4]
Purified DNMT1In vitro activity assayIC₅₀ = 13.5 ± 5.4 μM[4]
Signaling Pathways Affected by this compound

This compound's inhibition of DNMT1 leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

References

Isofistularin-3: A Marine-Derived DNMT1 Inhibitor with Anti-Cancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Isofistularin-3 is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1][2] This molecule has garnered significant interest within the scientific community due to its cytotoxic and anti-cancer properties.[1][3] Extensive research has identified this compound as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1][4] By inhibiting DNMT1, this compound can induce the re-expression of tumor suppressor genes, leading to cell cycle arrest and sensitization of cancer cells to apoptosis-inducing agents. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanisms of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex dimeric molecule derived from brominated tyrosine. Its intricate structure is key to its biological activity.

IdentifierValueReference
Chemical Formula C₃₁H₃₀Br₆N₄O₁₁[5][6]
Molecular Weight 1114.0 g/mol [5]
IUPAC Name (5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide[6]
SMILES Notation COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br[6]
CAS Number 87099-50-1[5][6]

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, most notably its potent inhibition of DNMT1 and its cytotoxic effects on various cancer cell lines.

DNMT1 Inhibition

This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[1][4]

ParameterValueCell Line/SystemReference
IC₅₀ (DNMT1) 13.5 ± 5.4 μMPurified enzyme (in vitro)[1]
Anti-proliferative Activity

This compound has demonstrated significant anti-proliferative effects across a panel of cancer cell lines.

Cell LineCancer TypeGI₅₀ (72h)Reference
RAJI Burkitt's Lymphoma9.9 ± 8.6 μM[7]
U-937 Histiocytic Lymphoma8.1 ± 5.6 μM[7]
JURKAT T-cell Leukemia10.2 ± 5.8 μM[7]
K-562 Chronic Myelogenous Leukemia8.3 ± 3.6 μM[7]
MEG-01 Megakaryoblastic Leukemia14.8 ± 5.3 μM[7]
HL-60 Promyelocytic Leukemia8.1 μM[7]
HeLa Cervical Cancer8.5 ± 0.2 µM[2]

Mechanism of Action

The anti-cancer effects of this compound are attributed to its ability to modulate key cellular processes, including epigenetic regulation, cell cycle progression, and apoptosis.

DNA Demethylation and Gene Re-expression

As a DNMT1 inhibitor, this compound leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, thereby reactivating their expression. A notable example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene in RAJI cells following treatment with this compound.[1]

Cell Cycle Arrest

This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1][8] This is achieved through the upregulation of cyclin-dependent kinase inhibitors p21 and p27, and the downregulation of proteins essential for cell cycle progression, including Cyclin E1, PCNA, and c-myc.[1][8]

G0G1_Arrest Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits CyclinE1_PCNA_cMyc Cyclin E1 / PCNA / c-myc Isofistularin3->CyclinE1_PCNA_cMyc reduces levels of p21_p27 p21 / p27 DNMT1->p21_p27 represses expression of G0G1_Arrest G0/G1 Phase Arrest p21_p27->G0G1_Arrest induces CyclinE1_PCNA_cMyc->G0G1_Arrest promotes progression past

This compound induced G0/G1 cell cycle arrest pathway.
Sensitization to TRAIL-Induced Apoptosis

A significant aspect of this compound's therapeutic potential is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][7] This is particularly relevant for TRAIL-resistant cancer cells. The mechanism involves several key events:

  • Downregulation of anti-apoptotic proteins: this compound reduces the expression of survivin and cFLIP.[1][7]

  • Induction of Endoplasmic Reticulum (ER) Stress: Treatment with this compound leads to ER stress, evidenced by the increased expression of GRP78.[1][7]

  • Upregulation of Death Receptor 5 (DR5): The induction of ER stress leads to an increased surface expression of the TRAIL receptor DR5.[1][7]

  • Activation of the Extrinsic Apoptotic Pathway: The combination of this compound and TRAIL leads to the activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.[1]

TRAIL_Sensitization cluster_Isofistularin3 This compound Effects cluster_TRAIL TRAIL Pathway Isofistularin3 This compound Survivin_cFLIP Survivin / cFLIP Isofistularin3->Survivin_cFLIP downregulates ER_Stress ER Stress (GRP78 ↑) Isofistularin3->ER_Stress induces Caspase8 Caspase-8 Survivin_cFLIP->Caspase8 inhibits DR5 DR5 Surface Expression ER_Stress->DR5 increases DR5->Caspase8 activates TRAIL TRAIL TRAIL->DR5 Caspase3 Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Mechanism of this compound-mediated sensitization to TRAIL-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound.

Isolation and Purification of this compound

This compound is naturally sourced from the marine sponge Aplysina aerophoba. A general workflow for its isolation is as follows:

Isolation_Workflow Sponge Aplysina aerophoba sponge collection Extraction Extraction with organic solvent (e.g., Methanol) Sponge->Extraction Partitioning Solvent-solvent partitioning Extraction->Partitioning Chromatography1 Column Chromatography (e.g., Silica gel) Partitioning->Chromatography1 Chromatography2 High-Performance Liquid Chromatography (HPLC) Chromatography1->Chromatography2 Isofistularin3 Pure this compound Chromatography2->Isofistularin3

General workflow for the isolation of this compound.
In Vitro DNMT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified DNMT1 enzyme.

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant DNMT1, a methyl donor (S-adenosyl-L-methionine, SAM), and a DNA substrate.

  • Compound Addition: this compound at various concentrations is added to the reaction mixture. A control with no inhibitor is also prepared.

  • Incubation: The reaction is incubated to allow for DNA methylation to occur.

  • Detection: The level of DNA methylation is quantified. This can be done using various methods, such as ELISA-based assays that detect 5-methylcytosine (B146107) or radioisotope-based assays that measure the incorporation of a radiolabeled methyl group.

  • Data Analysis: The percentage of DNMT1 inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting inhibition versus concentration.

Cell Proliferation Assay (e.g., MTS Assay)

This assay determines the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • MTS Reagent Addition: An MTS reagent is added to each well and the plate is incubated. The MTS reagent is converted to a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI₅₀ (concentration that inhibits cell growth by 50%) is determined.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with this compound for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested and fixed, typically with cold ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (e.g., Caspase-3/7 Activity Assay)

This assay measures the activation of effector caspases, a hallmark of apoptosis.

  • Cell Treatment: Cells are treated with this compound, TRAIL, or a combination of both.

  • Lysis and Reagent Addition: The cells are lysed, and a luminogenic caspase-3/7 substrate is added.

  • Incubation: The mixture is incubated to allow for caspase cleavage of the substrate, which generates a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a luminometer. The signal intensity is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: The fold-change in caspase activity relative to untreated controls is calculated.

Conclusion and Future Directions

This compound is a promising marine natural product with well-defined anti-cancer properties. Its mechanism of action, centered on the inhibition of DNMT1 and subsequent effects on cell cycle and apoptosis, makes it an attractive candidate for further pre-clinical and clinical development. Future research should focus on optimizing its therapeutic index, exploring its efficacy in in vivo models for various cancer types, and investigating potential synergistic combinations with other anti-cancer agents. The detailed understanding of its chemical structure and biological functions provides a solid foundation for the development of novel epigenetic therapies.

References

Isofistularin-3: A Marine-Derived DNA Demethylating Agent for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of isofistularin-3 (B1198176), a brominated alkaloid derived from the marine sponge Aplysina aerophoba, and its role as a potent DNA demethylating agent.[1][2][3] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated cellular pathways to support further research and development in oncology.

Core Mechanism of Action: DNMT1 Inhibition

This compound functions as a direct inhibitor of DNA methyltransferase 1 (DNMT1), the key enzyme responsible for maintaining DNA methylation patterns during cell division.[1][2] Through non-covalent binding within the DNA interacting pocket of DNMT1, this compound effectively blocks its catalytic activity.[1][2] This inhibition leads to passive demethylation of the genome during DNA replication, resulting in the re-expression of silenced tumor suppressor genes.[1]

One of the key validated targets of this compound-mediated demethylation is the Aryl Hydrocarbon Receptor (AHR) gene.[1][4] Treatment of cancer cells with this compound has been shown to decrease the methylation of CpG sites within the AHR promoter, leading to the restoration of its mRNA expression.[1][4]

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound as a DNMT1 inhibitor and as an anti-proliferative agent against various cancer cell lines.

Table 1: In Vitro DNMT1 Inhibition

CompoundTargetIC50 (μM)Assay Type
This compoundPurified DNMT113.5 ± 5.4Biochemical in vitro assay

Data sourced from Florean et al., 2016.[1][4]

Table 2: Anti-Proliferative Activity (GI50)

Cell LineCancer TypeGI50 (μM, 72h)
RAJIBurkitt's Lymphoma9.9 ± 8.6
U-937Histiocytic Lymphoma8.1 ± 5.6
JURKATT-cell Leukemia10.2 ± 5.8
K-562Chronic Myelogenous Leukemia8.3 ± 3.6
MEG-01Megakaryoblastic Leukemia14.8 ± 5.3
HL-60Acute Promyelocytic Leukemia8.1 ± 3.1
PC-3Prostate Cancer41.1 ± 7.7% growth inhibition at 50 μM
HeLaCervical Cancer8.5 ± 0.2
MPCMouse Pheochromocytoma43-44 (normoxia)
MTTMouse Pheochromocytoma43-44 (normoxia)

Data compiled from Florean et al., 2016 and Lauffer et al., 2018.[1][5][6]

Key Cellular Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of several critical cellular pathways beyond DNA demethylation. These include the induction of cell cycle arrest, autophagy, and apoptosis, as well as sensitization to TRAIL-mediated cell death.

DNA Demethylation and Tumor Suppressor Gene Re-activation

The primary mechanism of this compound involves the direct inhibition of DNMT1, leading to the demethylation of promoter regions of tumor suppressor genes (TSGs) and their subsequent re-expression.

DNMT1_Inhibition_Pathway Isofistularin3 This compound DNMT1 DNMT1 Enzyme Isofistularin3->DNMT1 Inhibits TSG_Expression TSG Re-expression Isofistularin3->TSG_Expression Leads to DNA_Methylation DNA Hypermethylation of TSG Promoters DNMT1->DNA_Methylation Maintains TSG_Silencing Tumor Suppressor Gene (e.g., AHR) Silencing DNA_Methylation->TSG_Silencing Cancer_Progression Cancer Progression TSG_Silencing->Cancer_Progression Tumor_Suppression Tumor Suppression TSG_Expression->Tumor_Suppression

Caption: this compound inhibits DNMT1, leading to TSG re-expression.

Cell Cycle Arrest at G0/G1 Phase

This compound induces a robust cell cycle arrest in the G0/G1 phase.[2][5] This is achieved by increasing the expression of cell cycle inhibitors p21 and p27, while simultaneously reducing the levels of proteins that promote cell cycle progression, such as Cyclin E1, PCNA, and c-myc.[2][5]

Cell_Cycle_Arrest_Pathway cluster_up Upregulated cluster_down Downregulated p21 p21 G0G1_Arrest G0/G1 Cell Cycle Arrest p21->G0G1_Arrest p27 p27 p27->G0G1_Arrest CyclinE1 Cyclin E1 CyclinE1->G0G1_Arrest PCNA PCNA PCNA->G0G1_Arrest cMyc c-myc cMyc->G0G1_Arrest Isofistularin3 This compound Isofistularin3->p21 Isofistularin3->p27 Isofistularin3->CyclinE1 Isofistularin3->PCNA Isofistularin3->cMyc

Caption: this compound induces G0/G1 arrest via p21/p27 and Cyclin E1.

Sensitization to TRAIL-Induced Apoptosis

A significant finding is that this compound sensitizes cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[2] This synergistic effect is mediated through the induction of Endoplasmic Reticulum (ER) stress, evidenced by increased GRP78 expression, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[2] Additionally, this compound reduces the expression of the anti-apoptotic protein survivin.[2]

TRAIL_Sensitization_Pathway Isofistularin3 This compound ER_Stress ER Stress Isofistularin3->ER_Stress Survivin Survivin Expression Isofistularin3->Survivin GRP78 GRP78 Expression ER_Stress->GRP78 DR5 DR5 Surface Expression GRP78->DR5 Apoptosis Apoptosis DR5->Apoptosis Survivin->Apoptosis TRAIL TRAIL TRAIL->Apoptosis

Caption: this compound enhances TRAIL-induced apoptosis via ER stress.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro DNMT1 Inhibition Assay

This protocol is designed to quantify the direct inhibitory effect of this compound on purified DNMT1 enzyme activity.

DNMT1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified DNMT1 Enzyme Incubation Incubate components at 37°C Enzyme->Incubation Substrate Poly(dI-dC) Substrate Substrate->Incubation Cofactor S-adenosyl methionine (SAM) [3H-labeled] Cofactor->Incubation Compound This compound (or control) Compound->Incubation Capture Capture methylated DNA on filter paper Incubation->Capture Wash Wash to remove unincorporated [3H]SAM Capture->Wash Scintillation Scintillation Counting Wash->Scintillation IC50 Calculate IC50 Value Scintillation->IC50

Caption: Workflow for the in vitro DNMT1 inhibition assay.

Methodology:

  • Reaction Setup: In a reaction buffer, combine purified recombinant DNMT1 enzyme with a synthetic DNA substrate (e.g., poly(dI-dC)).

  • Compound Addition: Add varying concentrations of this compound or a control compound (e.g., EGCG as a positive control, DMSO as a negative control).

  • Initiation: Start the methylation reaction by adding the methyl donor, S-adenosyl methionine (SAM), which is radioactively labeled (e.g., [³H]SAM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) to allow for DNA methylation.

  • Termination and Capture: Stop the reaction and spot the mixture onto DE81 filter paper. The negatively charged DNA binds to the positively charged filter.

  • Washing: Wash the filters multiple times with a suitable buffer to remove unincorporated [³H]SAM.

  • Quantification: Measure the amount of incorporated [³H]methyl groups using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control and determine the IC50 value.

DNA Methylation Analysis by Bisulfite Sequencing

This protocol allows for the single-nucleotide resolution analysis of DNA methylation patterns in specific gene promoters (e.g., AHR) following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture cancer cells (e.g., RAJI) and treat with this compound (e.g., 25 µM) or a control (e.g., 1 µM DAC) for a specified duration (e.g., 72 hours).

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the treated and control cells.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify the promoter region of the target gene (e.g., AHR) using primers specific to the bisulfite-converted DNA.

  • Cloning and Sequencing:

    • Clone the purified PCR products into a suitable vector (e.g., pCR2.1-TOPO).

    • Transform the vectors into competent E. coli.

    • Select multiple clones (e.g., 10-15) for each treatment condition.

    • Isolate plasmid DNA from each clone and sequence the insert.

  • Data Analysis: Align the sequences and analyze the methylation status of each CpG site. The percentage of methylated cytosines (C) versus unmethylated cytosines (T, after conversion and PCR) is quantified for each CpG dinucleotide across the sequenced clones.[1]

Cell Viability and Proliferation Assay

This protocol measures the effect of this compound on cancer cell growth and viability.

Methodology:

  • Cell Seeding: Seed cancer cells in multi-well plates at a predetermined density.

  • Treatment: After allowing the cells to adhere (if applicable), treat them with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • Cell Counting: At each time point, harvest the cells and determine the number of viable cells using the trypan blue exclusion assay.[1]

    • Mix a small aliquot of the cell suspension with an equal volume of trypan blue dye.

    • Load the mixture onto a hemocytometer.

    • Count the number of unstained (viable) and stained (non-viable) cells under a microscope.

  • Data Analysis: Calculate the percentage of growth inhibition (GI) for each concentration compared to the untreated control. Plot the results to determine the GI50 value, the concentration at which cell proliferation is inhibited by 50%.

Conclusion and Future Directions

This compound is a promising natural product with a well-characterized mechanism as a DNMT1 inhibitor.[1][2][4] Its ability to induce cell cycle arrest, autophagy, and apoptosis, coupled with its capacity to sensitize cancer cells to TRAIL, makes it an attractive candidate for further preclinical and clinical development.[1][2] Importantly, this compound has shown reduced toxicity towards healthy peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window.[1][2]

Future research should focus on:

  • In vivo efficacy: Evaluating the anti-tumor activity of this compound in various animal cancer models.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Combination Therapies: Exploring synergistic effects with other epigenetic modifiers or conventional chemotherapeutic agents.

  • Target Selectivity: Further investigating the selectivity of this compound for DNMT1 over other DNMTs and potential off-target effects.

This guide provides a foundational resource for scientists and clinicians interested in advancing this compound as a novel epigenetic drug for cancer treatment.

References

The Potent Bioactivity of Brominated Alkaloids from Marine Sponges: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Marine sponges of the order Verongiida are a prolific source of structurally unique and biologically potent brominated alkaloids. These secondary metabolites, arising from the tyrosine metabolic pathway, exhibit a wide spectrum of pharmacological activities, including antimicrobial, cytotoxic, and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the biological activities of these fascinating marine natural products, with a focus on their therapeutic potential. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

Brominated alkaloids have demonstrated significant activity against a range of pathogenic microbes, including multidrug-resistant bacteria and fungi. Their efficacy is a crucial area of research in the face of growing antimicrobial resistance.

Quantitative Antimicrobial Data

The antimicrobial potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the MIC values for several representative brominated alkaloids against various microbial strains.

AlkaloidMicrobial StrainMIC (µg/mL)Reference
Marmaricine AStaphylococcus aureus (MRSA)8[1]
Marmaricine BStaphylococcus aureus (MRSA)8[1]
Marmaricine CStaphylococcus aureus (MRSA)16[1]
Marmaricine BCandida albicans8[1]
Marmaricine CCandida albicans8[1]
(+)-Aeroplysinin-1Staphylococcus aureus (MRSA)<32[2][3]
(+)-Aeroplysinin-1Escherichia coli32[2]
Purpuramine RStaphylococcus aureus16[4]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of brominated alkaloids.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial or fungal inoculum

  • Brominated alkaloid stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution: Prepare a serial two-fold dilution of the brominated alkaloid stock solution in MHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 5 µL of the prepared inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Cytotoxic Activity

Many brominated alkaloids exhibit potent cytotoxicity against a variety of human cancer cell lines, making them promising candidates for the development of novel anticancer therapeutics.

Quantitative Cytotoxicity Data

The cytotoxic effect of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The table below presents the IC50 values of several brominated alkaloids against various cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Reference
5,6-dibromotryptamineMOLT-3 (Leukemia)5.4[1]
5,6-dibromotryptamineHeLa (Cervical Cancer)9.4[1]
5,6-dibromotryptamineHepG2 (Liver Cancer)23.1[1]
5,6-dibromo-1H-indole-3-carboxylic acid methyl esterHeLa (Cervical Cancer)13.0[1]
Unguiculin AKB (Oral Epidermoid Carcinoma)0.2[5]
Unguiculin BKB (Oral Epidermoid Carcinoma)0.08[5]
Unguiculin CKB (Oral Epidermoid Carcinoma)0.03[5]
MonanchocidinTHP-1 (Leukemia)5.1[5]
MonanchocidinHeLa (Cervical Cancer)11.8[5]
Echinosulfonic acid DKB (Oral Epidermoid Carcinoma)2 µg/mL[6]
Echinosulfonic acid BKB (Oral Epidermoid Carcinoma)2 µg/mL[6]
Aplyzanzine BA549 (Lung Cancer)6.1[7]
Aplyzanzine BHT-29 (Colon Cancer)1.6[7]
Aplyzanzine BMDA-MB-231 (Breast Cancer)7.8[7]
Anomoian BA549 (Lung Cancer)6.1[7]
Anomoian BHT-29 (Colon Cancer)1.6[7]
Anomoian BMDA-MB-231 (Breast Cancer)7.8[7]
Ingenin DMCF7 (Breast Cancer)2.9[8]
Ingenin DHCT116 (Colon Cancer)3.3[8]
Bromoindole 29PANC-1 (Pancreatic Cancer)1.5[8]
Bromodiphenyl ether 41PANC-1 (Pancreatic Cancer)2.1[8]
Bromodiphenyl ether 42PANC-1 (Pancreatic Cancer)3.8[8]
AP-51Daudi (Burkitt's Lymphoma)3.48[9]
AP-51Raji (Burkitt's Lymphoma)2.07[9]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated alkaloid in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Several studies have indicated that the cytotoxic effects of certain brominated alkaloids are mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most significant of these is the PI3K/AKT/mTOR pathway. For instance, aaptamine (B1664758) derivatives have been shown to inhibit this pathway in diffuse large B-cell lymphoma and Burkitt's lymphoma cells.[9][10]

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by marine sponge-derived alkaloids.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Brominated Alkaloids Inhibitor->PI3K Inhibit Inhibitor->AKT Inhibit Inhibitor->mTORC1 Inhibit

PI3K/AKT/mTOR pathway inhibition.
Experimental Protocol: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with brominated alkaloids.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.

Enzyme Inhibition

Brominated alkaloids have also been reported to inhibit various enzymes. For example, certain bromotyrosine alkaloids from an Oceanapia sp. sponge were found to inhibit mycothiol (B1677580) S-conjugate amidase.[4]

Quantitative Enzyme Inhibition Data

The inhibitory activity of compounds against enzymes is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

AlkaloidEnzymeInhibition DataReference
Bromotyrosine Alkaloid 46Mycothiol S-conjugate amidaseIC50 = 2 mM[4]
Bromotyrosine Alkaloid 47Mycothiol S-conjugate amidaseIC50 = 100 mM[4]
Bromotyrosine Alkaloid 48Mycothiol S-conjugate amidaseIC50 = 3 mM[4]
Bromotyrosine Alkaloid 49Mycothiol S-conjugate amidaseIC50 = 37 mM[4]

Isolation and Purification of Brominated Alkaloids

The following is a general protocol for the extraction and purification of brominated alkaloids from marine sponges of the order Verongiida.

Isolation_Workflow Start Sponge Collection & Lyophilization Extraction Extraction with MeOH or EtOH Start->Extraction Partition Solvent Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) Extraction->Partition Chromatography1 Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) Partition->Chromatography1 Fractions Bioactive Fractions Chromatography1->Fractions Chromatography2 HPLC Purification (Reversed-phase or Normal-phase) Fractions->Chromatography2 Pure_Compound Pure Brominated Alkaloid Chromatography2->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

General workflow for isolation.
Experimental Protocol: Isolation and Purification

Materials:

  • Lyophilized sponge material

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Solvents for partitioning (e.g., n-hexane, ethyl acetate (B1210297) (EtOAc), n-butanol (n-BuOH))

  • Stationary phases for column chromatography (e.g., silica gel, Sephadex LH-20)

  • HPLC system with appropriate columns and solvents

Procedure:

  • Extraction: The lyophilized and ground sponge material is exhaustively extracted with an organic solvent, typically methanol or ethanol, at room temperature.

  • Solvent Partitioning: The crude extract is then subjected to a series of solvent-solvent partitions with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further purified by column chromatography using stationary phases such as silica gel or Sephadex LH-20. Fractions are eluted with a gradient of solvents.

  • Bioassay-Guided Fractionation: At each stage of purification, the fractions are tested for their biological activity to guide the isolation of the active compounds.

  • HPLC Purification: The bioactive fractions are subjected to further purification by High-Performance Liquid Chromatography (HPLC), using either reversed-phase or normal-phase columns, to yield the pure brominated alkaloids.

  • Structural Elucidation: The structures of the purified compounds are determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Brominated alkaloids from marine sponges represent a rich and diverse source of bioactive compounds with significant potential for the development of new drugs. Their potent antimicrobial and cytotoxic activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive lead compounds for further investigation. The protocols and data presented in this technical guide are intended to provide a valuable resource for researchers working in the field of marine natural products and drug discovery. Continued exploration of these remarkable compounds is likely to yield novel therapeutic agents for a range of human diseases.

References

Isofistularin-3: A Marine-Derived Brominated Alkaloid with Potent Anticancer Activity in Lymphoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of Isofistularin-3, a marine brominated alkaloid, with a specific focus on its effects on lymphoma cells. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel cancer therapeutics.

This compound, isolated from the marine sponge Aplysina aerophoba, has emerged as a promising anticancer agent.[1] This document details its mechanism of action, summarizes its cytotoxic and antiproliferative effects through quantitative data, outlines the experimental protocols used to elucidate its activity, and provides visual representations of the key signaling pathways it modulates.

Quantitative Data Summary

The antiproliferative activity of this compound has been evaluated against a panel of cancer cell lines, including several lymphoma cell lines. The following table summarizes the 50% growth inhibitory (GI50) concentrations after 72 hours of treatment.

Cell LineCancer TypeGI50 (µM)
RAJI Burkitt's Lymphoma 9.9 ± 8.6
U-937 Histiocytic Lymphoma 8.1 ± 5.6
JURKATAcute T-cell Leukemia10.2 ± 5.8
K-562Chronic Myelogenous Leukemia8.3 ± 3.6
MEG-01Megakaryoblastic Leukemia14.8 ± 5.3
HL-60Acute Promyelocytic Leukemia8.1 ± 4.7
PC-3Prostate Cancer8.1 ± 4.4
MDA-MB-231Breast Cancer7.3 ± 7.0
SH-SY5YNeuroblastoma> 50
Data are presented as the mean ± standard deviation from at least three independent experiments.[1]

In addition to its antiproliferative effects, this compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1) with an in vitro IC50 of 13.5 ± 5.4 μM.[1]

Core Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action that involves epigenetic modification, cell cycle arrest, and induction of cell death pathways.

  • DNA Demethylation: this compound acts as a DNA demethylating agent by inhibiting DNMT1.[1] This inhibition leads to the demethylation of promoter regions of tumor suppressor genes that are often silenced in cancer cells. One such target is the Aryl Hydrocarbon Receptor (AHR), a known tumor suppressor.[1] this compound treatment in RAJI lymphoma cells leads to the demethylation of the AHR promoter and subsequent re-expression of the AHR gene.[1]

  • Cell Cycle Arrest: Treatment with this compound induces a significant arrest of lymphoma cells in the G0/G1 phase of the cell cycle.[1] In RAJI and U-937 lymphoma cell lines, a 24-hour treatment resulted in a substantial increase in the percentage of cells in the G0/G1 phase.[1]

  • Induction of Autophagy and Apoptosis: Prolonged exposure to this compound triggers both caspase-dependent and -independent cell death.[1] In RAJI cells, treatment induces morphological changes characteristic of autophagy, including the formation of cytoplasmic vacuoles and the conversion of LC3-I to LC3-II.[1] Furthermore, this compound sensitizes lymphoma cells to TRAIL-induced apoptosis, suggesting a potential for combination therapies.[1] Western blot analysis has shown cleavage of caspases and poly-(ADP-ribose) polymerase-1 (PARP-1) in U-937 cells following treatment.[1]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key molecular pathways affected by this compound and a general experimental workflow for its characterization.

Isofistularin3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isofistularin-3_in This compound DNMT1 DNMT1 Isofistularin-3_in->DNMT1 Inhibits Autophagy Autophagy Isofistularin-3_in->Autophagy Induces Caspases Caspases Isofistularin-3_in->Caspases Activates AHR_gene AHR Gene (Hypermethylated) Isofistularin-3_in->AHR_gene Leads to Demethylation CellCycle Cell Cycle Progression Isofistularin-3_in->CellCycle Inhibits DNMT1->AHR_gene Maintains Methylation AHR_mRNA AHR mRNA AHR_protein AHR Protein (Tumor Suppressor) AHR_mRNA->AHR_protein Translation Apoptosis Apoptosis Caspases->Apoptosis Demethylated_AHR AHR Gene (Demethylated) Demethylated_AHR->AHR_mRNA Transcription G0G1_Arrest G0/G1 Arrest

This compound mechanism of action in lymphoma cells.

Experimental_Workflow cluster_molecular Molecular Analysis start Start cell_culture Culture Lymphoma Cells (e.g., RAJI, U-937) start->cell_culture treatment Treat with this compound (Dose- and Time-response) cell_culture->treatment proliferation_assay Proliferation Assay (e.g., MTT, CellTiter-Glo) treatment->proliferation_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry, PI Staining) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI, Caspase Activity) treatment->apoptosis_assay autophagy_assay Autophagy Assay (LC3 conversion, Cyto-ID) treatment->autophagy_assay methylation_analysis DNA Methylation Analysis (Bisulfite Sequencing) treatment->methylation_analysis data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis cell_cycle_analysis->data_analysis western_blot Western Blot (Caspases, PARP, LC3) apoptosis_assay->western_blot autophagy_assay->western_blot western_blot->data_analysis gene_expression Gene Expression Analysis (qRT-PCR for AHR) methylation_analysis->gene_expression gene_expression->data_analysis end End data_analysis->end

General experimental workflow for this compound characterization.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for the study of this compound in lymphoma cells.

4.1. Cell Culture and Reagents

  • Cell Lines: RAJI (Burkitt's lymphoma) and U-937 (histiocytic lymphoma) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.

4.2. Cell Proliferation Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Allow cells to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Treat cells with increasing concentrations of this compound for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

4.3. Cell Cycle Analysis

  • Treat cells with this compound at the desired concentration (e.g., 25 µM) for 24 hours.

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol (B145695) at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

4.4. Apoptosis and Cell Death Analysis

  • Trypan Blue Exclusion:

    • Treat cells with this compound for an extended period (e.g., 72 hours).

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Western Blot for Caspase and PARP-1 Cleavage:

    • Treat cells with this compound at various concentrations.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against cleaved caspase-3, cleaved caspase-9, and cleaved PARP-1.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

4.5. Autophagy Analysis

  • Western Blot for LC3 Conversion:

    • Treat RAJI cells with this compound for 24 hours. In some experiments, co-treat with bafilomycin A1 to inhibit the late stages of autophagy.

    • Perform Western blotting as described above, using a primary antibody against LC3 to detect both LC3-I and the converted LC3-II form.

  • Fluorescence Microscopy for Autophagic Vacuoles:

    • Treat RAJI cells with this compound.

    • Stain the cells with a fluorescent dye that specifically labels autophagic vacuoles (e.g., Cyto-ID®).

    • Visualize and quantify the percentage of cells with autophagic vesicles using fluorescence microscopy.

Conclusion and Future Directions

This compound demonstrates significant anticancer activity against lymphoma cells through a combination of epigenetic reprogramming, cell cycle inhibition, and induction of cell death. Its ability to inhibit DNMT1 and sensitize cells to TRAIL-induced apoptosis highlights its potential as a standalone therapeutic or as part of a combination regimen. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising marine natural product in the treatment of lymphoma and other hematological malignancies. The exact contribution of its DNMT1 inhibitory activity to its overall anticancer effect remains to be fully established, and the existence of other cellular targets cannot be excluded.[1]

References

Isofistularin-3: A Marine-Derived DNMT1 Inhibitor for Epigenetic-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and are frequently dysregulated in various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the key enzyme responsible for maintaining DNA methylation patterns during cell division, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of isofistularin-3 (B1198176), a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, which has been identified as a direct, DNA-competitive inhibitor of DNMT1.[1][2] This document details the mechanism of action of this compound, its effects on cancer cells, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a marine natural product belonging to the bromotyrosine alkaloid class of compounds. Structurally, it is characterized by a complex scaffold derived from brominated tyrosine residues. Its structural similarity to other known epigenetic modulators, such as psammaplin A, prompted investigations into its potential as a DNMT inhibitor. Subsequent research has confirmed that this compound is a potent inhibitor of DNMT1, exhibiting a range of anti-cancer properties in vitro and in vivo.[2]

Mechanism of Action: DNMT1 Inhibition

This compound acts as a direct inhibitor of DNMT1.[1] Molecular docking studies have revealed that this compound binds within the DNA binding pocket of the DNMT1 enzyme.[2] This binding mode suggests that this compound is a DNA-competitive inhibitor, preventing the enzyme from accessing its natural substrate, hemimethylated DNA.[1] This mechanism of action is distinct from that of S-adenosyl methionine (SAM) cofactor competitors. The inhibition of DNMT1 by this compound leads to a reduction in DNA methylation, which can result in the re-expression of silenced tumor suppressor genes. For instance, treatment with this compound has been shown to decrease the methylation of CpG sites within the promoter of the aryl hydrocarbon receptor (AHR) gene, a known tumor suppressor, leading to its increased expression.[2]

Quantitative Data

The inhibitory activity of this compound against DNMT1 and its anti-proliferative effects on various cancer cell lines have been quantified in several studies.

Table 1: In Vitro DNMT1 Inhibition
CompoundTargetIC50 (μM)Inhibition Type
This compoundDNMT113.5 ± 5.4DNA-competitive

Data sourced from Florean et al., 2016.

Table 2: Anti-proliferative Activity (GI50, μM)
Cell LineCancer TypeGI50 (μM) after 72h
RAJIBurkitt's Lymphoma7.3
U-937Histiocytic Lymphoma10.2
K-562Chronic Myelogenous Leukemia12.5
JURKATAcute T-cell Leukemia14.8
A-549Lung Carcinoma9.8
HCT-116Colon Carcinoma11.4
PC-3Prostate Adenocarcinoma13.1
U-373Glioblastoma10.5

Data represents the concentration required to inhibit cell growth by 50% and is sourced from Florean et al., 2016.

Cellular Effects of this compound

The inhibition of DNMT1 by this compound triggers a cascade of cellular events that contribute to its anti-cancer activity.

Cell Cycle Arrest

This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[2] This is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitors p21 and p27, and a concomitant reduction in the levels of cyclin E1, proliferating cell nuclear antigen (PCNA), and the proto-oncogene c-myc.[2]

Induction of Autophagy

Treatment with this compound leads to morphological changes characteristic of autophagy, including the formation of autophagic vacuoles.[2] This is further validated by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.

Sensitization to TRAIL-induced Apoptosis

This compound has been shown to strongly synergize with tumor-necrosis-factor related apoptosis-inducing ligand (TRAIL) to induce apoptosis in cancer cells.[2] This sensitization is achieved through a multi-faceted mechanism that involves:

  • Reduction of anti-apoptotic proteins: this compound decreases the expression of survivin and FLICE-like inhibitory protein (FLIP).[2]

  • Induction of ER stress: The compound triggers endoplasmic reticulum (ER) stress, evidenced by the increased expression of GRP78.[2]

  • Upregulation of TRAIL receptor: The induction of ER stress leads to an increased surface expression of the TRAIL death receptor 5 (DR5).[2]

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

Isofistularin3_Signaling_Pathway cluster_input Input cluster_target Direct Target cluster_epigenetic Epigenetic Regulation cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis TRAIL Sensitization This compound This compound DNMT1 DNMT1 This compound->DNMT1 inhibits Survivin Survivin This compound->Survivin downregulates FLIP FLIP This compound->FLIP downregulates GRP78 GRP78 This compound->GRP78 upregulates DNA Methylation DNA Methylation DNMT1->DNA Methylation maintains p21 p21 DNMT1->p21 indirectly upregulates p27 p27 DNMT1->p27 indirectly upregulates Cyclin E1 Cyclin E1 DNMT1->Cyclin E1 indirectly downregulates PCNA PCNA DNMT1->PCNA indirectly downregulates c-myc c-myc DNMT1->c-myc indirectly downregulates AHR Promoter Demethylation AHR Promoter Demethylation DNA Methylation->AHR Promoter Demethylation decreased AHR Expression AHR Expression AHR Promoter Demethylation->AHR Expression increases G0/G1 Arrest G0/G1 Arrest p21->G0/G1 Arrest p27->G0/G1 Arrest Cyclin E1->G0/G1 Arrest PCNA->G0/G1 Arrest c-myc->G0/G1 Arrest TRAIL-induced Apoptosis TRAIL-induced Apoptosis Survivin->TRAIL-induced Apoptosis FLIP->TRAIL-induced Apoptosis DR5 DR5 GRP78->DR5 upregulates surface expression DR5->TRAIL-induced Apoptosis

Caption: Signaling pathway of this compound as a DNMT1 inhibitor.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_screening Initial Screening & Characterization cluster_cellular Cellular Assays cluster_mechanism Mechanism of Action Studies Compound Isolation Compound Isolation In Vitro DNMT1 Assay In Vitro DNMT1 Assay Compound Isolation->In Vitro DNMT1 Assay IC50 Determination IC50 Determination In Vitro DNMT1 Assay->IC50 Determination Molecular Docking Molecular Docking IC50 Determination->Molecular Docking Cell Culture Cell Culture Cell Viability Assay (GI50) Cell Viability Assay (GI50) Cell Culture->Cell Viability Assay (GI50) Cell Cycle Analysis Cell Cycle Analysis Cell Culture->Cell Cycle Analysis Autophagy Assessment Autophagy Assessment Cell Culture->Autophagy Assessment Methylation Analysis (AHR) Methylation Analysis (AHR) Cell Culture->Methylation Analysis (AHR) TRAIL Co-treatment TRAIL Co-treatment Cell Culture->TRAIL Co-treatment Western Blot (Cell Cycle Proteins) Western Blot (Cell Cycle Proteins) Cell Cycle Analysis->Western Blot (Cell Cycle Proteins) mRNA Expression (AHR) mRNA Expression (AHR) Methylation Analysis (AHR)->mRNA Expression (AHR) Apoptosis Assay Apoptosis Assay TRAIL Co-treatment->Apoptosis Assay Western Blot (Apoptosis Proteins) Western Blot (Apoptosis Proteins) Apoptosis Assay->Western Blot (Apoptosis Proteins)

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

The following are summaries of key experimental protocols for the characterization of this compound as a DNMT1 inhibitor, based on the methodologies described by Florean et al. (2016).

In Vitro DNMT1 Activity Assay

This assay measures the ability of a compound to inhibit the activity of purified DNMT1 enzyme.

  • Reaction Setup: A methylation reaction is performed by incubating 5 ng of purified recombinant DNMT1 with increasing concentrations of this compound for 2 hours. A DNA substrate is included in the reaction mixture.

  • Detection of Methylation: The methylated DNA is recognized by a His-tagged methyl-CpG binding domain protein 2b (MBD2b).

  • Colorimetric Readout: A poly-histidine antibody conjugated to horseradish peroxidase (HRP) is added, which binds to the His-tagged MBD2b. The addition of an HRP substrate results in a colorimetric signal that is proportional to the amount of methylated DNA.

  • Data Analysis: The percentage of DNMT1 activity is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.

  • Viability Assessment: Cell viability is measured using a suitable method, such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with this compound for the desired time, then harvested and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of the PI is proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p21, p27, survivin, DR5), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment and Harvesting: Cells are treated with this compound, alone or in combination with TRAIL, and then harvested.

  • Staining: Cells are stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a membrane-impermeant dye that stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel epigenetic-based cancer therapies. Its well-defined mechanism of action as a DNA-competitive DNMT1 inhibitor, coupled with its potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, highlights its therapeutic potential. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this compound and its derivatives as anti-cancer agents. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of epigenetics and drug discovery to further investigate this and other novel DNMT1 inhibitors.

References

A Technical Guide to the Natural Sources and Biosynthesis of Isofistularin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine natural product Isofistularin-3, focusing on its natural origins and the current understanding of its biosynthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Natural Sources of this compound

This compound is a brominated alkaloid primarily isolated from marine sponges of the genus Aplysina (Order Verongiida, Family Aplysinidae).[1][2] These sponges are known for producing a diverse array of bromotyrosine-derived secondary metabolites, which are believed to play a role in chemical defense.[1][3][4]

The following table summarizes the key marine sponge species that have been identified as natural sources of this compound.

Marine Sponge SpeciesFamilyGeographic LocationReference
Aplysina aerophobaAplysinidaeMediterranean Sea[1][5][6]
Aplysina archeriAplysinidaeCaribbean Sea[2][7][8][9]
Aplysina lacunosaAplysinidaeCaribbean Sea[7]
Aplysina cavernicolaAplysinidaeMediterranean Sea[3][4]

These sponges accumulate brominated isoxazoline (B3343090) alkaloids, including this compound, in concentrations that can reach up to 10% of their dry weight.[3][4] The production of these compounds is a characteristic feature of the order Verongiida and contributes significantly to their chemical taxonomy.[2]

Biosynthesis of this compound

The biosynthesis of this compound, like other bromotyrosine alkaloids, is thought to originate from the amino acid phenylalanine.[10][11] While the complete enzymatic pathway has not been fully elucidated, a putative pathway has been proposed based on the identification of likely precursors and intermediates. The biosynthesis is believed to involve a series of enzymatic reactions, including hydroxylation, bromination, deamination, methylation, and oxime formation, ultimately leading to the formation of the characteristic spiroisoxazoline moiety.[10][11]

The following diagram illustrates the proposed biosynthetic pathway for the monomeric precursor of this compound. The dimeric structure of this compound is then likely formed through the linkage of two such monomeric units.

This compound Biosynthesis Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Bromotyrosine Bromotyrosine Tyrosine->Bromotyrosine Dibromotyrosine 3,5-Dibromotyrosine Bromotyrosine->Dibromotyrosine Intermediate1 Keto Acid Intermediate Dibromotyrosine->Intermediate1 Oxime Oxime Intermediate Intermediate1->Oxime Spiroisoxazoline Spiroisoxazoline Monomer Oxime->Spiroisoxazoline Isofistularin3 This compound Spiroisoxazoline->Isofistularin3

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from Aplysina sponges, based on commonly employed methodologies in natural product chemistry.

  • Collection and Preparation of Sponge Material:

    • Collect sponge samples (e.g., Aplysina aerophoba) and freeze them immediately at -20°C.

    • Lyophilize the frozen sponge material to remove water.

    • Grind the dried sponge tissue into a fine powder.

  • Extraction:

    • Extract the powdered sponge material exhaustively with methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (CH2Cl2) and methanol at room temperature.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of MeOH/H2O and partition successively with n-hexane, CH2Cl2, and ethyl acetate (B1210297) (EtOAc).

    • This compound is typically found in the more polar fractions (e.g., CH2Cl2 and EtOAc).

  • Chromatographic Purification:

    • Subject the bioactive fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and EtOAc.

    • Further purify the this compound containing fractions using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a suitable solvent system (e.g., MeOH/H2O gradient).

The following diagram illustrates a typical workflow for the isolation and purification of this compound.

Isolation_Workflow Sponge Sponge Sample (e.g., Aplysina aerophoba) Extraction Extraction (MeOH or CH2Cl2/MeOH) Sponge->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Hexane, CH2Cl2, EtOAc, H2O Fractions Partitioning->Fractions ColumnChrom Silica Gel Column Chromatography Fractions->ColumnChrom CH2Cl2/EtOAc Fractions SemiPure Semi-pure this compound Fractions ColumnChrom->SemiPure HPLC Reversed-Phase HPLC SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for this compound isolation.

Structural Characterization

The structure of isolated this compound is typically elucidated using a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.[2][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[13] Fragmentation patterns observed in MS/MS can provide further structural information.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and its electronic properties, respectively.

Conclusion

This compound is a noteworthy marine-derived bromotyrosine alkaloid with significant biological activities. Its primary natural sources are sponges of the genus Aplysina. The proposed biosynthetic pathway, originating from phenylalanine, highlights the complex enzymatic machinery within these marine invertebrates. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research into this and related compounds. A deeper understanding of the biosynthesis of this compound could pave the way for biotechnological production methods, ensuring a sustainable supply for future drug development endeavors.

References

Technical Whitepaper: Isofistularin-3 as a Sensitizing Agent for TRAIL-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many tumors exhibit intrinsic or acquired resistance to TRAIL, limiting its therapeutic efficacy. This document provides a detailed technical overview of isofistularin-3, a marine brominated alkaloid, and its role in overcoming TRAIL resistance. This compound, identified as a DNA methyltransferase 1 (DNMT1) inhibitor, triggers G0/G1 cell cycle arrest and endoplasmic reticulum (ER) stress. These actions converge to modulate key apoptosis-regulating proteins, notably upregulating the TRAIL receptor DR5 and downregulating anti-apoptotic proteins like survivin and c-FLIP. This multi-faceted mechanism restores cancer cell sensitivity to TRAIL, leading to a synergistic induction of apoptosis. This guide summarizes the quantitative data, details the experimental methodologies used to elucidate this mechanism, and provides visual representations of the underlying signaling pathways.

Introduction to this compound and TRAIL Resistance

This compound (Iso-3) is a brominated alkaloid derived from the Mediterranean marine sponge Aplysina aerophoba.[1][2] Structurally similar to other bioactive bromotyrosine derivatives, it has demonstrated significant anti-cancer properties, including cytotoxic and cytostatic effects on various cancer cell lines.[1][3]

The TRAIL pathway is a critical component of the body's immune surveillance against tumors.[4] TRAIL induces apoptosis by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[4][5] This binding initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and the subsequent executioner caspase cascade, culminating in cell death.[5][6] However, cancer cells often develop resistance to TRAIL through various mechanisms, including the downregulation of death receptors or the overexpression of anti-apoptotic proteins like cellular FLICE-like inhibitory protein (c-FLIP), survivin, and members of the Bcl-2 family.[1][6] Overcoming this resistance is a key goal in oncology research. Epigenetic modulators have emerged as a promising class of agents to sensitize resistant cancer cells to TRAIL.[1]

Core Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] Docking analyses have shown that Iso-3 binds within the DNA binding site of the DNMT1 enzyme.[1][2] This inhibition leads to a reduction in DNA methylation, which can reactivate the expression of tumor suppressor genes.

A key target of this epigenetic modulation is the Aryl Hydrocarbon Receptor (AHR), a known tumor suppressor. Treatment with Iso-3 decreases the methylation of CpG sites in the AHR promoter, restoring its mRNA and protein expression.[1]

Beyond its epigenetic activity, Iso-3 exerts potent anti-proliferative effects by inducing a G0/G1 phase cell cycle arrest. This arrest is associated with increased expression of the cell cycle inhibitors p21 and p27 and reduced levels of cyclin E1, PCNA, and c-myc.[1][2] Furthermore, prolonged exposure to Iso-3 can induce autophagy and caspase-dependent apoptosis.[1]

Sensitization to TRAIL-Induced Apoptosis

This compound strongly synergizes with TRAIL to induce apoptosis in otherwise resistant cancer cell lines.[1][2] This sensitization is achieved through a multi-pronged molecular mechanism targeting key nodes in the apoptotic pathway.

Molecular Mechanisms of Sensitization

The sensitization to TRAIL is not due to changes in the expression of Bcl-2 family anti-apoptotic proteins or the X-linked inhibitor of apoptosis protein (XIAP).[1][2] Instead, the mechanism involves:

  • Upregulation of Death Receptor 5 (DR5): this compound triggers ER stress, evidenced by the increased expression of the chaperone protein GRP78.[1][2] This ER stress response leads to increased mRNA expression of CCAAT-enhancer-binding protein homologous protein (CHOP) and, subsequently, DR5.[1] This results in a roughly 30% increase in DR5 surface expression, enhancing the cell's ability to receive the TRAIL death signal, while DR4 levels remain unchanged.[1]

  • Downregulation of Anti-Apoptotic Proteins: Iso-3 treatment leads to a significant reduction in the protein levels of survivin and the long isoform of c-FLIP (c-FLIPL).[1][2] Both survivin and c-FLIP are potent inhibitors of caspase-8 activation.[1] Their depletion lowers the threshold for DISC-mediated caspase-8 activation.

  • Activation of the Extrinsic Apoptotic Pathway: The combination of increased DR5 and decreased inhibitors (survivin, c-FLIPL) allows for efficient activation of caspase-8 upon TRAIL stimulation. This subsequently activates effector caspases like caspase-3, leading to PARP cleavage and apoptosis. The process appears to be independent of the intrinsic (mitochondrial) pathway, as no decrease in pro-caspase 9 levels is observed.[1]

G cluster_0 cluster_1 Apoptotic Signaling Cascade This compound This compound DNMT1 DNMT1 This compound->DNMT1 inhibits ER Stress ER Stress This compound->ER Stress induces Survivin Survivin This compound->Survivin decreases c-FLIP_L c-FLIP_L This compound->c-FLIP_L decreases GRP78 GRP78 ER Stress->GRP78 increases Caspase-8 Caspase-8 Survivin->Caspase-8 inhibits DISC DISC c-FLIP_L->DISC inhibits TRAIL TRAIL DR5 DR5 TRAIL->DR5 binds CHOP CHOP GRP78->CHOP increases CHOP->DR5 increases surface expression DR5->DISC forms DISC->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathway of this compound sensitization to TRAIL.

Summary of Quantitative Data

The anti-proliferative and pro-apoptotic effects of this compound, both alone and in combination with TRAIL, have been quantified across various cancer cell lines.

Table 1: Anti-proliferative Activity (GI₅₀) of this compound in Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (µM, 72h)
RAJI Burkitt's Lymphoma 9.9 ± 8.6
U-937 Histiocytic Lymphoma 11.4 ± 4.5
PC-3 Prostate Cancer 12.3 ± 4.2
SH-SY5Y Neuroblastoma 13.9 ± 5.9
HeLa Cervical Cancer 8.5 ± 0.2

(Data sourced from[1][3])

Table 2: Synergistic Effects of this compound with TRAIL

Cell Line Combination Index (CI) Interpretation
RAJI 0.22 Strong Synergy
U-937 0.21 Strong Synergy

(CI < 1 indicates synergy. Data sourced from[1][2])

Table 3: Effect of this compound (25 µM, 24h) on Cell Cycle Distribution

Cell Line % Change in G0/G1 Population
RAJI +55.0%
U-937 +32.8%

(Data sourced from[1])

Table 4: Modulation of Key Apoptosis-Related Proteins by this compound

Protein Effect Method of Action
DR5 Increased surface expression (~30%) Induced by ER stress/CHOP pathway
Survivin Decreased protein levels Post-transcriptional regulation
c-FLIPL Decreased protein levels Post-transcriptional regulation
GRP78 Increased protein expression ER stress marker
Bcl-2 Family No change in expression -
XIAP No change in expression -

(Data sourced from[1][2])

Experimental Protocols and Methodologies

The findings described were elucidated using a range of standard and advanced cell and molecular biology techniques.

G start Cancer Cell Culture (e.g., RAJI, U-937) treatment Treatment Groups (24-48h) start->treatment control Vehicle Control treatment->control Group 1 iso3 This compound treatment->iso3 Group 2 trail TRAIL treatment->trail Group 3 combo Iso-3 + TRAIL treatment->combo Group 4 analysis Endpoint Analysis control->analysis iso3->analysis trail->analysis combo->analysis viability Cell Viability Assay (Trypan Blue / MTS) analysis->viability apoptosis Apoptosis Quantification (Annexin V / PI Staining) analysis->apoptosis protein_exp Protein Expression (Western Blot) analysis->protein_exp surface_exp Surface Receptor Analysis (FACS for DR4/DR5) analysis->surface_exp mrna_exp mRNA Quantification (qRT-PCR) analysis->mrna_exp

Caption: General experimental workflow for assessing TRAIL sensitization.
Cell Culture and Treatments

  • Cell Lines: RAJI and U-937 lymphoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment Protocol: For combination studies, cells are pre-treated with specified concentrations of this compound (e.g., 5-15 µM) for 24 hours. Subsequently, recombinant human TRAIL is added for an additional 24 hours before analysis.[1]

Cell Viability and Apoptosis Assays
  • Cell Viability: Cell viability is assessed using the Trypan Blue exclusion assay, where viable cells with intact membranes exclude the dye. Cell numbers are determined using a hemocytometer.

  • Apoptosis Quantification: Apoptosis is quantified by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining. Early apoptotic cells stain positive for Annexin V and negative for PI, while late apoptotic/necrotic cells are positive for both.

  • Nuclear Morphology: Hoechst 33342 and PI staining are used to visualize nuclear condensation and membrane integrity, respectively, via fluorescence microscopy.[1]

Western Blot Analysis
  • Lysate Preparation: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Protein concentration is determined (e.g., BCA assay), and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: Membranes are blocked (e.g., with 5% non-fat milk) and incubated with primary antibodies overnight at 4°C. Primary antibodies include those against DR5, survivin, c-FLIP, GRP78, cleaved caspase-3, PARP, and β-actin (as a loading control). Membranes are then washed and incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Flow Cytometry for Surface DR5 Expression
  • Staining: Cells treated with this compound for 48 hours are harvested and washed. They are then incubated with a phycoerythrin (PE)-conjugated anti-DR5 antibody or an isotype control antibody in the dark.

  • Analysis: The fluorescence intensity of the cell population is analyzed using a flow cytometer to quantify the surface expression levels of DR5.[1]

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., RNeasy), and cDNA is synthesized using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using SYBR Green master mix and specific primers for target genes like CHOP and DR5. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[1]

Conclusion and Future Directions

This compound effectively sensitizes resistant lymphoma cells to TRAIL-induced apoptosis by acting as a DNMT1 inhibitor. Its mechanism involves the induction of ER stress, leading to the upregulation of DR5, and the concomitant downregulation of the key anti-apoptotic proteins survivin and c-FLIP.[1] This synergistic interaction highlights the potential of using epigenetic modulators in combination therapies to overcome TRAIL resistance in cancer.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

  • In Vivo Efficacy: Validating the synergistic effects of Iso-3 and TRAIL in preclinical animal models of cancer.

  • Pharmacokinetics and Safety: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties and toxicology profile of Iso-3.

  • Structural Optimization: Designing and synthesizing Iso-3 analogs to improve potency, selectivity, and drug-like properties.

  • Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to this combination therapy.

The multifaceted mechanism of this compound makes it a compelling candidate for further investigation as an adjunct to TRAIL-based cancer therapies.

References

The Ecological Significance of Isofistularin-3 in Marine Sponges: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ecological functions of Isofistularin-3, a brominated alkaloid derived from marine sponges of the genus Aplysina. Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on this compound's role in chemical defense, its potential involvement in anti-fouling and allelopathic interactions, and the experimental methodologies used to elucidate these functions.

Executive Summary

Marine sponges, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical compounds to navigate the challenges of their environment. Among these, this compound, a brominated isoxazoline (B3343090) alkaloid, has been identified as a key metabolite in sponges such as Aplysina aerophoba and Aplysina cavernicola.[1][2] This whitepaper explores the multifaceted ecological roles of this compound, with a primary focus on its well-documented function as a potent feeding deterrent. Furthermore, it delves into the concept of an activated chemical defense system where this compound acts as a precursor to other bioactive molecules. While direct evidence is still emerging, the potential anti-fouling and allelopathic properties of this compound are also discussed, drawing inferences from studies on related sponge extracts. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for the scientific community.

Chemical Defense: A Primary Ecological Role

The most extensively documented ecological function of this compound is its role in defending the sponge from predation. Sponges of the genus Aplysina can accumulate a remarkable concentration of brominated alkaloids, including this compound, which can constitute up to 10% of their dry weight.[1][2]

Feeding Deterrence

Bioassay-guided fractionation of crude extracts from Aplysina species has unequivocally identified this compound as a major feeding deterrent.[1][2] Laboratory-based feeding experiments utilizing the polyphagous Mediterranean fish, Blennius sphinx, have demonstrated that this compound, when incorporated into artificial fish food at its natural concentrations, significantly reduces consumption by the fish.[1][2] This strong deterrent effect is a crucial survival mechanism for these sessile organisms, protecting them from predatory reef fish.

Table 1: Quantitative Data on this compound Concentration in Aplysina aerophoba

ParameterConcentration (mg/g dry mass)Sponge Tissue LocationGeographic Location/SeasonReference
ConcentrationVaries significantlyEctosomeSummer (higher concentration)[3]
ConcentrationVaries significantlyChoanosomeNo clear seasonal pattern[3]
Concentration~1.5 - 3.5EctosomeCap de Creus (Summer)[3]
Concentration~1.0 - 2.5EctosomeCap de Creus (Winter)[3]
ConcentrationSignificantly different between regionsNot specifiedTenerife vs. Cap de Creus[4]

Activated Chemical Defense: A Two-Fold Strategy

The defensive strategy of Aplysina sponges is not limited to the constitutive presence of feeding deterrents. Upon tissue injury, a rapid bioconversion process is initiated, transforming this compound and other isoxazoline precursors into different, more potently antimicrobial compounds.

This enzymatic conversion yields aeroplysinin-1 and dienone.[1][5] While this compound and its fellow precursors are effective against larger predators, aeroplysinin-1 and dienone are thought to protect the wounded sponge tissue from invasion by pathogenic bacteria.[1][5] Interestingly, these conversion products show little to no feeding deterrent activity, highlighting a specialized and efficient dual-defense mechanism.[1][2]

Activated_Defense cluster_precursors Constitutive Defense (in intact tissue) cluster_response Activated Defense (upon tissue injury) cluster_effects Ecological Outcomes Isofistularin3 This compound FeedingDeterrence Feeding Deterrence (against predators) Isofistularin3->FeedingDeterrence TissueInjury Tissue Injury Isofistularin3->TissueInjury OtherAlkaloids Other Brominated Isoxazoline Alkaloids OtherAlkaloids->FeedingDeterrence OtherAlkaloids->TissueInjury Aeroplysinin1 Aeroplysinin-1 Antimicrobial Antimicrobial Activity (against pathogens) Aeroplysinin1->Antimicrobial Dienone Dienone Dienone->Antimicrobial TissueInjury->Aeroplysinin1 Enzymatic Bioconversion TissueInjury->Dienone Enzymatic Bioconversion

Activated chemical defense pathway in Aplysina sponges.

Potential Ecological Roles: Anti-fouling and Allelopathy

While the role of this compound in chemical defense is well-established, its involvement in other ecological interactions, such as preventing the settlement of fouling organisms (anti-fouling) and inhibiting the growth of competitors (allelopathy), is less clear but highly probable.

Anti-fouling Activity

Biofouling, the accumulation of microorganisms, algae, and invertebrates on submerged surfaces, is a significant challenge for sessile marine organisms. Sponges are known to produce compounds that deter the settlement and growth of fouling organisms. While crude extracts from various sponges, including those from the genus Ircinia, have demonstrated significant anti-fouling activity, specific studies on purified this compound are lacking. However, the known cytotoxicity of this compound against various cell lines suggests it may possess broad-spectrum activity that could contribute to an anti-fouling defense.[6]

Allelopathy

Competition for space is a major driver of ecological interactions on coral reefs and other benthic environments. Sponges are known to engage in chemical warfare with neighboring organisms, including other sponges and corals. Extracts from Aplysina cauliformis, a species also known to produce brominated alkaloids, have been shown to inhibit the growth of competing sponges. Although direct experimental evidence is needed, it is plausible that this compound, as a major secondary metabolite, is released into the immediate environment and contributes to the allelopathic capabilities of Aplysina sponges, helping them to secure and maintain their living space.

Experimental Protocols

Isolation and Purification of this compound

A common procedure for the isolation of this compound from Aplysina species involves the following steps:

  • Extraction: The sponge material is typically lyophilized (freeze-dried) and then extracted with a polar solvent such as ethanol (B145695) or methanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions containing the brominated alkaloids are further purified using a combination of chromatographic techniques. This often includes:

    • Silica Gel Column Chromatography: For initial separation based on polarity.

    • Sephadex LH-20 Column Chromatography: For size-exclusion separation.

    • High-Performance Liquid Chromatography (HPLC): Typically reversed-phase HPLC (RP-HPLC) with a C18 column is used for the final purification of this compound.

Isolation_Workflow Sponge Aplysina sp. Tissue Extraction Extraction (Ethanol/Methanol) Sponge->Extraction Partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) Extraction->Partitioning SilicaGel Silica Gel Column Chromatography Partitioning->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Isofistularin3 Purified this compound HPLC->Isofistularin3

General workflow for the isolation of this compound.
Feeding Deterrence Bioassay

The feeding deterrence of this compound is typically assessed using a choice feeding experiment with a generalist predator. The following protocol provides a general outline:

  • Preparation of Artificial Food: A homogenous artificial food is prepared, usually with a gelatin or agar (B569324) base, containing standard fish food components.

  • Incorporation of Test Compound: The food is divided into two batches. The experimental batch has this compound incorporated at a concentration that mimics its natural concentration in the sponge tissue. The control batch contains only the solvent used to dissolve the compound.

  • Feeding Experiment: The predator (e.g., Blennius sphinx) is presented with an equal amount of the control and experimental food. The amount of each food type consumed over a specific period is recorded.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant difference in the consumption of the control and experimental food, which would indicate a deterrent effect.

Conclusion and Future Directions

This compound is a pivotal secondary metabolite in the ecological strategy of Aplysina sponges. Its primary and well-substantiated role is as a potent chemical defense against predators. The activated defense mechanism, where it serves as a precursor to antimicrobial compounds, further underscores its importance for sponge survival.

While the involvement of this compound in anti-fouling and allelopathic interactions is strongly suggested by its cytotoxic properties and the known activities of related sponge extracts, further research is required to definitively establish these functions. Future studies should focus on conducting bioassays with purified this compound to quantify its effects on the settlement of common fouling organisms and its impact on the growth of competing benthic species. A deeper understanding of the biosynthesis and regulation of this compound production in response to various environmental cues will also provide valuable insights into the chemical ecology of these fascinating marine invertebrates. The continued exploration of the ecological roles of this compound not only enhances our knowledge of marine chemical ecology but may also unveil new avenues for the development of novel, ecologically-inspired pharmaceuticals and antifouling agents.

References

Preliminary In Vivo Toxicity Profile of Isofistularin-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has garnered interest as a potential anti-cancer agent due to its activity as a DNA methyltransferase (DNMT) 1 inhibitor.[1][2] As with any potential therapeutic compound, understanding its toxicity profile is critical for further development. This technical guide synthesizes the currently available preliminary in vivo toxicity data for this compound. To date, published research has focused on acute toxicity in a non-mammalian model system, with no comprehensive data on sub-acute toxicity, or detailed hematological, biochemical, or histopathological effects in mammalian models yet available. This document presents the existing data, details the experimental protocol used, and outlines the compound's proposed mechanism of action to provide a foundational understanding for the research community.

Introduction

This compound is a marine natural product that has been identified as a novel inhibitor of DNMT1, an enzyme often dysregulated in cancer.[1][2] By inhibiting DNMT1, this compound can induce cell cycle arrest, autophagy, and sensitize cancer cells to apoptosis-inducing ligands like TRAIL.[1][2] While its anti-neoplastic properties are promising, the preclinical safety evaluation is in its nascent stages. This guide serves to consolidate the public-domain information regarding the in vivo toxicity of this compound to inform future preclinical development and highlight areas where further research is critically needed.

Acute Toxicity Studies

The only available in vivo toxicity data for this compound comes from an acute toxicity study conducted in a zebrafish (Danio rerio) embryo model.[1] Zebrafish are a common model organism for initial toxicity screening due to their rapid development and genetic homology with mammals.

Experimental Protocol: Acute Toxicity in Zebrafish Embryos

Objective: To assess the acute toxicity of this compound on the development of zebrafish embryos.[1]

Animal Model: Zebrafish (Danio rerio) embryos.

Test Compound: this compound (Iso-3), dissolved in an appropriate vehicle.

Administration: Embryos were treated with varying concentrations of this compound for 24 hours.[1]

Parameters Observed:

  • Morphological Defects: Embryos were visually inspected for any developmental abnormalities.[1]

  • Mortality: The number of dead embryos was quantified after the 24-hour treatment period.[1]

Controls:

  • Vehicle Control: Embryos treated with the solvent used to dissolve this compound.

  • Positive Control: Ethanol (3%) was used as a known toxicant to validate the experimental system.[1]

Data Presentation

The results of the acute toxicity study in zebrafish are qualitative. No quantitative data for parameters such as an LD50 (median lethal dose) value has been published.

ParameterObservationConcentrationDurationSource
Mortality No occurrence of dead embryosUp to the highest concentration tested24 hours[1]
Morphology No morphological defects observedUp to the highest concentration tested24 hours[1]

Sub-Acute and Chronic Toxicity Data

As of the date of this document, there are no published studies on the sub-acute or chronic in vivo toxicity of this compound in any animal model. Key toxicological endpoints that remain to be investigated include:

  • Effects of repeated dosing on body weight, food and water consumption.

  • Hematological analysis (e.g., complete blood count).

  • Serum biochemical analysis (e.g., liver and kidney function markers).

  • Gross necropsy and histopathological examination of major organs.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the acute toxicity assessment of this compound in the zebrafish model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Zebrafish Zebrafish Embryos Treatment Treatment Groups: - this compound (various conc.) - Vehicle Control - Positive Control Zebrafish->Treatment Iso3_Stock This compound Stock Solution Iso3_Stock->Treatment Controls Control Solutions (Vehicle, 3% Ethanol) Controls->Treatment Incubation Incubation for 24 hours Treatment->Incubation Observation Microscopic Observation Incubation->Observation Quantification Quantification Incubation->Quantification Morphology Morphological Defects Observation->Morphology Assess Viability Viable Embryos (%) Quantification->Viability Count

Workflow for Zebrafish Acute Toxicity Assay.
Proposed Mechanism of Action

To provide context for potential on-target and off-target effects, the following diagram illustrates the proposed signaling pathway for this compound's anti-cancer activity.

G cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Sensitization Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits ER_Stress ER Stress (GRP78 ↑) Iso3->ER_Stress cFLIP cFLIP ↓ Iso3->cFLIP Survivin Survivin ↓ Iso3->Survivin DNA_Methyl DNA Hypermethylation DNMT1->DNA_Methyl Maintains TSG Tumor Suppressor Genes (e.g., AHR) DNMT1->TSG Represses DNA_Methyl->TSG Silences p21_p27 p21, p27 TSG->p21_p27 Activates CyclinE_PCNA Cyclin E1, PCNA, c-myc TSG->CyclinE_PCNA Inhibits G1_Arrest G0/G1 Arrest p21_p27->G1_Arrest Induces CyclinE_PCNA->G1_Arrest Prevents DR5 DR5 ↑ ER_Stress->DR5 Casp8 Caspase-8 Activation cFLIP->Casp8 Survivin->Casp8 DR5->Casp8 Apoptosis TRAIL-Induced Apoptosis Casp8->Apoptosis TRAIL TRAIL TRAIL->DR5

This compound Mechanism of Action in Cancer Cells.

Discussion and Future Directions

The available data indicates that this compound does not exhibit acute toxicity in a zebrafish model, suggesting a potentially wide therapeutic window.[1] This is a positive initial finding for a compound being considered for anti-cancer therapy. However, the lack of data in mammalian systems represents a significant knowledge gap.

For the progression of this compound as a drug candidate, the following studies are essential:

  • Acute Toxicity in Rodents: Determination of the maximum tolerated dose (MTD) and LD50 in at least two mammalian species (e.g., mice and rats) is a standard regulatory requirement.

  • Sub-Acute Toxicity Studies: Repeated-dose studies (e.g., 28-day) in rodents are necessary to identify potential target organs of toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Pharmacokinetics and ADME: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial to correlate exposure with potential toxicity.

  • Safety Pharmacology: Studies to assess the effects of this compound on vital functions (cardiovascular, respiratory, and central nervous systems) are required before clinical trials.

Conclusion

The preliminary in vivo toxicity assessment of this compound is limited to a single acute study in zebrafish embryos, which did not reveal any overt toxicity.[1] While encouraging, this data is insufficient to make a comprehensive safety assessment. Rigorous toxicological evaluation in mammalian models, following established regulatory guidelines, is a critical next step to determine the viability of this compound as a clinical candidate. This guide serves as a summary of the current, limited knowledge and a call for further, more detailed preclinical safety studies.

References

An In-Depth Technical Guide to Isofistularin-3 Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine-derived bromotyrosine alkaloid, isofistularin-3 (B1198176), and its structural analogs and derivatives. The document delves into their mechanism of action, biological activities, and available quantitative data, with a focus on their potential as anticancer agents. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant signaling pathways and workflows to facilitate understanding and further research in this area.

Core Compound: this compound

This compound is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1] It has garnered significant interest in the scientific community due to its potent cytotoxic and cytostatic effects against various cancer cell lines.[1][2]

Mechanism of Action:

The primary mechanism of action of this compound is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2][3][4][5] It acts as a direct, DNA-competitive inhibitor of DNMT1, with an in vitro IC50 of 13.5 ± 5.4 μM.[1][3] This inhibition of DNMT1 leads to the demethylation of DNA, which can result in the re-expression of tumor suppressor genes that have been silenced by hypermethylation. One such gene that is re-expressed upon this compound treatment is the aryl hydrocarbon receptor (AHR), which has known tumor-suppressive functions.[1]

The biological effects of this compound extend beyond DNMT1 inhibition and include:

  • Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in cancer cells.[1] This is accompanied by an increase in the expression of p21 and p27, and a reduction in cyclin E1, PCNA, and c-myc levels.[4]

  • Induction of Apoptosis: The compound can trigger both caspase-dependent and -independent apoptosis in cancer cells, particularly after prolonged treatment.[1]

  • Autophagy: this compound treatment leads to morphological changes in cancer cells characteristic of autophagy.[1]

  • Sensitization to TRAIL-induced Apoptosis: It sensitizes cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), a promising anticancer agent.[1][4]

Structural Analogs and Derivatives

Several structural analogs of this compound have been isolated from marine sponges or synthesized to explore their structure-activity relationships.

  • Fistularin-3: A structural isomer of this compound, it has also demonstrated cytostatic effects against hematological cancer cell lines.[1] It has shown to be more active than its derivative, 11-deoxyfistularin-3, in repressing the cell cycle and inducing apoptosis.[5]

  • 11-Deoxyfistularin-3: A derivative of fistularin-3, it is less effective in its antiproliferative and pro-apoptotic activities compared to fistularin-3.[5]

  • Aerothionin: This analog exhibits lower DNMT1 inhibitory activity compared to this compound.[1]

  • Bisoxazolidinone: This derivative, which lacks the brominated side arms of this compound, is inactive as a DNMT1 inhibitor.[1] This highlights the critical role of the brominated aromatic moieties for the biological activity.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its analogs.

Table 1: In Vitro DNMT1 Inhibitory Activity

CompoundIC50 (µM)Source
This compound13.5 ± 5.4[1][3]
AerothioninLower activity than this compound[1]
BisoxazolidinoneInactive[1]

Table 2: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM)Source
RAJIBurkitt's Lymphoma7.3 ± 1.5[1]
U-937Histiocytic Lymphoma8.1 ± 1.2[1]
JURKATAcute T-cell Leukemia14.8 ± 3.2[1]
K-562Chronic Myelogenous Leukemia12.5 ± 2.1[1]
PC-3Prostate Cancer11.4 ± 1.9[1]
HeLaCervical Cancer8.5 ± 0.2[2]

Table 3: In Vitro Cytotoxicity of Fistularin-3 and its Derivative

CompoundCell LineIC50 (µM)Source
Fistularin-3Jurkat E6.17.39[5]
Fistularin-3U9378.10[5]
11-Deoxyfistularin-3Jurkat E6.1 / U937Less effective than Fistularin-3[5]

Experimental Protocols

4.1. In Vitro DNMT1 Activity/Inhibition Assay

This protocol is adapted from the methods described for the characterization of this compound.[1]

  • Principle: This assay measures the activity of purified DNMT1 enzyme by quantifying the transfer of methyl groups from the co-factor S-adenosylmethionine (SAM) to a DNA substrate. The inhibition of this activity by a test compound is then determined.

  • Materials:

    • Purified recombinant human DNMT1 enzyme

    • DNMT1 assay buffer

    • SAM (S-adenosylmethionine)

    • DNA substrate (e.g., poly(dI-dC))

    • Test compounds (this compound and analogs)

    • Positive control inhibitor (e.g., EGCG or SAH)

    • Detection system (e.g., ELISA-based colorimetric or fluorometric detection of methylated DNA)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a microplate, add the purified DNMT1 enzyme to each well.

    • Add the diluted test compounds or controls to the respective wells.

    • Initiate the methylation reaction by adding the DNA substrate and SAM to all wells.

    • Incubate the plate at 37°C for a specified period (e.g., 2 hours).

    • Stop the reaction according to the detection kit's instructions.

    • Follow the manufacturer's protocol for the detection of DNA methylation. This typically involves capturing the methylated DNA and using a specific antibody to detect the 5-methylcytosine, followed by a secondary antibody conjugated to a reporter enzyme for signal generation.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of DNMT1 inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

4.2. Cell Proliferation Assay (MTT or Trypan Blue Exclusion)

  • Principle: To assess the effect of the compounds on the proliferation and viability of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., RAJI, U-937)

    • Complete cell culture medium

    • Test compounds

    • MTT reagent or Trypan Blue solution

    • 96-well plates

    • Incubator (37°C, 5% CO2)

    • Microplate reader (for MTT) or hemocytometer and microscope (for Trypan Blue)

  • Procedure (Trypan Blue):

    • Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for different time points (e.g., 24, 48, 72 hours).

    • Harvest the cells by trypsinization (for adherent cells) or gentle scraping.

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

    • Calculate the percentage of viable cells and the total cell number for each treatment condition.

4.3. Cell Cycle Analysis by Flow Cytometry

  • Principle: To determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Ethanol (B145695) (70%, ice-cold)

    • RNase A

    • Propidium iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds for a specified duration (e.g., 24 hours).

    • Harvest the cells and wash them with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA.

    • Add the PI staining solution to stain the cellular DNA.

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

4.4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Annexin V-FITC (or another fluorophore)

    • Propidium iodide (PI)

    • Annexin V binding buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

    • Differentiate the cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to this compound's activity.

Isofistularin3_DNMT1_Inhibition_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits TSG_Hypermethylation Tumor Suppressor Gene Hypermethylation Isofistularin3->TSG_Hypermethylation Reduces DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes DNA_Methylation->TSG_Hypermethylation TSG_Silencing Tumor Suppressor Gene Silencing TSG_Hypermethylation->TSG_Silencing AHR_Gene AHR Gene TSG_Hypermethylation->AHR_Gene Affects Cancer_Progression Cancer Progression TSG_Silencing->Cancer_Progression AHR_Expression AHR Expression AHR_Gene->AHR_Expression Leads to Tumor_Suppression Tumor Suppression AHR_Expression->Tumor_Suppression

Caption: this compound inhibits DNMT1, reducing DNA methylation and reactivating tumor suppressor genes like AHR.

Cell_Cycle_Arrest_Pathway This compound Induced Cell Cycle Arrest Isofistularin3 This compound p21_p27 p21 & p27 Expression Isofistularin3->p21_p27 Increases CyclinE1_PCNA_cMyc Cyclin E1, PCNA, c-myc Levels Isofistularin3->CyclinE1_PCNA_cMyc Decreases G1_S_Transition G1 to S Phase Transition p21_p27->G1_S_Transition Inhibits CyclinE1_PCNA_cMyc->G1_S_Transition Promotes G0_G1_Arrest G0/G1 Phase Arrest G1_S_Transition->G0_G1_Arrest Blockage leads to Cell_Proliferation Cell Proliferation G0_G1_Arrest->Cell_Proliferation Inhibits

Caption: this compound induces G0/G1 cell cycle arrest by modulating key cell cycle regulatory proteins.

DNMT1_Inhibition_Assay_Workflow Experimental Workflow: In Vitro DNMT1 Inhibition Assay A Prepare serial dilutions of This compound analogs C Add test compounds and controls A->C B Add purified DNMT1 enzyme to microplate wells B->C D Initiate reaction with DNA substrate and SAM C->D E Incubate at 37°C D->E F Stop reaction and detect DNA methylation (ELISA) E->F G Measure absorbance/ fluorescence F->G H Calculate % inhibition and determine IC50 G->H

Caption: A stepwise workflow for determining the in vitro DNMT1 inhibitory activity of this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of marine-derived compounds with significant potential for anticancer drug development. Their ability to inhibit DNMT1 and modulate key cellular processes such as cell cycle progression and apoptosis provides a strong rationale for further investigation.

Future research should focus on:

  • Total Synthesis: The development of an efficient total synthesis for this compound and a wider range of its analogs will be crucial for detailed structure-activity relationship (SAR) studies and preclinical development.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structural requirements for potent and selective DNMT1 inhibition and cytotoxicity is needed. This will involve the synthesis and evaluation of a diverse library of analogs with modifications to the brominated aromatic rings, the central linker, and the terminal moieties.

  • In Vivo Efficacy: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the most promising candidates.

  • Combination Therapies: Further investigation into the synergistic effects of this compound analogs with other anticancer agents, such as TRAIL, could lead to more effective treatment strategies.

This technical guide serves as a foundational resource for researchers embarking on the exploration of this compound and its derivatives, with the ultimate goal of translating these fascinating marine natural products into novel cancer therapeutics.

References

Isofistularin-3: A Marine-Derived DNMT1 Inhibitor with Potential Anti-Metastatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a compound of interest in oncology research. While direct evidence for its anti-metastatic potential is limited and one study indicates negligible effects on pro-metastatic properties in pheochromocytoma cells, its established mechanism as a DNA methyltransferase 1 (DNMT1) inhibitor presents a compelling rationale for its potential role in mitigating cancer metastasis.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanism of action, quantitative data from pre-clinical studies, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action: DNMT1 Inhibition

This compound has been identified as a novel inhibitor of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division.[3][4] In cancer, aberrant hypermethylation of tumor suppressor genes, mediated by DNMT1, leads to their silencing and contributes to tumorigenesis and metastasis. By inhibiting DNMT1, this compound can lead to the re-expression of these silenced genes, thereby exerting its anti-cancer effects.[3][4]

Key Molecular Effects:

  • DNA Demethylation: this compound has been shown to decrease the methylation of CpG sites in the promoter regions of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR), leading to their re-expression.[3]

  • Cell Cycle Arrest: The compound induces a G0/G1 cell cycle arrest in cancer cells.[4] This is associated with the increased expression of cell cycle inhibitors p21 and p27, and the reduced expression of cyclin E1, PCNA, and c-myc.[3][4]

  • Induction of Autophagy: this compound treatment leads to morphological changes characteristic of autophagy and an increase in the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[3][4]

  • Sensitization to Apoptosis: this compound synergizes with TRAIL (tumor-necrosis-factor related apoptosis inducing ligand) to induce apoptosis in cancer cells.[4][5]

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative data from in vitro studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
DNMT1 Inhibition (IC50) Purified Enzyme13.5 ± 5.4 µM[3]
Cytotoxicity (IC50) HeLa8.5 ± 0.2 µM[1]
Synergism with TRAIL (Combination Index) RAJI0.22[4][5]
Synergism with TRAIL (Combination Index) U-9370.21[4][5]

Table 2: Effect of this compound on Gene Expression in RAJI Cells (72h treatment with 25 µM)

GeneFold Change in mRNA ExpressionReference
AHR 5.1-fold increase[3]
p21 3.3-fold increase[3]
p27 3.8-fold increase[3]
PCNA 3.6-fold decrease[3]
Cyclin E1 1.6-fold decrease[3]
c-myc 5.1-fold decrease[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.

In Vitro DNMT1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DNMT1 enzyme.

Materials:

  • Purified recombinant human DNMT1 enzyme

  • S-adenosyl-L-[methyl-3H]-methionine

  • DNA substrate (e.g., poly(dI-dC))

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 1 mM EDTA, 1 mM DTT)

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, DNA substrate, and S-adenosyl-L-[methyl-3H]-methionine.

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiate the reaction by adding the purified DNMT1 enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by placing the reaction tubes on ice.

  • Spot the reaction mixture onto DE81 filter paper discs.

  • Wash the filter paper discs with 0.5 M phosphate (B84403) buffer (pH 7.0) to remove unincorporated S-adenosyl-L-[methyl-3H]-methionine.

  • Dry the filter paper discs and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, RAJI, U-937)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins in cells treated with this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p21, p27, LC3) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Isofistularin3_Signaling_Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 AHR AHR Re-expression Isofistularin3->AHR Induces CellCycle p21/p27 Upregulation Isofistularin3->CellCycle Induces DNA_Methylation DNA Hypermethylation of Tumor Suppressor Genes DNMT1->DNA_Methylation Promotes TSG_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->TSG_Silencing Leads to Metastasis Metastasis TSG_Silencing->Metastasis Contributes to CellCycleArrest G0/G1 Cell Cycle Arrest CellCycle->CellCycleArrest Results in

Caption: this compound signaling pathway.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blotting) sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Caption: Western blot experimental workflow.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of anti-cancer therapeutics. Its role as a DNMT1 inhibitor provides a strong rationale for its potential to reverse epigenetic silencing of tumor suppressor genes, which is a key driver of metastasis. While direct evidence for its anti-metastatic activity is currently limited, future research should focus on evaluating the effects of this compound in preclinical models of metastasis, including cell migration and invasion assays, as well as in vivo animal models. Elucidating the full spectrum of its anti-cancer activities will be crucial for its potential translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols: Purification of Isofistularin-3 from Aplysina aerophoba

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isofistularin-3 (B1198176) is a brominated tyrosine alkaloid isolated from the marine sponge Aplysina aerophoba. It has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxic and DNA demethylating properties, making it a promising candidate for further investigation in drug discovery and development.[1][2] This document provides a detailed protocol for the extraction, fractionation, and purification of this compound from Aplysina aerophoba, based on established methodologies.[3][4][5]

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields

StepInput MaterialSolvents/Mobile PhaseOutputMass (g)
Extraction Aplysina aerophoba96% EthanolCrude Ethanolic Extract89
Liquid-Liquid Partitioning Ethanolic Extract (89 g)Petroleum Ether, Ethyl Acetate (B1210297), n-Butanol, WaterPetroleum Ether Fraction6.2
Ethyl Acetate Fraction14.0
n-Butanol Fraction8.7
Water Fraction58.0
Fraction Combination PE, EtOAc, and BuOH fractions-Combined Organic Fractions28.9

Note: The water fraction was discarded as HPLC analysis indicated the brominated compounds of interest were present in the other fractions.[3]

Experimental Protocols

Biological Material Collection and Preparation
  • Collection: Specimens of Aplysina aerophoba are collected from their marine habitat.

  • Preparation: The collected sponge material (approximately 1 kg) is cleaned of any foreign material and prepared for extraction.

Extraction
  • The prepared Aplysina aerophoba (approximately 1 kg) is subjected to extraction with 96% ethanol.

  • Extraction is performed five times in an ultrasonic bath (e.g., Bandelin Sonorex 35 KHz) for 15 minutes for each cycle to ensure thorough extraction of secondary metabolites.[3][5]

  • The ethanolic extracts are combined to yield the crude extract.

Liquid-Liquid Partitioning
  • The crude ethanolic extract (89 g) is partitioned successively between petroleum ether (PE), ethyl acetate (EtOAc), n-butanol (BuOH), and water (H₂O).

  • Each solvent partitioning step is repeated three times using 500 mL of the respective solvent.[3]

  • High-performance liquid chromatography (HPLC) analysis is recommended for each fraction to identify the presence of brominated compounds.

  • Based on analysis, the petroleum ether, ethyl acetate, and n-butanol fractions, which contain the brominated compounds, are combined for further fractionation.[3] The aqueous fraction is typically discarded.

Chromatographic Purification

The combined organic fractions are subjected to a series of chromatographic steps to isolate this compound.

a) Silica (B1680970) Gel Column Chromatography:

  • The combined organic fractions are loaded onto a silica gel column.

  • The column is eluted with a gradient solvent system of petroleum ether, ethyl acetate, and methanol, starting from 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate and then to 100% methanol.[3][4]

  • This step results in the separation of the extract into multiple subfractions.

b) Size Exclusion Chromatography (Sephadex LH-20):

  • Fractions containing the compounds of interest from the silica gel chromatography are further purified using a Sephadex LH-20 column.

  • A common eluent for this step is a mixture of dichloromethane (B109758) and acetone (B3395972) (e.g., 85:15 v/v).[3]

c) Semi-preparative High-Performance Liquid Chromatography (HPLC):

  • The final purification step involves semi-preparative HPLC to isolate pure this compound.

  • A C18 column is typically used for this separation.

  • The mobile phase can consist of a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.[3][5]

  • Fractions are collected and the purity of this compound is confirmed using analytical techniques such as NMR and HRMS.

Visualizations

Purification_Workflow Sponge Aplysina aerophoba (1 kg) Extraction Ultrasonic Extraction (96% EtOH, 5x) Sponge->Extraction Partitioning Liquid-Liquid Partitioning (PE, EtOAc, BuOH, H2O) Extraction->Partitioning CombinedFractions Combined Organic Fractions (PE, EtOAc, BuOH) Partitioning->CombinedFractions Waste Aqueous Fraction (Discarded) Partitioning->Waste SilicaGel Silica Gel Column Chromatography (PE-EtOAc-MeOH gradient) CombinedFractions->SilicaGel Sephadex Sephadex LH-20 Chromatography (CH2Cl2-Acetone) SilicaGel->Sephadex HPLC Semi-preparative HPLC (C18, CH3CN-H2O) Sephadex->HPLC Isofistularin3 Pure this compound HPLC->Isofistularin3

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for In Vitro DNMT1 Inhibition Assay Using Isofistularin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to test the inhibitory activity of Isofistularin-3 on DNA Methyltransferase 1 (DNMT1). This compound, a marine brominated alkaloid, has been identified as a direct, DNA-competitive inhibitor of DNMT1.[1][2] This document outlines the necessary reagents, equipment, and step-by-step procedures to quantify the inhibitory effect of this compound on DNMT1 enzymatic activity.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's inhibition of DNMT1.

CompoundTargetIC50Inhibition TypeSource
This compoundDNMT113.5 ± 5.4 μMDNA-competitive[1][3]

Experimental Protocols

This protocol is adapted from commercially available colorimetric DNMT1 inhibitor screening assay kits and tailored for the evaluation of this compound.

Principle of the Assay

The assay measures the activity of DNMT1 by quantifying the methylation of a DNA substrate coated on a microplate. A specific antibody recognizes the 5-methylcytosine (B146107) on the DNA, and a secondary HRP-labeled antibody provides a colorimetric signal that is inversely proportional to the DNMT1 inhibition.

Materials and Reagents
  • Purified recombinant human DNMT1 enzyme

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • DNMT1 Assay Buffer

  • S-adenosylmethionine (SAM or Adomet)

  • 10X Wash Buffer

  • Capture Antibody (Anti-5-methylcytosine)

  • Detection Antibody (Secondary HRP-labeled)

  • Enhancer Solution

  • Developing Solution

  • Stop Solution

  • 96-well microplate pre-coated with a cytosine-rich DNA substrate

  • Microplate reader capable of measuring absorbance at 450 nm

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, this compound dilutions) rehydrate_plate Rehydrate Microplate Wells prep_reagents->rehydrate_plate add_components Add Assay Buffer, SAM, This compound, and DNMT1 Enzyme rehydrate_plate->add_components incubate_reaction Incubate at 37°C (60-90 minutes) add_components->incubate_reaction wash_1 Wash Wells incubate_reaction->wash_1 add_capture_ab Add Capture Antibody (Anti-5-methylcytosine) wash_1->add_capture_ab incubate_capture Incubate at RT add_capture_ab->incubate_capture wash_2 Wash Wells incubate_capture->wash_2 add_detection_ab Add Detection Antibody (HRP) wash_2->add_detection_ab incubate_detection Incubate at RT add_detection_ab->incubate_detection wash_3 Wash Wells incubate_detection->wash_3 add_developer Add Developing Solution wash_3->add_developer incubate_developer Incubate at RT (away from light) add_developer->incubate_developer add_stop Add Stop Solution incubate_developer->add_stop read_absorbance Read Absorbance at 450 nm add_stop->read_absorbance calculate_inhibition Calculate % Inhibition and IC50 read_absorbance->calculate_inhibition

Caption: Experimental workflow for the in vitro DNMT1 inhibition assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare 1X Wash Buffer by diluting the 10X stock with distilled water.

    • Prepare working solutions of this compound by serial dilution in DNMT Assay Buffer. Ensure the final solvent concentration is minimal and consistent across all wells.

    • Thaw S-adenosylmethionine (SAM) on ice and dilute it with DNMT Assay Buffer as recommended by the assay kit manufacturer.

    • Thaw the purified DNMT1 enzyme on ice and dilute to the desired concentration in DNMT Assay Buffer.

  • Assay Procedure:

    • Determine the number of wells required and rehydrate them with 150 µL of 1X Wash Buffer for 15 minutes at room temperature. Remove the liquid by tapping the plate on a paper towel.[4]

    • Set up blank, untreated control, and inhibitor wells in duplicate.

      • Blank Wells: Add DNMT Assay Buffer and diluted SAM.

      • Untreated Control Wells: Add DNMT Assay Buffer, diluted SAM, and diluted DNMT1 enzyme.

      • Inhibitor Wells: Add DNMT Assay Buffer, diluted SAM, diluted DNMT1 enzyme, and the desired concentration of this compound.

    • Mix the contents of the wells and incubate the plate at 37°C for 60-90 minutes.

  • Detection:

    • Wash each well three times with 150 µL of 1X Wash Buffer.

    • Dilute the Capture Antibody in 1X Wash Buffer and add 50 µL to each well. Incubate for 60 minutes at room temperature on an orbital shaker.

    • Wash each well five times with 150 µL of 1X Wash Buffer.

    • Dilute the Detection Antibody in 1X Wash Buffer and add 50 µL to each well. Incubate for 30 minutes at room temperature.[4]

    • Wash each well four times with 150 µL of 1X Wash Buffer.

    • Add 100 µL of Developing Solution to each well and incubate for 2-10 minutes at room temperature, protected from light. Monitor for color development (blue).

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change to yellow.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the percentage of DNMT1 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (OD_inhibitor - OD_blank) / (OD_control - OD_blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.

Signaling Pathway of this compound Action

This compound acts as a DNMT1 inhibitor, which leads to a decrease in DNA methylation. This can result in the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest.

signaling_pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation promotes TSG_Expression Tumor Suppressor Gene (e.g., AHR) Expression DNA_Methylation->TSG_Expression represses Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest promotes

Caption: Proposed signaling pathway of this compound's inhibitory action on DNMT1.

References

Laboratory Synthesis of Isofistularin-3: A Review of a TBD Path

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into its potent biological activities, a laboratory synthesis for the marine-derived brominated alkaloid, Isofistularin-3, has not been reported in publicly available scientific literature. Current research has predominantly focused on its isolation from marine sponges, particularly of the Aplysina genus, and the characterization of its promising anticancer and epigenetic modulatory properties.

This compound, a complex dimeric molecule, presents a significant synthetic challenge due to its multiple stereocenters and unique spiroisoxazoline moieties. While the synthesis of related, simpler bromotyrosine-derived natural products has been achieved, a total synthesis of this compound remains an unmet scientific goal. This document outlines the current state of knowledge regarding this compound and highlights the absence of a synthetic protocol.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for any future synthetic endeavors and for its application in biological research.

PropertyValueReference
Molecular Formula C₃₁H₃₀Br₆N₄O₁₁[1][]
Molecular Weight 1114.0 g/mol [1][]
CAS Number 87099-50-1[1]
IUPAC Name (5S,6R)-7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide[1][]
InChI Key TURTULDFIIAPTC-CJQKJACMSA-N[]
SMILES COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br[]

Biological Activity and Mechanism of Action

This compound has garnered significant interest for its potential as a therapeutic agent. It has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1) with an IC₅₀ of 13.5 μM.[] This inhibition of DNMT1, a key enzyme in epigenetic regulation, leads to the demethylation of DNA and subsequent re-expression of tumor suppressor genes.

The proposed mechanism of action involves this compound binding to the DNA interacting pocket of DNMT1.[3] This interaction prevents the enzyme from methylating DNA, leading to a cascade of downstream effects that are beneficial in a cancer context.

Below is a simplified representation of the signaling pathway affected by this compound.

Isofistularin3_Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation promotes Tumor_Suppressor_Genes Tumor Suppressor Gene Expression DNA_Methylation->Tumor_Suppressor_Genes represses Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest induces Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis induces

Figure 1. Simplified signaling pathway of this compound's effect on cancer cells.

Challenges and Future Directions in Synthesis

The total synthesis of this compound presents several formidable challenges:

  • Stereochemistry: The molecule contains multiple chiral centers, and their precise spatial arrangement is critical for its biological activity.

  • Spiroisoxazoline Core: The formation of the two spiroisoxazoline rings is a complex synthetic step that requires careful planning and execution.

  • Bromination: The regioselective introduction of six bromine atoms onto the aromatic rings is another significant hurdle.

  • Dimerization: The connection of the two monomeric units via an ether linkage adds to the complexity of the final steps of any proposed synthesis.

The development of a robust and efficient total synthesis of this compound would be a landmark achievement in organic chemistry. It would not only provide a renewable source of this valuable compound for further biological and clinical studies but also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties.

Experimental Protocols: A Note on Unavailability

As no laboratory synthesis of this compound has been published, this section cannot provide detailed experimental protocols. Researchers interested in this molecule currently rely on its isolation from natural sources. The general workflow for such an isolation is depicted below.

Isolation_Workflow Sponge_Collection Marine Sponge Collection (e.g., Aplysina aerophoba) Extraction Extraction with Organic Solvents Sponge_Collection->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Purification Purification and Crystallization Chromatography->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

Figure 2. General workflow for the isolation of this compound from marine sponges.

References

Application Notes and Protocols for Evaluating Isofistularin-3 Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3 is a brominated alkaloid derived from marine sponges, notably of the genus Aplysina.[1] As a member of a class of marine natural products with diverse biological activities, this compound has emerged as a compound of interest in oncology research. This interest stems from its demonstrated cytotoxic and anti-proliferative effects against a range of cancer cell lines.[1][2]

The primary mechanism of action for this compound is the inhibition of DNA methyltransferase 1 (DNMT1).[2][3] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Its overexpression is a common feature in many cancers, leading to the hypermethylation and silencing of tumor suppressor genes. By inhibiting DNMT1, this compound can lead to the re-expression of these silenced genes, triggering downstream anti-cancer effects. These effects include the induction of cell cycle arrest, autophagy, and apoptosis, making this compound a promising candidate for further investigation as a potential therapeutic agent.

These application notes provide detailed protocols for commonly used cell-based assays to evaluate the cytotoxic effects of this compound. The included methodologies for MTT, Lactate (B86563) Dehydrogenase (LDH), Annexin V-FITC/PI, and colony formation assays are essential tools for characterizing the compound's potency and mechanism of cell death induction.

Data Presentation: Cytotoxicity of this compound

The following tables summarize the reported cytotoxic activity of this compound against various cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Cell LineCancer TypeIC50 / GI50 (µM)Assay Duration (h)Reference
RAJIBurkitt's Lymphoma9.9 ± 8.672[3]
U-937Histiocytic Lymphoma11.2 ± 7.972[3]
JURKATT-cell Leukemia12.3 ± 8.272[3]
PC-3Prostate Cancer18.2 ± 11.572[3]
SH-SY-5YNeuroblastoma21.4 ± 13.972[3]
HeLaCervical Cancer8.5 ± 0.2Not Specified
MPCMouse Pheochromocytoma~43-44 (Normoxia)24
MTTMouse Pheochromocytoma~43-44 (Normoxia)24

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well and pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (low serum recommended to reduce background)

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well clear, flat-bottom plates

  • Multichannel pipette

  • Plate reader (490 nm)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.

  • Incubation: Incubate the plate for the desired treatment duration at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Colony Formation Assay (Soft Agar (B569324) Assay)

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of tumorigenicity.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Agarose (B213101) (low melting point)

  • 6-well plates

  • Crystal Violet staining solution (0.5% in methanol)

Protocol:

  • Base Agar Layer: Prepare a 0.6% agarose solution in complete medium. Add 2 mL to each well of a 6-well plate and allow it to solidify at room temperature.

  • Cell-Agar Layer: Treat cells with this compound for a specified period. After treatment, harvest the cells and prepare a single-cell suspension. Prepare a 0.3% agarose solution in complete medium and cool it to 40°C. Mix the cell suspension with the 0.3% agarose solution to a final cell density of approximately 8,000 cells/well.

  • Plating: Carefully layer 1 mL of the cell-agar suspension on top of the base agar layer.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks. Add 0.5 mL of complete medium to the top of the agar every 3-4 days to prevent drying.

  • Staining and Counting: After the incubation period, stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 1 hour. Wash the wells with PBS. Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the colony formation efficiency as a percentage of the vehicle-treated control.

Visualization of Pathways and Workflows

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity/Viability Assays cluster_clonogenic Clonogenic Potential start Seed Cells in Microplate treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate (24-72h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh annexin Annexin V/PI Assay (Apoptosis) incubate->annexin colony Colony Formation Assay (Long-term Survival) incubate->colony analysis Data Analysis (IC50, % Cytotoxicity, Apoptosis Rate) mtt->analysis ldh->analysis annexin->analysis colony->analysis

Caption: General workflow for assessing this compound cytotoxicity.

G cluster_pathway Proposed Signaling Pathway of this compound cluster_epigenetic Epigenetic Regulation cluster_cellcycle Cell Cycle Control cluster_apoptosis Apoptosis Regulation iso3 This compound dnmt1 DNMT1 iso3->dnmt1 demethylation Promoter Demethylation dnmt1->demethylation p21 p21/p27 (Upregulation) demethylation->p21 survivin Survivin/FLIP (Downregulation) demethylation->survivin dr5 DR5 (Upregulation) demethylation->dr5 cdk Cyclin E1/CDKs (Downregulation) p21->cdk arrest G0/G1 Cell Cycle Arrest cdk->arrest trail Sensitization to TRAIL-induced Apoptosis survivin->trail dr5->trail

References

Application Notes: Evaluating the In Vivo Activity of Isofistularin-3 Using Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3 is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1][2][3] Preclinical studies have identified it as a promising anti-cancer agent. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2][4] This inhibition leads to the demethylation and re-expression of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR).[1][4] Downstream effects include cell cycle arrest in the G0/G1 phase and the induction of autophagy.[2][4] Furthermore, this compound has been shown to sensitize cancer cells to TRAIL (Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand), enhancing apoptosis through pathways involving the reduction of survivin and FLIP expression and the induction of endoplasmic reticulum (ER) stress.[1][2][4]

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for rapid drug screening and validation.[5][6] Its genetic homology with humans, rapid external development, and optical transparency of embryos provide a unique window to observe dynamic biological processes like angiogenesis, tumor progression, and cellular apoptosis in a whole-organism context.[7][8] Notably, studies have indicated that this compound does not negatively impact zebrafish development, suggesting a favorable therapeutic window for testing its specific anti-cancer effects in this model.[1][9]

These application notes provide detailed protocols for leveraging the zebrafish model to assess the anti-angiogenic and anti-tumorigenic properties of this compound in vivo.

Key Applications

  • Determination of Acute Toxicity: Establishing the Maximum Tolerated Concentration (MTC) of this compound in zebrafish embryos.

  • Anti-Angiogenesis Assay: Quantifying the inhibitory effect of this compound on physiological and pathological blood vessel formation.

  • Anti-Tumor Efficacy in a Xenograft Model: Evaluating the impact of this compound on the proliferation, growth, and metastasis of human cancer cells implanted in zebrafish embryos.

  • Mechanism of Action Analysis: Assessing the induction of apoptosis in tumor cells within the live zebrafish host.

This compound's Known Signaling Pathway

The following diagram illustrates the currently understood molecular mechanism of this compound.

G cluster_0 This compound Action Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 inhibits Survivin_FLIP Survivin / FLIPL Iso3->Survivin_FLIP reduces ER_Stress ER Stress Iso3->ER_Stress induces AHR_promoter AHR Promoter DNMT1->AHR_promoter methylates AHR_gene AHR Gene (Tumor Suppressor) AHR_promoter->AHR_gene controls p21_p27 p21 / p27 AHR_gene->p21_p27 upregulates CyclinE1_cMyc Cyclin E1 / c-myc p21_p27->CyclinE1_cMyc inhibits G0G1_Arrest G0/G1 Cell Cycle Arrest CyclinE1_cMyc->G0G1_Arrest promotes progression past G1 TRAIL_Receptor TRAIL Receptor (DR5) Caspase_Activation Caspase Activation TRAIL_Receptor->Caspase_Activation activates TRAIL TRAIL TRAIL->TRAIL_Receptor binds Survivin_FLIP->Caspase_Activation inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to ER_Stress->TRAIL_Receptor upregulates

Caption: this compound inhibits DNMT1, leading to cell cycle arrest and TRAIL sensitization.

Experimental Protocols

Protocol 1: Zebrafish Husbandry and Embryo Collection
  • Maintenance: House adult zebrafish (Danio rerio), such as the transgenic strain Tg(fli1:EGFP) which has fluorescent vasculature, in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.

  • Breeding: Place male and female fish (2:1 ratio) into breeding tanks with a divider the evening before eggs are needed.

  • Spawning & Collection: Remove the divider the next morning at the onset of light to stimulate spawning.[10] Collect fertilized eggs within 30 minutes.

  • Incubation: Wash the collected embryos with E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered to pH 7.2) and incubate them at 28.5°C in petri dishes containing fresh E3 medium.

  • PTU Treatment: To prevent pigment formation for clearer imaging, add 0.003% 1-phenyl-2-thiourea (PTU) to the E3 medium starting from 24 hours post-fertilization (hpf).

Protocol 2: Acute Toxicity Assay (MTC Determination)
  • Preparation: At 6 hpf, arrange healthy embryos in a 96-well plate, with 5-10 embryos per well in 100 µL of E3 medium.

  • Dosing: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in E3 medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤0.1% in all wells, including a vehicle control (0.1% DMSO in E3).

  • Exposure: Replace the medium in each well with 100 µL of the corresponding this compound dilution or control solution.

  • Observation: Incubate the plate at 28.5°C. At 24, 48, and 72 hpf, assess endpoints under a stereomicroscope, including mortality (coagulation, lack of heartbeat), developmental abnormalities (pericardial edema, yolk sac edema, spinal curvature), and heart rate.

  • Data Analysis: Calculate the percentage of survival at each concentration. The MTC is the highest concentration that does not cause significant mortality or severe morphological defects compared to the vehicle control.

This compound (µM) Survival Rate at 72 hpf (%) Phenotype
0 (Vehicle Control)98Normal
197Normal
595Normal
1092Normal
2585Mild pericardial edema
5040Severe edema, spinal curvature
1005Lethal
Caption: Example data for determining the Maximum Tolerated Concentration (MTC) of this compound.

Testing Anti-Angiogenic Activity

This workflow outlines the process for evaluating the effect of this compound on blood vessel development.

G A Collect Tg(fli1:EGFP) Embryos (0 hpf) B Dechorionate Embryos (24 hpf) A->B C Array Embryos in 96-well Plate B->C D Treat with this compound (≤ MTC) and Controls C->D E Incubate at 28.5°C for 24 hours D->E F Anesthetize and Mount Embryos for Imaging (48 hpf) E->F G Acquire Fluorescence Images of Trunk Vasculature F->G H Quantify Intersegmental Vessel (ISV) Length/Number G->H I Statistical Analysis H->I

Caption: Workflow for the in vivo zebrafish anti-angiogenesis assay.

Protocol 3: In Vivo Anti-Angiogenesis Assay
  • Embryo Preparation: Use Tg(fli1:EGFP) embryos. At 24 hpf, manually dechorionate the embryos using fine forceps.

  • Treatment: Array the dechorionated embryos in a 96-well plate (1 embryo per well) with 100 µL of E3/PTU medium. Add this compound at various concentrations below the MTC. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib, a known VEGFR inhibitor).

  • Incubation: Incubate the plate at 28.5°C for 24 hours.

  • Imaging: At 48 hpf, anesthetize the embryos with 0.016% tricaine (B183219) (MS-222). Mount them laterally in 3% methylcellulose (B11928114) on a glass slide. Image the trunk vasculature using a fluorescence microscope.

  • Quantification: Count the number of complete intersegmental vessels (ISVs) that have reached the dorsal longitudinal anastomotic vessel (DLAV). Alternatively, use imaging software (e.g., ImageJ) to measure the total length of ISVs in a defined region of the trunk.

  • Alternative Method (Alkaline Phosphatase Staining):

    • Fix embryos at 48 hpf in 4% paraformaldehyde (PFA).

    • Wash with PBST (PBS + 0.1% Tween-20).

    • Stain for endogenous alkaline phosphatase activity in blood vessels using a solution of NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in ALP buffer (100mM Tris pH 9.5, 50mM MgCl2, 100mM NaCl, 0.1% Tween20).[11]

    • Stop the reaction by washing with PBST and image the stained vasculature using a brightfield microscope.

Treatment Concentration (µM) Average Number of Complete ISVs % Inhibition
Vehicle Control-30.2 ± 1.50
Sunitinib112.5 ± 2.158.6
This compound528.1 ± 1.86.9
This compound1022.4 ± 2.025.8
This compound2515.8 ± 2.547.7
Caption: Example data summarizing the anti-angiogenic effect of this compound.

Testing Anti-Tumor Activity

This workflow details the use of a zebrafish xenograft model to assess the anti-cancer efficacy of this compound.

G A Culture and Label Human Cancer Cells (e.g., with DiI) C Microinject ~300 Cancer Cells into the Yolk Sac A->C B Prepare Zebrafish Embryos (2 dpf) B->C D Incubate and Screen for Successful Xenografts (1 dpi) C->D E Treat Xenografted Embryos with this compound D->E F Image Tumor Mass at 1, 2, and 3 days post-treatment E->F G Measure Tumor Size (Area/Volume) and Metastatic Foci F->G H Perform In Vivo Apoptosis Assays (TUNEL, Caspase-3/7) F->H I Data Analysis G->I H->I

Caption: Workflow for the zebrafish xenograft anti-tumor assay.

Protocol 4: Zebrafish Xenograft Model and Efficacy Testing
  • Cell Preparation: Culture a human cancer cell line (e.g., RAJI lymphoma cells, for which this compound has shown activity[1][4]). Label the cells with a fluorescent dye like CM-DiI according to the manufacturer's protocol. Resuspend the labeled cells in PBS at a concentration of 5-10 x 10⁷ cells/mL.

  • Microinjection: Anesthetize 2 days post-fertilization (dpf) zebrafish embryos. Using a microinjector, inject approximately 300-500 cells (3-5 nL) into the yolk sac.

  • Post-Injection Recovery & Screening: Transfer the injected embryos to fresh E3 medium and incubate at 32-34°C (a compromise temperature for both host and mammalian cells). At 1 day post-injection (dpi), screen for embryos with a well-defined, fluorescent tumor mass and discard any damaged or dead embryos.

  • Treatment: Array the successfully xenografted embryos in a 24-well plate and treat them with this compound at concentrations below the MTC.

  • Tumor Growth Monitoring: At 1, 2, and 3 days post-treatment, anesthetize the embryos and capture fluorescence images of the tumor mass. Quantify the tumor size by measuring the fluorescent area using ImageJ. Also, scan the entire embryo to count the number of metastatic foci that have disseminated from the primary injection site.

Treatment Concentration (µM) Tumor Area Change (%) (Day 3 vs Day 0) Metastatic Foci per Embryo
Vehicle Control-+150.5 ± 15.28.1 ± 2.3
Doxorubicin10+15.8 ± 8.11.5 ± 0.8
This compound10+95.3 ± 12.55.4 ± 1.9
This compound25+20.1 ± 9.82.1 ± 1.1
Caption: Example data for this compound's effect on tumor growth and metastasis in vivo.
Protocol 5: In Vivo Apoptosis Assays

To confirm if tumor reduction is due to apoptosis, perform the following assays on xenografted embryos after treatment.

A. Caspase-3/7 Activity Assay (Quantitative)

  • Sample Collection: At 48 hours post-treatment, collect pools of 5-10 xenografted embryos per treatment group.

  • Lysis: Homogenize the embryos in lysis buffer.

  • Assay: Use a commercial luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).[12] Add the reagent to the embryo lysate in a white-walled 96-well plate.[13]

  • Measurement: After incubation (typically 1 hour at room temperature), measure the luminescence using a plate reader.[12] The signal is directly proportional to the amount of active caspase-3/7.[12]

B. TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP nick end labeling)

  • Fixation: Fix treated xenografted embryos at 48 hours post-treatment in 4% PFA overnight at 4°C.

  • Permeabilization: Wash embryos in PBST and permeabilize with Proteinase K.[14]

  • Staining: Use an in situ cell death detection kit (e.g., TMR red). Follow the manufacturer's protocol to label the fragmented DNA characteristic of apoptotic cells.[14][15]

  • Imaging: Mount the embryos and use a confocal microscope to visualize the co-localization of the tumor cells (e.g., green fluorescence if using GFP-labeled cancer cells) and the TUNEL signal (red fluorescence), indicating apoptosis specifically within the tumor.

C. Acridine Orange Staining (Live Imaging)

  • Staining Solution: Prepare a 2 µg/mL solution of Acridine Orange in E3 medium.

  • Incubation: Incubate live, treated xenografted embryos in the staining solution for 20-30 minutes in the dark.

  • Wash: Rinse the embryos thoroughly with fresh E3 medium 2-3 times.

  • Imaging: Anesthetize and immediately image the embryos using a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly fluorescent nuclei within the tumor mass.

Conclusion

The zebrafish model offers a robust, scalable, and clinically relevant platform for the preclinical evaluation of novel anti-cancer compounds like this compound. The protocols outlined here provide a comprehensive framework for assessing in vivo toxicity, anti-angiogenic potential, and direct anti-tumor efficacy. By combining xenograft studies with mechanistic assays for apoptosis, researchers can rapidly generate crucial data on the therapeutic potential of this compound, guiding further development and translational efforts.

References

Application Note: In Silico Docking Analysis of Isofistularin-3 with DNA Methyltransferase 1 (DNMT1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns, a crucial epigenetic modification that plays a vital role in gene expression and cellular identity.[1] Dysregulation of DNMT1 activity is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a direct inhibitor of DNMT1.[3][4] This application note provides a detailed protocol for the in silico molecular docking analysis of this compound with the human DNMT1 protein, offering insights into its binding mechanism and potential as a therapeutic agent.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates and the elucidation of their binding modes at the molecular level. This protocol will utilize AutoDock Vina, a widely used open-source program for molecular docking.

Signaling Pathway of DNMT1 Inhibition

The inhibition of DNMT1 by this compound can lead to the hypomethylation of tumor suppressor genes, reactivating their expression and subsequently inducing anti-cancer effects such as cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway affected by DNMT1 inhibition.

DNMT1_Pathway Simplified Signaling Pathway of DNMT1 Inhibition Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits DNA_methylation DNA Hypermethylation of Tumor Suppressor Genes DNMT1->DNA_methylation Maintains TSG_reactivation Tumor Suppressor Gene Reactivation DNMT1->TSG_reactivation Inhibition leads to TSG_silencing Tumor Suppressor Gene Silencing DNA_methylation->TSG_silencing Cancer_progression Cancer Progression TSG_silencing->Cancer_progression Cell_cycle_arrest Cell Cycle Arrest TSG_reactivation->Cell_cycle_arrest Apoptosis Apoptosis TSG_reactivation->Apoptosis Anti_cancer_effects Anti-Cancer Effects Cell_cycle_arrest->Anti_cancer_effects Apoptosis->Anti_cancer_effects Docking_Workflow Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Download DNMT1 (PDB: 4WXX) Prep_Protein Prepare Protein (Remove water, add H, assign charges) PDB->Prep_Protein PubChem Download this compound (PubChem CID: 159041) Prep_Ligand Prepare Ligand (Energy minimization, define rotatable bonds) PubChem->Prep_Ligand Grid Define Grid Box (Active Site) Prep_Protein->Grid Config Create Configuration File Prep_Ligand->Config Grid->Config Vina Run AutoDock Vina Config->Vina Visualize Visualize Docked Poses Vina->Visualize Analyze Analyze Interactions (H-bonds, Hydrophobic) Visualize->Analyze Binding_Energy Examine Binding Affinity Analyze->Binding_Energy

References

Application Note: Quantitative Analysis of Isofistularin-3 in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Isofistularin-3 in various biological matrices. This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has demonstrated potential as a DNA methyltransferase (DNMT) 1 inhibitor, inducing cell cycle arrest and apoptosis in cancer cells.[1][2] This method is suitable for researchers in pharmacology, drug discovery, and marine natural products chemistry requiring accurate quantification of this compound for pharmacokinetic, metabolic, or mode-of-action studies.

Introduction

This compound is a marine-derived brominated tyrosine alkaloid with significant anticancer properties.[1][3] It has been identified as a direct inhibitor of DNMT1, leading to the re-expression of tumor suppressor genes.[1] Furthermore, this compound can induce G0/G1 cell cycle arrest and sensitize cancer cells to TRAIL-induced apoptosis.[2] Given its therapeutic potential, a robust and reliable analytical method is essential for its quantitative determination in complex biological samples. This LC-MS/MS method provides the necessary sensitivity and specificity for such applications.

Experimental Protocols

Sample Preparation

A protein precipitation and liquid-liquid extraction procedure is recommended for the extraction of this compound from plasma, cell lysates, or tissue homogenates.

Materials:

  • Biological matrix (e.g., human plasma, cell culture medium, tissue homogenate)

  • Internal Standard (IS) working solution (e.g., a structurally similar brominated alkaloid not present in the sample)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Ethyl acetate (B1210297)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

Protocol:

  • To 100 µL of the biological sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 600 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of brominated alkaloids.[4][5]

Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Elution:

Time (min) Flow Rate (mL/min) %A %B
0.0 0.3 95 5
1.0 0.3 95 5
8.0 0.3 5 95
10.0 0.3 5 95
10.1 0.3 95 5

| 12.0 | 0.3 | 95 | 5 |

Injection Volume: 5 µL Column Temperature: 40°C

Mass Spectrometry

System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive ESI is generally suitable for alkaloids.[6]

MS Parameters:

Parameter Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 450°C
Cone Gas Flow 50 L/hr

| Desolvation Gas Flow | 700 L/hr |

Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound and a potential internal standard would need to be determined by direct infusion. As this compound is a brominated compound, characteristic isotopic patterns for bromine should be considered.

Hypothetical MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound [To be determined] [To be determined] 100 [To be determined]

| Internal Standard | [To be determined] | [To be determined] | 100 | [To be determined] |

Data Presentation

The following table summarizes hypothetical quantitative data for a calibration curve and quality control samples.

Sample TypeNominal Conc. (ng/mL)Calculated Conc. (Mean ± SD, n=3)Accuracy (%)Precision (%RSD)
Calibration Std 110.98 ± 0.0998.09.2
Calibration Std 255.12 ± 0.31102.46.1
Calibration Std 32019.5 ± 1.197.55.6
Calibration Std 45052.3 ± 2.5104.64.8
Calibration Std 510098.7 ± 4.298.74.3
Calibration Std 6250255.1 ± 10.2102.04.0
Calibration Std 7500490.5 ± 21.198.14.3
LLOQ10.98 ± 0.1198.011.2
QC Low32.89 ± 0.2396.38.0
QC Mid7578.1 ± 3.9104.15.0
QC High400392.6 ± 17.798.24.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; RSD: Relative Standard Deviation.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile, 300 µL) Add_IS->Precipitate Vortex1 Vortex Precipitate->Vortex1 Centrifuge1 Centrifuge Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (Ethyl Acetate, 600 µL) Supernatant->LLE Vortex2 Vortex LLE->Vortex2 Centrifuge2 Centrifuge Vortex2->Centrifuge2 Organic_Layer Collect Organic Layer Centrifuge2->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Experimental workflow for this compound quantification.

G cluster_pathway This compound Signaling Pathway Iso This compound DNMT1 DNMT1 Iso->DNMT1 inhibits TSG_Expression Gene Expression Iso->TSG_Expression promotes p21_p27 p21 / p27 Iso->p21_p27 upregulates CyclinE_PCNA Cyclin E / PCNA Iso->CyclinE_PCNA downregulates Survivin Survivin Iso->Survivin downregulates DNA_Methylation DNA Methylation DNMT1->DNA_Methylation TSG Tumor Suppressor Genes (e.g., AHR) DNA_Methylation->TSG represses TSG->TSG_Expression G1_Arrest G0/G1 Cell Cycle Arrest p21_p27->G1_Arrest CyclinE_PCNA->G1_Arrest Caspases Caspase Activation Survivin->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound mechanism of action.

References

Application Notes and Protocols: Assessing the Anti-Proliferative Effects of Isofistularin-3 using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a promising anti-cancer agent.[1] It functions as a DNA methyltransferase (DNMT)1 inhibitor, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of autophagy.[1][2] A critical method for evaluating the long-term efficacy of anti-cancer compounds like this compound is the colony formation assay, which assesses the ability of a single cell to proliferate and form a colony. This document provides a detailed protocol for conducting a colony formation assay to evaluate the effects of this compound treatment on cancer cell lines.

Introduction

The colony formation assay, or clonogenic assay, is a fundamental in vitro technique used to determine the reproductive viability of cells and their ability to form colonies.[3] This assay is particularly valuable in cancer research for assessing the efficacy of cytotoxic or cytostatic agents, such as this compound, by measuring the long-term survival and proliferative capacity of cancer cells following treatment.[3] this compound has been shown to reduce the viability and colony-forming potential of various cancer cell lines, making this assay essential for characterizing its anti-proliferative activity.[1][4][5]

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns.[1] By inhibiting DNMT1, this compound leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR), resulting in their re-expression.[1] This, in turn, induces a G0/G1 phase cell cycle arrest, characterized by an increase in p21 and p27 expression and a decrease in cyclin E1, PCNA, and c-myc levels.[1] Furthermore, this compound can induce autophagy and sensitize cancer cells to TRAIL-induced apoptosis.[1]

Data Presentation

The following table summarizes key quantitative data for performing a colony formation assay with this compound, based on published literature and general cell culture guidelines.

ParameterRecommendationNotes
Cell Seeding Density 100 - 1000 cells/well (6-well plate)Optimal density should be determined empirically for each cell line to ensure discrete colonies.
This compound Concentration Range 1 µM - 50 µMThe GI50 for many cancer cell lines (e.g., RAJI, U-937, PC-3, MDA-MB-231) is in the range of 7-15 µM.[4] A dose-response curve is recommended.
Incubation Time 10 - 14 daysAllow sufficient time for visible colonies ( >50 cells) to form.
Culture Medium RPMI-1640 or DMEMSupplement with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The specific medium depends on the cell line.[6]
Assay Type Adherent or semi-solid mediumFor adherent cells, a standard 2D assay is suitable. For suspension cells (e.g., leukemia lines), a semi-solid medium like methylcellulose (B11928114) is required.[4]

Experimental Protocols

This section provides detailed methodologies for performing a colony formation assay with this compound treatment for both adherent and suspension cancer cell lines.

Protocol for Adherent Cancer Cell Lines

Materials:

  • Adherent cancer cell line of interest (e.g., PC-3, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound stock solution (in DMSO)

  • 6-well tissue culture plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge to pellet the cells.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer). Ensure a single-cell suspension.

  • Cell Seeding:

    • Dilute the cell suspension to the desired seeding density (e.g., 500 cells/mL).

    • Add 2 mL of the cell suspension to each well of a 6-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO).

    • Carefully remove the medium from the wells and replace it with 2 mL of the medium containing the appropriate this compound concentration or vehicle control.

  • Incubation:

    • Incubate the plates for 10-14 days. Visually inspect the plates every 2-3 days for colony formation. Do not disturb the plates to avoid merging of colonies.

  • Fixing and Staining:

    • Gently wash the wells twice with PBS.

    • Add 1 mL of 4% paraformaldehyde to each well and incubate for 15-20 minutes at room temperature to fix the colonies.

    • Remove the paraformaldehyde and wash the wells with PBS.

    • Add 1 mL of Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry completely.

  • Colony Counting and Analysis:

    • Scan or photograph the plates.

    • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using software like ImageJ.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (PE of treated sample / PE of control sample)

Protocol for Suspension Cancer Cell Lines (e.g., RAJI, U-937)

Materials:

  • Suspension cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Semi-solid methylcellulose medium (e.g., MethoCult™ H4230)

  • 6-well plates or 35 mm dishes

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (1 mg/mL)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture suspension cells to the desired density.

    • Perform a viable cell count.

  • Plating in Semi-Solid Medium:

    • Prepare the cell suspension in complete medium at a concentration 10-fold higher than the final desired concentration.

    • Prepare the this compound dilutions in complete medium at a 10-fold higher concentration.

    • In a sterile tube, combine the cell suspension, the this compound dilution, and the methylcellulose medium according to the manufacturer's instructions to achieve the final desired cell density and drug concentration. A typical ratio is 1 part cells/drug to 9 parts methylcellulose medium.

    • Vortex the mixture thoroughly.

    • Dispense the mixture into the wells of a 6-well plate or 35 mm dishes using a syringe with a blunt-end needle to avoid air bubbles.

  • Incubation:

    • Place the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days.

  • Colony Visualization and Counting:

    • After the incubation period, add 1 mg/mL of MTT reagent to the semi-solid medium.[4]

    • Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals in viable colonies.

    • Count the stained colonies using a microscope or an imaging system.

    • Analyze the data as described in the protocol for adherent cells.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_plating Seeding and Treatment cluster_incubation Colony Formation cluster_analysis Analysis start Start with Cultured Cancer Cells harvest Harvest and Create Single-Cell Suspension start->harvest count Perform Viable Cell Count harvest->count seed Seed Cells into 6-well Plates count->seed treat Treat with this compound (or Vehicle Control) seed->treat incubate Incubate for 10-14 Days treat->incubate fix Fix Colonies incubate->fix stain Stain with Crystal Violet fix->stain quantify Count Colonies and Calculate Surviving Fraction stain->quantify

Caption: Experimental workflow for the colony formation assay with this compound.

signaling_pathway cluster_drug Drug Action cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Outcomes iso3 This compound dnmt1 DNMT1 iso3->dnmt1 inhibits autophagy Autophagy iso3->autophagy apoptosis Sensitization to TRAIL-induced Apoptosis iso3->apoptosis demethylation Promoter Demethylation dnmt1->demethylation prevents tsg Tumor Suppressor Genes (e.g., AHR) demethylation->tsg activates p21_p27 p21, p27 tsg->p21_p27 upregulates cyclinE_myc Cyclin E1, c-myc tsg->cyclinE_myc downregulates cell_cycle G0/G1 Cell Cycle Arrest p21_p27->cell_cycle cyclinE_myc->cell_cycle colony_formation Reduced Colony Formation cell_cycle->colony_formation autophagy->colony_formation apoptosis->colony_formation

Caption: Signaling pathway of this compound leading to reduced colony formation.

References

Techniques for Assessing Autophagy Induction by Isofistularin-3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has been identified as a novel DNA methyltransferase 1 (DNMT1) inhibitor with potent anti-cancer properties.[1] One of the key cellular responses to this compound treatment is the induction of autophagy, a catabolic process involving the degradation of cellular components via the lysosomal pathway.[1][2] Monitoring this autophagic response is crucial for understanding the mechanism of action of this compound and for its development as a potential therapeutic agent.

These application notes provide a comprehensive overview of the principal techniques used to assess autophagy induction by this compound. Detailed protocols for key experimental assays are provided to enable researchers to reliably quantify and visualize this process.

Key Concepts in Assessing Autophagy

A critical aspect of monitoring autophagy is the measurement of autophagic flux , which represents the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their cargo.[3] A mere increase in the number of autophagosomes can indicate either an induction of autophagy or a blockage in the later stages of the pathway. Therefore, it is imperative to employ multiple assays to accurately interpret the effects of this compound.[4][5][6][7][8]

Data Presentation: Summary of Quantitative Analyses

The following table summarizes the key quantitative data that can be obtained from the described experimental protocols to assess this compound-induced autophagy.

AssayKey Proteins/MarkersPrimary MeasurementInterpretation of this compound Effect
Western Blotting LC3-I, LC3-II, p62/SQSTM1Ratio of LC3-II/LC3-I, p62 levelsIncreased LC3-II/LC3-I ratio and decreased p62 levels indicate autophagy induction.
Fluorescence Microscopy GFP-LC3, Cyto-ID® Green DyeNumber of fluorescent puncta per cellIncreased number of puncta suggests accumulation of autophagosomes.
Tandem mRFP-GFP-LC3 Microscopy mRFP, GFPRatio of red puncta (autolysosomes) to yellow puncta (autophagosomes)An increase in red-only puncta confirms progression of autophagic flux.
Transmission Electron Microscopy Autophagosomes, AutolysosomesNumber and morphology of autophagic vesicles per cell sectionDirect visualization and quantification of double-membraned autophagosomes and single-membraned autolysosomes.

Signaling Pathway: this compound Induced Autophagy

This compound induces autophagy primarily through its inhibitory effect on DNMT1.[1] Inhibition of DNMT1 leads to downstream effects that converge on the core autophagy machinery. The proposed signaling pathway is illustrated below.

Isofistularin3_Autophagy_Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibition Gene_Expression Altered Gene Expression (Upregulation of Autophagy-Related Genes) DNMT1->Gene_Expression Repression Lifted AMPK_mTOR Activation of AMPK Inhibition of mTOR Gene_Expression->AMPK_mTOR ULK1_Complex ULK1 Complex Activation AMPK_mTOR->ULK1_Complex PI3KC3_Complex PI3KC3-C1 Complex Activation ULK1_Complex->PI3KC3_Complex Autophagosome_Formation Autophagosome Formation PI3KC3_Complex->Autophagosome_Formation

Caption: Proposed signaling pathway of this compound-induced autophagy.

Experimental Workflow

A typical workflow for assessing the autophagic effects of this compound involves a multi-assay approach to ensure accurate interpretation of the results.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Autophagy Assessment cluster_analysis Data Analysis and Interpretation Cell_Culture Culture appropriate cell line Treatment Treat cells with this compound (include vehicle control) Cell_Culture->Treatment Bafilomycin Optional: Co-treat with Bafilomycin A1 to assess autophagic flux Treatment->Bafilomycin Western_Blot Western Blotting (LC3-II, p62) Bafilomycin->Western_Blot Fluorescence_Microscopy Fluorescence Microscopy (GFP-LC3 or Cyto-ID) Bafilomycin->Fluorescence_Microscopy TEM Transmission Electron Microscopy (TEM) Bafilomycin->TEM Quantification Quantify protein levels, puncta, and vesicles Western_Blot->Quantification Fluorescence_Microscopy->Quantification TEM->Quantification Interpretation Interpret autophagic flux Quantification->Interpretation

References

Application of Isofistularin-3 in Epigenetic Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofistularin-3 (B1198176) is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1][2] Structurally similar to other known epigenetic modulators like psammaplin A, this compound has emerged as a promising agent in the field of epigenetics, particularly in cancer research.[1] Its primary mechanism of action involves the direct inhibition of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns.[1][2][3] Dysregulation of DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes.[1] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of these silenced genes, triggering various anti-cancer effects.[1][3]

These application notes provide a comprehensive overview of the use of this compound in epigenetic research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experiments.

Mechanism of Action and Cellular Effects

This compound acts as a direct, DNA-competitive inhibitor of DNMT1.[4] Docking analyses have shown that it binds within the DNA-interacting pocket of the enzyme.[1][2][5] This inhibition leads to a reduction in global DNA methylation, which can reactivate the expression of tumor suppressor genes.[1]

The primary cellular effects of this compound observed in cancer cell lines include:

  • Reactivation of Tumor Suppressor Genes: A notable example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene in Burkitt's lymphoma RAJI cells.[1][3] this compound treatment leads to the demethylation of CpG sites in the AHR promoter, resulting in increased mRNA expression.[1][2]

  • Cell Cycle Arrest: this compound induces a G0/G1 phase cell cycle arrest in various cancer cell lines.[1][2] This is accompanied by an increase in the expression of cell cycle inhibitors p21 and p27, and a decrease in the levels of cyclin E1, PCNA, and c-myc.[2][5]

  • Induction of Autophagy and Apoptosis: The compound can induce morphological changes characteristic of autophagy and trigger both caspase-dependent and -independent cell death.[1][2]

  • Sensitization to TRAIL-induced Apoptosis: this compound significantly enhances the pro-apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in lymphoma cells.[1][2] This sensitization is mediated, in part, by the downregulation of the anti-apoptotic protein survivin.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory and anti-proliferative activities of this compound.

Table 1: In Vitro DNMT1 Inhibitory Activity

CompoundIC50 (µM)
This compound13.5 ± 5.4

Data from Florean C, et al. Oncotarget. 2016.[1][3]

Table 2: Anti-proliferative Activity (GI50) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM) after 72h
RAJIBurkitt's Lymphoma7.3
U-937Histiocytic Lymphoma9.7
K-562Chronic Myelogenous Leukemia10.1
JURKATAcute T-cell Leukemia14.8
A-549Lung Carcinoma11.2
HCT-116Colon Carcinoma12.5
PC-3Prostate Carcinoma13.4
U-87Glioblastoma11.8

Data from Florean C, et al. Oncotarget. 2016.[1]

Experimental Protocols

Here are detailed protocols for key experiments to study the epigenetic and cellular effects of this compound.

Protocol 1: In Vitro DNMT1 Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound on purified DNMT1 enzyme activity.

Materials:

  • Purified recombinant DNMT1 enzyme

  • This compound (dissolved in DMSO)

  • S-adenosyl-L-methionine (SAM)

  • DNA substrate (e.g., poly(dI-dC))

  • Assay buffer (specific composition may vary, but typically contains Tris-HCl, EDTA, DTT, and glycerol)

  • Tritiated SAM ([³H]-SAM) or a commercial non-radioactive DNMT1 assay kit

  • Scintillation counter and fluid (for radioactive assay) or plate reader (for colorimetric/fluorometric assay)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DNA substrate, and purified DNMT1 enzyme.

  • Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., EGCG).

  • Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the methylation reaction by adding SAM (and [³H]-SAM if using the radioactive method).

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction (e.g., by adding a stop solution or placing on ice).

  • Quantify the level of DNA methylation. For the radioactive method, this involves spotting the reaction mixture onto filter paper, washing away unincorporated [³H]-SAM, and measuring the incorporated radioactivity using a scintillation counter. For commercial kits, follow the manufacturer's instructions for detection (e.g., ELISA-based colorimetric or fluorometric readout).

  • Calculate the percentage of DNMT1 inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., RAJI, U-937)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT, XTT, or WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Allow the cells to adhere and resume growth for 24 hours.

  • Treat the cells with a serial dilution of this compound (e.g., 1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • At the end of the treatment period, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • If using MTT, add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 (the concentration that inhibits cell growth by 50%) by plotting cell viability against the drug concentration.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cell lines (e.g., RAJI, U-937)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 5-50 µM) for 24 hours.

  • Harvest the cells by centrifugation.

  • Wash the cells with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Analysis of AHR Promoter Methylation and Gene Expression

This protocol outlines the steps to investigate the effect of this compound on the methylation status of the AHR gene promoter and its subsequent expression.

A. Gene Expression Analysis (qRT-PCR)

Materials:

  • RAJI cells

  • This compound (25 µM)

  • Decitabine (DAC) (1 µM, as a positive control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for AHR and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat RAJI cells with 25 µM this compound or 1 µM DAC for 72 hours.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for AHR and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in AHR expression in treated cells compared to untreated controls.

B. DNA Methylation Analysis (Bisulfite Sequencing)

Materials:

  • Genomic DNA from treated and untreated RAJI cells

  • Bisulfite conversion kit

  • PCR primers specific for the bisulfite-converted AHR promoter sequence

  • PCR amplification kit

  • DNA purification kit

  • Cloning vector and competent E. coli (for cloning-based sequencing) or access to next-generation sequencing services

Procedure:

  • Extract genomic DNA from RAJI cells treated with this compound for 72 hours.

  • Perform bisulfite conversion of the genomic DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Amplify the AHR promoter region of interest from the bisulfite-converted DNA using specific primers.

  • Purify the PCR product.

  • Sequence the amplified product. This can be done by cloning the PCR products into a vector and sequencing individual clones (e.g., 10-12 clones per condition) or by next-generation sequencing for deeper coverage.

  • Analyze the sequencing data to determine the methylation status of each CpG site within the AHR promoter. Compare the methylation patterns between this compound-treated and untreated cells.

Protocol 5: TRAIL-Induced Apoptosis Sensitization Assay

This protocol assesses the ability of this compound to sensitize cancer cells to TRAIL-induced apoptosis.

Materials:

  • RAJI or U-937 cells

  • This compound

  • Recombinant human TRAIL

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates.

  • Pre-treat the cells with a sub-lethal concentration of this compound for a specified period (e.g., 24 hours).

  • After pre-treatment, add TRAIL (at a concentration that induces minimal apoptosis on its own) to the culture medium and incubate for an additional period (e.g., 6-24 hours).

  • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with TRAIL alone.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cells according to the kit manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V-positive) in each treatment group. A synergistic effect is observed if the combination treatment results in a significantly higher percentage of apoptosis than the sum of the effects of the individual treatments.

Visualizations

Signaling Pathway of this compound

Isofistularin3_Pathway cluster_effects Cellular Effects Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits DNA_Methylation DNA Hypermethylation (Promoter CpG Islands) DNMT1->DNA_Methylation Maintains Cell_Cycle_Proteins p21, p27 DNMT1->Cell_Cycle_Proteins Suppresses (indirectly) Anti_Apoptotic Survivin DNMT1->Anti_Apoptotic Promotes (indirectly) TSG Tumor Suppressor Genes (e.g., AHR) DNA_Methylation->TSG Silences TSG_Expression TSG Re-expression Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Apoptosis Apoptosis TRAIL_Sensitization Sensitization to TRAIL Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Start Start: this compound DNMT_Assay DNMT1 Inhibition Assay Start->DNMT_Assay Proliferation Cell Proliferation Assay (GI50 Determination) Start->Proliferation Cell_Cycle Cell Cycle Analysis (PI Staining) Proliferation->Cell_Cycle Gene_Expression Gene Expression Analysis (qRT-PCR for AHR) Cell_Cycle->Gene_Expression Apoptosis Apoptosis & TRAIL Sensitization Assay Cell_Cycle->Apoptosis Methylation DNA Methylation Analysis (Bisulfite Sequencing) Gene_Expression->Methylation Logical_Relationships Iso3 This compound Treatment DNMT1_Inhibition DNMT1 Inhibition Iso3->DNMT1_Inhibition Promoter_Demethylation Promoter Demethylation (e.g., AHR) DNMT1_Inhibition->Promoter_Demethylation Cell_Cycle_Modulation Cell Cycle Protein Modulation (↑p21/p27, ↓Cyclin E1) DNMT1_Inhibition->Cell_Cycle_Modulation Apoptosis_Modulation Apoptosis Protein Modulation (↓Survivin) DNMT1_Inhibition->Apoptosis_Modulation TSG_Reexpression Tumor Suppressor Gene Re-expression Promoter_Demethylation->TSG_Reexpression G1_Arrest G0/G1 Arrest Cell_Cycle_Modulation->G1_Arrest Apoptosis_Induction Apoptosis Induction & TRAIL Sensitization Apoptosis_Modulation->Apoptosis_Induction

References

Application Notes: Isofistularin-3 as a Tool Compound for Studying DNA Methylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA methylation is a critical epigenetic modification involved in regulating gene expression, cellular differentiation, and genome stability. This process is catalyzed by DNA methyltransferases (DNMTs), which transfer a methyl group to the C5 position of cytosine, typically within CpG dinucleotides. Aberrant DNA methylation patterns, particularly the hypermethylation of tumor suppressor gene promoters, are a hallmark of cancer. Consequently, DNMT inhibitors are valuable tools for epigenetic research and potential therapeutic agents.

Isofistularin-3 (B1198176) is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1][2][3] It has been identified as a novel, non-nucleoside inhibitor of DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division.[1][4][5] Unlike nucleoside analogs that can cause toxicity, this compound presents a distinct mechanism of action, making it a valuable tool compound for investigating the role of DNA methylation in various biological processes.[1][6] These notes provide an overview of this compound's mechanism, quantitative data on its activity, and detailed protocols for its application in research.

Mechanism of Action

This compound functions as a direct, DNA-competitive inhibitor of DNMT1.[7][8] Docking analyses and in vitro assays have shown that this compound binds within the DNA-interacting pocket of the DNMT1 enzyme.[1][4][5] This binding sterically hinders the interaction between DNMT1 and its DNA substrate, preventing the transfer of a methyl group from S-adenosyl methionine (SAM) to cytosine residues on the DNA. The result is passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced genes, such as tumor suppressor genes.[1][5]

Isofistularin-3_Mechanism cluster_0 Standard DNA Methylation cluster_1 Inhibition by this compound DNMT1 DNMT1 Methyl_DNA Fully Methylated DNA DNMT1->Methyl_DNA Methylation DNA_Substrate Hemi-methylated DNA DNA_Substrate->DNMT1 SAM SAM SAM->DNMT1 Iso3 This compound DNMT1_Inhibited DNMT1 Iso3->DNMT1_Inhibited Binds to DNA pocket Blocked X DNMT1_Inhibited->Blocked DNA_Substrate_Inh Hemi-methylated DNA DNA_Substrate_Inh->Blocked Binding Blocked SAM_Inh SAM SAM_Inh->DNMT1_Inhibited

Caption: Mechanism of DNMT1 inhibition by this compound.

Cellular Effects of this compound

The inhibition of DNMT1 by this compound triggers a cascade of cellular events. A primary outcome is the demethylation and subsequent re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1][5] This leads to significant anti-proliferative effects, including cell cycle arrest, autophagy, and apoptosis.[1][4]

Cellular_Effects Iso3 This compound DNMT1 DNMT1 Inhibition Iso3->DNMT1 Hypo Promoter Hypomethylation (e.g., AHR gene) DNMT1->Hypo TSG Tumor Suppressor Gene Re-expression Hypo->TSG CellCycle G0/G1 Cell Cycle Arrest TSG->CellCycle Autophagy Autophagy TSG->Autophagy Apoptosis Apoptosis / Cell Death (Prolonged Exposure) TSG->Apoptosis p21_p27 ↑ p21, p27 CellCycle->p21_p27 CyclinE ↓ Cyclin E1, PCNA, c-myc CellCycle->CyclinE LC3 LC3I to LC3II Conversion Autophagy->LC3 Caspase Caspase & PARP-1 Cleavage Apoptosis->Caspase

Caption: Downstream cellular effects of DNMT1 inhibition by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound.

Table 1: In Vitro DNMT1 Inhibition

Compound Target IC₅₀ (μM) Reference

| this compound | Purified DNMT1 | 13.5 ± 5.4 |[1][5] |

Table 2: Anti-proliferative Activity (GI₅₀) of this compound in Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (μM, 72h) Reference
RAJI Burkitt's Lymphoma 9.9 ± 8.6 [1]
U-937 Histiocytic Lymphoma 7.3 ± 1.2 [1]
PC-3 Prostate Cancer 14.8 ± 3.5 [1]
DU-145 Prostate Cancer 11.2 ± 2.1 [1]
LNCaP Prostate Cancer 10.1 ± 2.3 [1]

| HeLa | Cervical Cancer | 8.5 ± 0.2 |[9] |

Table 3: Effect on Cell Cycle Arrest after 24-Hour Treatment

Cell Line This compound Conc. (μM) Effect Reference
RAJI 25 55% increase in G₀/G₁ phase [1]

| U-937 | 25 | 32.8% increase in G₀/G₁ phase |[1] |

Protocols

The following are generalized protocols for key experiments to study the effects of this compound.

Protocol 1: In Vitro DNMT1 Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on purified DNMT1 enzyme activity.

Materials:

  • Recombinant human DNMT1

  • DNMT1 reaction buffer

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • DNA substrate (e.g., poly(dI-dC))

  • This compound stock solution (in DMSO)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer. Include a DMSO-only vehicle control.

  • In a microcentrifuge tube, combine DNMT1, DNA substrate, and the appropriate concentration of this compound or vehicle.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the methylation reaction by adding ³H-SAM.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by placing the tubes on ice.

  • Spot the reaction mixture onto DE-81 filter paper discs.

  • Wash the discs three times with 0.5 M phosphate (B84403) buffer (pH 7.0) to remove unincorporated ³H-SAM.

  • Wash once with ethanol (B145695) and allow the discs to dry completely.

  • Place each disc in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Cell Proliferation/Cytotoxicity (MTT Assay)

This protocol assesses the effect of this compound on the proliferation and viability of cancer cells.[10][11]

MTT_Workflow A 1. Seed Cells (e.g., 1x10⁴ cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with this compound (Varying concentrations + vehicle control) B->C D 4. Incubate (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT Reagent (e.g., 20 μL of 5 mg/mL solution) D->E F 6. Incubate (3-4 hours, 37°C) E->F G 7. Solubilize Formazan (B1609692) (Remove media, add 100 μL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate Viability & GI₅₀ H->I

Caption: General workflow for an MTT cell proliferation assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 μL of the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 72 hours).[1]

  • Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control and calculate the GI₅₀ (concentration causing 50% growth inhibition).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.[1]

Materials:

  • Cancer cell lines (e.g., RAJI, U-937)

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to grow to ~60% confluency.

  • Treat the cells with the desired concentration of this compound (e.g., 25 μM) or vehicle control for 24 hours.[1]

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells once with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Protocol 4: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[1]

Materials:

  • Cancer cell lines (e.g., RAJI, PC-3)

  • Semi-solid methylcellulose (B11928114) medium (e.g., MethoCult™)

  • This compound stock solution

  • 6-well or 35 mm culture dishes

  • MTT reagent (1 mg/mL)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Prepare a single-cell suspension of the cancer cells.

  • Mix the cells (e.g., 1x10³ cells/mL) with the semi-solid medium containing the desired concentrations of this compound or vehicle control.

  • Plate 1 mL of the mixture into each 35 mm dish.

  • Incubate the dishes under standard culture conditions (37°C, 5% CO₂) for 10-14 days, until visible colonies form in the control dish.

  • To visualize and count the colonies, add 1 mg/mL of MTT reagent to the dishes and incubate for 4 hours.[1]

  • Capture images of the dishes.

  • Score the number and size of colonies using image analysis software.

  • Calculate the plating efficiency and surviving fraction for each treatment condition relative to the control.

References

Application Notes and Protocols for Investigating the Synergy between Isofistularin-3 and TRAIL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to investigate the synergistic anti-cancer effects of Isofistularin-3, a marine brominated alkaloid, and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). The protocols detailed herein are intended to guide researchers in assessing cell viability, quantifying apoptosis, and elucidating the underlying molecular mechanisms of this combination therapy.

Introduction

This compound, derived from the marine sponge Aplysina aerophoba, has been identified as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] This epigenetic modulation can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of autophagy in cancer cells.[1][3] TRAIL is a promising anti-cancer agent that selectively induces apoptosis in tumor cells by binding to its death receptors, DR4 and DR5.[4][5][6] However, many cancer cells exhibit resistance to TRAIL-induced apoptosis.[7] Studies have shown that this compound can sensitize cancer cells to TRAIL, suggesting a synergistic relationship that could overcome TRAIL resistance.[1][2]

The experimental design outlined below provides a systematic approach to quantitatively assess this synergy and explore the molecular pathways involved.

Experimental Design Workflow

A logical workflow is essential for systematically investigating the synergistic effects of this compound and TRAIL. The following diagram illustrates the proposed experimental progression.

G cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Synergy Assessment cluster_2 Phase 3: Apoptosis Confirmation cluster_3 Phase 4: Mechanistic Investigation cluster_4 Phase 5: In Vivo Validation A Determine IC50 of This compound B Determine optimal TRAIL concentration C Cell Viability Assay (MTT/SRB) A->C B->C D Calculate Combination Index (CI) C->D E Annexin V/PI Staining D->E F Caspase Activity Assay G Western Blot Analysis F->G H Xenograft Mouse Model G->H

Caption: Experimental workflow for this compound and TRAIL synergy studies.

Phase 1: Single Agent Dose-Response

The initial step is to determine the optimal concentration range for each agent individually in the cancer cell line(s) of interest (e.g., RAJI, U-937).[1]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and the appropriate concentration of TRAIL.

Materials:

  • Cancer cell lines (e.g., RAJI, U-937)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Recombinant human TRAIL

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).[9]

  • For this compound, treat the cells with a series of dilutions (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) for 48 hours.

  • For TRAIL, treat the cells with a range of concentrations (e.g., 10, 25, 50, 100, 200 ng/mL) for 24 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value for this compound using non-linear regression analysis. Select a sub-toxic concentration of TRAIL for synergy studies.

Phase 2: Synergy Assessment

This phase aims to quantify the synergistic effect of combining this compound and TRAIL.

Protocol 2: Combination Treatment and Combination Index (CI) Calculation

Procedure:

  • Seed cells in 96-well plates as described in Protocol 1.

  • Pre-treat cells with a sub-toxic concentration of this compound (e.g., below its IC50) for 24 hours.[1]

  • After 24 hours, add varying concentrations of TRAIL to the wells already containing this compound and incubate for an additional 24 hours.[1]

  • Perform the MTT assay as described in Protocol 1.

Data Presentation:

Treatment GroupConcentrationCell Viability (%)
Control-100
This compound[Concentration 1]
[Concentration 2]
TRAIL[Concentration A]
[Concentration B]
This compound + TRAIL[Conc 1 + Conc A]
[Conc 1 + Conc B]
[Conc 2 + Conc A]
[Conc 2 + Conc B]

Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Phase 3: Apoptosis Confirmation

To confirm that the observed decrease in cell viability is due to apoptosis, the following assays should be performed.

Protocol 3: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound, TRAIL, and the combination as described in Protocol 2.

  • Harvest the cells and wash them twice with cold PBS.[10]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Presentation:

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Control
This compound
TRAIL
This compound + TRAIL
Protocol 4: Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[12][13]

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar

  • Cell lysis buffer

  • Fluorometer or luminometer

Procedure:

  • Treat cells as described in Protocol 2 in a 96-well plate.

  • Lyse the cells according to the kit manufacturer's instructions.[13]

  • Add the caspase substrate (e.g., DEVD-pNA or a luminogenic substrate) to the cell lysates.[12][13]

  • Incubate at 37°C for 1-2 hours.[13]

  • Measure the fluorescence or luminescence using a plate reader.[13][14]

Data Presentation:

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Control1.0
This compound
TRAIL
This compound + TRAIL

Phase 4: Mechanistic Investigation

This phase focuses on elucidating the molecular pathways through which this compound sensitizes cancer cells to TRAIL.

TRAIL Signaling Pathway

The following diagram illustrates the TRAIL-induced apoptosis pathway, highlighting key proteins that can be investigated.

G cluster_0 cluster_2 TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 FADD FADD DR4_5->FADD DISC DISC DR4_5->DISC Procaspase8 Pro-caspase-8 FADD->Procaspase8 FADD->DISC Procaspase8->DISC Caspase8 Caspase-8 Bid Bid Caspase8->Bid Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage DISC->Caspase8 Activation tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Activation CytoC Cytochrome c Bax_Bak->CytoC Release from Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase9->Procaspase3 Cleavage Apoptosome->Caspase9 Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cFLIP c-FLIP cFLIP->DISC Inhibition Survivin Survivin Survivin->Caspase3 Inhibition Isofistularin3 This compound Isofistularin3->DR4_5 Upregulation Isofistularin3->cFLIP Downregulation Isofistularin3->Survivin Downregulation

Caption: TRAIL signaling pathway and points of intervention by this compound.

Protocol 5: Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.[15][16]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-DR5, anti-c-FLIP, anti-survivin, anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Treat cells as described in Protocol 2.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.[17]

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[17]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]

  • Incubate the membrane with primary antibodies overnight at 4°C.[17]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[17]

  • Detect the protein bands using an ECL substrate and an imaging system.[17]

Data Presentation:

ProteinControlThis compoundTRAILThis compound + TRAIL
DR5
c-FLIP
Survivin
Cleaved Caspase-3
Cleaved PARP
β-actin

(This table represents the expected layout of a Western blot image analysis. Quantitative data should be obtained by densitometry and normalized to a loading control like β-actin.)

Phase 5: In Vivo Validation

To translate the in vitro findings, an in vivo study using a xenograft mouse model is recommended.[18][19]

Protocol 6: Xenograft Mouse Model

Procedure:

  • Implant cancer cells subcutaneously into immunodeficient mice.[18]

  • Once tumors reach a palpable size, randomize the mice into four groups: vehicle control, this compound alone, TRAIL alone, and the combination of this compound and TRAIL.

  • Administer the treatments according to a predetermined schedule.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control0
This compound
TRAIL
This compound + TRAIL

Conclusion

This comprehensive set of protocols provides a robust framework for investigating the synergistic anti-cancer effects of this compound and TRAIL. The data generated from these experiments will not only quantify the synergy but also provide valuable insights into the underlying molecular mechanisms, which can inform the future development of this combination therapy.

References

Application Note and Protocol: qRT-PCR Analysis of Gene Expression Changes Following Isofistularin-3 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofistularin-3 (Iso-3), a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a potent anti-cancer agent.[1][2] Its mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), leading to the demethylation and re-expression of tumor suppressor genes.[1][2][3] This activity induces cell cycle arrest, autophagy, and sensitization to apoptosis in cancer cells.[1][2] This document provides a detailed protocol for analyzing changes in gene expression in cancer cell lines after treatment with this compound using quantitative reverse transcription PCR (qRT-PCR). Additionally, it summarizes the known gene expression changes and signaling pathways affected by this marine compound.

Mechanism of Action: this compound Signaling

This compound primarily functions as a DNMT1 inhibitor.[1][4] By binding to the DNA interacting pocket of DNMT1, it prevents the methylation of CpG islands in gene promoter regions.[1][2] This leads to the re-activation of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR).[1] The downstream consequences of this epigenetic modification are profound, leading to cell cycle arrest at the G0/G1 phase and an increased susceptibility to TRAIL-induced apoptosis. This is achieved through the modulation of various cell cycle regulators and apoptosis-related proteins.[1][2][3]

Isofistularin3_Pathway cluster_cc Cell Cycle Regulators cluster_apop Apoptosis & ER Stress Regulators Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits Promoter Gene Promoter (e.g., AHR) DNMT1->Promoter Methylates AHR AHR Expression Promoter->AHR Upregulates CellCycle Cell Cycle Arrest (G0/G1) AHR->CellCycle Apoptosis Sensitization to TRAIL-induced Apoptosis AHR->Apoptosis p21 p21/p27 CyclinE Cyclin E1 PCNA PCNA / c-myc Survivin Survivin FLIPL FLIPL ERStress ER Stress (GRP78) DR5 DR5 Expression qRT_PCR_Workflow A 1. Cell Culture (e.g., RAJI, U-937) B 2. This compound Treatment (e.g., 25 µM for 24-72h) A->B C 3. Total RNA Extraction B->C D 4. RNA Quantification & Quality Control (e.g., NanoDrop, Bioanalyzer) C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. Quantitative PCR (qPCR) - Target Gene(s) - Housekeeping Gene(s) E->F G 7. Data Analysis (ΔΔCt Method) F->G H Results: Relative Gene Expression G->H

References

Troubleshooting & Optimization

Isofistularin-3 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of Isofistularin-3 in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1] Its chemical structure is complex and largely non-polar, making it hydrophobic or "water-fearing." This inherent hydrophobicity leads to poor solubility in aqueous solutions like water, phosphate-buffered saline (PBS), and cell culture media.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions for in vitro experiments.[1] DMSO is a polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.

Q3: What is the maximum recommended concentration for an this compound stock solution in DMSO?

Q4: What is the maximum final concentration of DMSO that can be used in cell culture experiments?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. While the tolerance can vary between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less. It is essential to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q5: How should I store this compound powder and stock solutions?

This compound powder should be stored at -20°C. Stock solutions in anhydrous DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound powder is not dissolving in my aqueous buffer. This compound has very low aqueous solubility.Do not attempt to dissolve this compound directly in aqueous buffers. Prepare a concentrated stock solution in 100% DMSO first.
Precipitation occurs immediately upon diluting the DMSO stock solution into my aqueous buffer or cell culture medium. This is a common issue known as "solvent-shifting" precipitation. The rapid change in solvent polarity from DMSO to an aqueous environment causes the hydrophobic compound to crash out of solution. The final concentration of this compound may be above its solubility limit in the aqueous medium.Method of Dilution: Always add the DMSO stock solution dropwise to the vigorously stirring or vortexing aqueous buffer/medium. Never add the aqueous solution directly to the DMSO stock. Final Concentration: Decrease the final working concentration of this compound. Co-solvent Concentration: If your experimental system allows, you can try increasing the final percentage of DMSO, but be mindful of potential cytotoxicity.
My this compound solution is initially clear but becomes cloudy or shows precipitate over time. The solution may be supersaturated and thermodynamically unstable. The compound may be degrading. Temperature fluctuations can affect solubility.Work with Fresh Solutions: Prepare the final working solution immediately before use. Storage of Aqueous Solutions: Avoid storing this compound in aqueous solutions for extended periods. Temperature Control: Maintain a constant temperature throughout your experiment.
I'm observing cellular toxicity in my vehicle control group. The final concentration of DMSO is too high for your specific cell line.Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cells. Aim to keep the final DMSO concentration below this limit, ideally ≤ 0.1%.

Quantitative Data Summary

While specific solubility values for this compound are not extensively published, the following table summarizes the known solvents and provides recommended starting concentrations for stock solutions.

Solvent Solubility Recommended Stock Concentration Notes
Water Very Low / InsolubleNot RecommendedDirect dissolution in aqueous buffers is not feasible.
PBS Very Low / InsolubleNot RecommendedDirect dissolution in aqueous buffers is not feasible.
Ethanol Data Not Available-May have some solubility, but DMSO is the documented solvent for biological assays.[1]
DMSO Soluble10-20 mM (starting point)The solvent of choice for preparing concentrated stock solutions.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 1114.0 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Allow the this compound powder and DMSO to come to room temperature.

  • Weigh out 1.114 mg of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound powder is completely dissolved. A brief sonication in a water bath may assist with dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tube

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Vortex the stock solution gently to ensure it is homogeneous.

  • In a sterile conical tube, add the desired volume of pre-warmed cell culture medium (e.g., 9.99 mL).

  • While vigorously vortexing or swirling the cell culture medium, add the required volume of the 10 mM stock solution (e.g., 10 µL for a final volume of 10 mL to achieve 10 µM). This corresponds to a final DMSO concentration of 0.1%.

  • Continue to mix for an additional 30-60 seconds to ensure the solution is homogeneous.

  • Use the freshly prepared working solution immediately for your experiments.

Signaling Pathway and Workflow Diagrams

DNMT1_Inhibition_Pathway This compound as a DNMT1 Inhibitor Iso3 This compound DNMT1 DNMT1 (DNA Methyltransferase 1) Iso3->DNMT1 Inhibits DNA_Methylation DNA Methylation (Hypermethylation of Tumor Suppressor Gene Promoters) Iso3->DNA_Methylation Prevents TSG_Re_expression Tumor Suppressor Gene Re-expression DNMT1->DNA_Methylation Catalyzes TSG_Silencing Tumor Suppressor Gene (e.g., AHR) Silencing DNA_Methylation->TSG_Silencing Leads to TSG_Silencing->TSG_Re_expression Reverses Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest TSG_Re_expression->Cell_Cycle_Arrest Induces Anticancer_Effects Antiproliferative Effects Cell_Cycle_Arrest->Anticancer_Effects Contributes to

Caption: this compound inhibits DNMT1, leading to reduced DNA methylation and re-expression of tumor suppressor genes.

TRAIL_Sensitization_Pathway This compound Sensitization to TRAIL-Induced Apoptosis Iso3 This compound DR5 Death Receptor 5 (DR5) Surface Expression Iso3->DR5 Increases Survivin Survivin (Anti-apoptotic) Iso3->Survivin Decreases FLIP c-FLIP (Anti-apoptotic) Iso3->FLIP Decreases TRAIL TRAIL TRAIL->DR5 Binds to DISC DISC Formation DR5->DISC Caspase3 Caspase-3 Activation Survivin->Caspase3 Caspase8 Caspase-8 Activation FLIP->Caspase8 DISC->Caspase8 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound enhances TRAIL-induced apoptosis by upregulating DR5 and downregulating anti-apoptotic proteins.

Experimental_Workflow Experimental Workflow for this compound Solubility and Use Start Start: This compound Powder Prep_Stock Prepare Concentrated Stock Solution (e.g., 10 mM in 100% DMSO) Start->Prep_Stock Store_Stock Aliquot and Store Stock Solution (-20°C or -80°C) Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution (Dilute stock into aqueous medium) Store_Stock->Prep_Working Troubleshoot Troubleshooting: Precipitation? Prep_Working->Troubleshoot Adjust_Conc Adjust: - Lower final concentration - Optimize dilution method Troubleshoot->Adjust_Conc Yes Experiment Perform Experiment (e.g., Cell-based assay) Troubleshoot->Experiment No Adjust_Conc->Prep_Working End End: Data Analysis Experiment->End

Caption: A logical workflow for preparing and using this compound solutions in experiments.

References

Optimizing Isofistularin-3 dosage for different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofistularin-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cancer cells?

This compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba.[1] Its primary anticancer mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1] This inhibition leads to a reduction in DNA methylation, which can result in the re-expression of tumor suppressor genes.[1] Key cellular effects observed following this compound treatment include:

  • Cell Cycle Arrest: It induces a G0/G1 phase cell cycle arrest.[1]

  • Autophagy: It can trigger autophagy in cancer cells.[1]

  • Sensitization to Apoptosis: It sensitizes cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[1]

Q2: What is a typical effective concentration range for this compound in vitro?

The effective concentration of this compound can vary significantly depending on the cancer cell line and the biological endpoint being measured. Based on published data, the 50% growth inhibition (GI50) after 72 hours of treatment typically ranges from approximately 7 µM to 15 µM for sensitive cell lines.[1] However, for some cell lines, concentrations up to 50 µM may be required to observe significant effects.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1] It is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium.

Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Vortexing during dilution: Add the this compound DMSO stock to your culture medium while vortexing or vigorously mixing to facilitate rapid dissolution.

  • Intermediate dilution: Consider making an intermediate dilution in a serum-containing medium or a solution with a higher protein content before the final dilution in your experimental medium.

  • Lower final DMSO concentration: While preparing your dilutions, ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%.[2]

  • Solubility testing: If precipitation persists, you may need to determine the solubility limit of this compound in your specific cell culture medium.

Troubleshooting Guides

Issue 1: High Variability in IC50/GI50 Values Between Experiments
Potential Cause Troubleshooting & Optimization
Cell Health and Passage Number Ensure cells are in the exponential growth phase and use a consistent, low passage number for all experiments.
Inconsistent Seeding Density Optimize and standardize the initial cell seeding density to ensure reproducibility.
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Readout Time The time of assay readout can significantly impact IC50 values. Maintain a consistent incubation time with this compound across all experiments.
DMSO Concentration Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
Issue 2: No or Weak Biological Effect Observed
Potential Cause Troubleshooting & Optimization
Sub-optimal Concentration Perform a broad dose-response curve (e.g., 0.1 µM to 100 µM) to identify the active concentration range for your specific cell line.
Insufficient Incubation Time Some effects of this compound, like cell cycle arrest, can be observed within 24 hours, while others, like cell death, may require 72 hours or longer.[1] Optimize the treatment duration.
Cell Line Resistance Your chosen cell line may be inherently resistant to DNMT1 inhibitors or have other mechanisms that counteract the effects of this compound. Consider testing a different cell line known to be sensitive.
Compound Degradation Ensure the this compound stock solution has been stored properly and has not degraded.
Issue 3: Unexpected Cellular Morphology or Toxicity
Potential Cause Troubleshooting & Optimization
High DMSO Concentration High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%).[2]
Induction of Autophagy This compound can induce autophagy, which is characterized by the appearance of cytoplasmic vacuoles.[1] This is an expected morphological change in some cell lines.
Off-Target Effects At very high concentrations, off-target effects may occur. Correlate morphological changes with specific molecular markers of this compound's known mechanism of action.

Data Presentation

Table 1: Growth Inhibitory (GI50) Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeGI50 (µM, 72 h)
RAJIBurkitt's lymphoma9.9 ± 8.6
U-937Histiocytic lymphoma8.1 ± 5.6
JURKATAcute T-cell leukemia10.2 ± 5.8
K-562Chronic myelogenous leukemia8.3 ± 3.6
MEG-01Chronic myelogenous leukemia14.8 ± 5.3
HL-60Acute promyelocytic leukemia8.1 ± 4.7
PC-3Prostate cancer8.1 ± 4.4
MDA-MB-231Breast adenocarcinoma7.3 ± 7.0
SH-SY5YNeuroblastoma> 50
Data is presented as the mean ± SD from at least three independent experiments.[1]

Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow for exponential growth throughout the experiment.

  • Treatment: After allowing the cells to adhere (for adherent cells) or stabilize (for suspension cells), treat them with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • Cell Harvesting:

    • Adherent cells: Wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with a serum-containing medium.

    • Suspension cells: Gently resuspend the cells in the medium.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.

  • Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1 for the desired duration (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with ice-cold PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Cell Cycle Proteins
  • Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1 for the desired duration (e.g., 24 hours).[1]

  • Protein Extraction: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p21, p27, cyclin E1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Isofistularin3_Signaling_Pathway Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits ER_Stress ER Stress Iso3->ER_Stress DNA_methylation DNA Methylation DNMT1->DNA_methylation Maintains TSG Tumor Suppressor Genes (e.g., AHR) DNA_methylation->TSG Represses p21_p27 p21 & p27 Expression TSG->p21_p27 Promotes CyclinE1_CDK2 Cyclin E1 / CDK2 Activity p21_p27->CyclinE1_CDK2 Inhibits G1_arrest G0/G1 Cell Cycle Arrest CyclinE1_CDK2->G1_arrest Prevents TRAIL_sens Sensitization to TRAIL-induced Apoptosis G1_arrest->TRAIL_sens Autophagy Autophagy ER_Stress->Autophagy ER_Stress->TRAIL_sens

Caption: Signaling pathway of this compound in cancer cells.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., Trypan Blue) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) treatment->cell_cycle western Western Blot Analysis (p21, p27, Cyclin E1, LC3) treatment->western data_analysis Data Analysis (IC50, Cell Cycle Distribution, Protein Levels) viability->data_analysis cell_cycle->data_analysis western->data_analysis end End: Determine Optimal Dosage data_analysis->end

Caption: Workflow for determining optimal this compound dosage.

Troubleshooting_Logic issue Issue: Inconsistent Results check_cells Check Cell Health & Passage Number issue->check_cells check_compound Check Compound Prep & Storage issue->check_compound check_protocol Review Experimental Protocol issue->check_protocol standardize_seeding Standardize Seeding Density check_cells->standardize_seeding fresh_dilutions Use Fresh Dilutions check_compound->fresh_dilutions consistent_timing Ensure Consistent Timing check_protocol->consistent_timing resolve Issue Resolved standardize_seeding->resolve fresh_dilutions->resolve consistent_timing->resolve

Caption: Logic diagram for troubleshooting inconsistent results.

References

Technical Support Center: Synthesis of Isofistularin-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of this complex marine natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

The total synthesis of this compound presents several key challenges stemming from its unique structural features. The primary hurdles include:

  • Construction of the Spiroisoxazoline Core: The central spirocyclic junction containing the isoxazoline (B3343090) ring is a significant synthetic obstacle. Achieving the desired stereochemistry at the spirocenter is a critical aspect of this challenge.

  • Formation of the Dienone System: The synthesis of the brominated cyclohexadienone moiety requires careful selection of oxidation or rearrangement conditions to avoid unwanted side reactions.

  • Regioselective Bromination: Introducing bromine atoms at specific positions on the aromatic precursor to the dienone requires precise control over the brominating agent and reaction conditions.

  • Protecting Group Strategy: The presence of multiple reactive functional groups, including amines and hydroxyls, necessitates a robust and orthogonal protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.

  • Stability of Intermediates and Final Product: The dienone functionality and the overall molecule can be sensitive to acidic or basic conditions, posing challenges for purification and handling.

Q2: Which synthetic routes are most commonly employed for the construction of the spiroisoxazoline core of this compound and its analogs?

Two primary strategies have been successfully utilized for the synthesis of spiroisoxazoline ring systems similar to that in this compound:

  • Intramolecular Nitrile Oxide Cycloaddition (INOC): This is a powerful method for forming the isoxazoline ring and the spirocyclic junction simultaneously. It involves the [3+2] cycloaddition of a nitrile oxide with an alkene tethered to the same molecule.

  • Oxidative Spirocyclization of Tyrosine Derivatives: This approach involves the oxidation of a substituted tyrosine derivative, often an oxime, to induce an intramolecular cyclization, forming the spirodienone isoxazoline system. Hypervalent iodine reagents are commonly used for this transformation.

Q3: What are the typical methods for creating the dienone moiety found in this compound?

The dienone system is another challenging feature. Common approaches include:

  • Oxidation of a Brominated Phenol (B47542): Direct oxidation of a suitably substituted brominated phenol precursor can yield the desired dienone. The choice of oxidant is crucial to avoid over-oxidation or undesired side reactions.

  • Dienone-Phenol Rearrangement: This classic rearrangement can be used to construct the dienone framework from a polysubstituted phenolic precursor, often under acidic conditions.[1] The regioselectivity of this rearrangement needs to be carefully controlled.

Troubleshooting Guides

Challenge 1: Low Yield or Poor Selectivity in Spiroisoxazoline Formation via Intramolecular Nitrile Oxide Cycloaddition (INOC)
Observed Issue Potential Cause Troubleshooting Suggestion
Low yield of the desired spiroisoxazoline. Inefficient generation of the nitrile oxide from the precursor (e.g., oxime or nitro compound).- Ensure the dehydrating agent (for nitro compounds) or base (for hydroximoyl chlorides) is fresh and used in the correct stoichiometry.- Optimize the reaction temperature and time for nitrile oxide formation.
Dimerization of the nitrile oxide to form a furoxan byproduct.- Use high dilution conditions to favor the intramolecular reaction over intermolecular dimerization.- Add the precursor to the reaction mixture slowly over an extended period.
Formation of regioisomers or diastereomers. Lack of facial selectivity in the cycloaddition.- Introduce a chiral auxiliary on the alkene or tether to influence the direction of the nitrile oxide approach.- Screen different solvents to investigate their effect on the transition state geometry.
Flexible tether between the nitrile oxide and alkene.- Design a more rigid tether to restrict conformational freedom and improve stereocontrol.
Challenge 2: Difficulties with the Oxidative Spirocyclization of Brominated Tyrosine Precursors
Observed Issue Potential Cause Troubleshooting Suggestion
No reaction or incomplete conversion. The oxidizing agent is not strong enough or is incompatible with the substrate.- Screen a panel of hypervalent iodine reagents (e.g., PIDA, PIFA) or other oxidants.- Optimize the solvent, as fluorinated alcohols like TFE can enhance the reactivity of hypervalent iodine reagents.
Formation of undesired side products (e.g., intermolecular coupling, over-oxidation). The reaction conditions are too harsh.- Lower the reaction temperature.- Use a less reactive oxidizing agent or add it portion-wise.
Rearrangement of the dienone product to a phenol. The reaction medium is too acidic.- Add a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to buffer the reaction mixture.- Choose an oxidizing agent that does not generate acidic byproducts.
Challenge 3: Protecting Group Management
Observed Issue Potential Cause Troubleshooting Suggestion
Cleavage of a protecting group during a synthetic step. The protecting group is not stable to the reaction conditions.- Select a more robust protecting group from a different orthogonal set (e.g., switch from an acid-labile to a base-labile group).- Screen milder reaction conditions for the problematic step.
Difficulty in removing a protecting group at the end of the synthesis. The deprotection conditions are too harsh and lead to decomposition of the final product.- Employ a protecting group that can be removed under very mild conditions (e.g., hydrogenolysis, fluoride-mediated cleavage).- Perform a careful optimization of the deprotection reaction on a small scale.
Protecting group migration. The presence of both acidic and basic sites in the molecule can catalyze group transfer.- Protect all potentially reactive sites.- Use reaction conditions that are strictly neutral if possible.

Experimental Protocols

General Protocol for Intramolecular Nitrile Oxide Cycloaddition (INOC)

  • Precursor Synthesis: Synthesize the precursor molecule containing a nitroalkane or an aldoxime and a tethered alkene.

  • Nitrile Oxide Generation and Cycloaddition:

    • From a Nitroalkane: Dissolve the nitroalkane precursor in an inert, dry solvent (e.g., toluene) under an inert atmosphere (N₂ or Ar). Add a dehydrating agent such as phenyl isocyanate in the presence of a catalytic amount of a base like triethylamine (B128534). Heat the reaction mixture to facilitate the elimination of water and subsequent intramolecular cycloaddition.

    • From an Aldoxime: Dissolve the aldoxime precursor in a suitable solvent (e.g., CH₂Cl₂). Add an oxidizing agent like sodium hypochlorite (B82951) (bleach) in the presence of a phase-transfer catalyst or a base like triethylamine to generate the nitrile oxide in situ for the cycloaddition.

  • Work-up and Purification: Quench the reaction mixture, perform an aqueous work-up, and purify the crude product by column chromatography.

General Protocol for Oxidative Spirocyclization of a Tyrosine Oxime Derivative

  • Substrate Preparation: Synthesize the brominated tyrosine oxime precursor.

  • Spirocyclization: Dissolve the tyrosine oxime derivative in a suitable solvent, often a fluorinated alcohol such as 2,2,2-trifluoroethanol (B45653) (TFE). Cool the solution to 0 °C or below. Add a solution of a hypervalent iodine reagent (e.g., phenyliodine bis(trifluoroacetate) - PIFA) dropwise.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a reducing agent such as a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Purification: Perform a standard aqueous work-up and purify the spiroisoxazoline product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Brominated Tyrosine Derivative Brominated Tyrosine Derivative Oxidative Spirocyclization Oxidative Spirocyclization Brominated Tyrosine Derivative->Oxidative Spirocyclization Alkene-tethered Precursor Alkene-tethered Precursor Intramolecular Nitrile Oxide Cycloaddition Intramolecular Nitrile Oxide Cycloaddition Alkene-tethered Precursor->Intramolecular Nitrile Oxide Cycloaddition Protecting Group Manipulations Protecting Group Manipulations Oxidative Spirocyclization->Protecting Group Manipulations Intramolecular Nitrile Oxide Cycloaddition->Protecting Group Manipulations Dienone Formation Dienone Formation This compound This compound Dienone Formation->this compound Protecting Group Manipulations->Dienone Formation

Caption: A generalized workflow for the synthesis of this compound.

logical_relationship cluster_challenges Challenges This compound Synthesis This compound Synthesis Key Challenges Key Challenges Spiroisoxazoline Formation Spiroisoxazoline Formation Key Challenges->Spiroisoxazoline Formation Dienone Synthesis Dienone Synthesis Key Challenges->Dienone Synthesis Stereocontrol Stereocontrol Key Challenges->Stereocontrol Protecting Groups Protecting Groups Key Challenges->Protecting Groups INOC INOC Spiroisoxazoline Formation->INOC via Oxidative Cyclization Oxidative Cyclization Spiroisoxazoline Formation->Oxidative Cyclization via Phenol Oxidation Phenol Oxidation Dienone Synthesis->Phenol Oxidation via Rearrangement Rearrangement Dienone Synthesis->Rearrangement via

Caption: Key challenges in the synthesis of this compound.

References

Technical Support Center: Optimizing Isofistularin-3 Extraction from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Isofistularin-3 extraction from marine sponges, particularly of the Aplysina genus. This guide offers troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to inform your extraction strategy.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound.

Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields of this compound can stem from several factors, ranging from the biological source material to the extraction and purification procedures. Here is a step-by-step troubleshooting guide to help you identify and resolve the issue:

1. Sponge Collection and Handling:

  • Species Identification: Ensure accurate identification of the sponge species. This compound is primarily reported from Aplysina aerophoba. Misidentification can lead to little or no target compound.

  • Geographic Location and Seasonality: The concentration of brominated alkaloids like this compound in sponges can vary significantly based on geographic location and water temperature.[1] Studies have shown that the abundance of this compound in the outer layer (ectosome) of Aplysina aerophoba is correlated with water temperature, with higher concentrations often found in warmer months.[1]

  • Sponge Tissue Selection: The distribution of this compound is not uniform throughout the sponge. Higher concentrations are typically found in the ectosome compared to the inner tissue (choanosome).[1] Whenever possible, selective sampling of the ectosome may improve yields.

  • Post-Collection Handling: To prevent degradation of this compound by enzymatic or microbial action, sponges should be frozen immediately after collection or preserved in a solvent like ethanol (B145695).

2. Extraction Protocol:

  • Solvent Choice: The polarity of the extraction solvent is critical. This compound is a polar molecule.

    • Recommended Solvents: Methanol (B129727) and ethanol are effective solvents for extracting brominated alkaloids.[2] A mixture of methanol or ethanol with a less polar solvent like dichloromethane (B109758) (CH2Cl2) can also be used to extract a broader range of compounds, followed by partitioning. A common practice is to perform an initial extraction with a CH2Cl2/MeOH mixture.[3]

    • Troubleshooting: If your yield is low with a non-polar solvent, switch to a more polar solvent system. Consider sequential extractions, starting with a non-polar solvent to remove lipids and then extracting with a polar solvent to isolate the alkaloids.

  • Extraction Method:

    • Maceration: Soaking the sponge material in the solvent is a simple method but may result in lower yields.

    • Sonication: Using an ultrasonic bath can enhance extraction efficiency by disrupting the sponge tissue and improving solvent penetration.[4]

    • Soxhlet Extraction: This continuous extraction method can be very efficient but the prolonged exposure to heat may cause degradation of thermolabile compounds. The stability of this compound to heat should be considered.

  • Extraction Time and Temperature:

    • Time: Ensure sufficient extraction time for the solvent to penetrate the sponge matrix. Multiple extractions (e.g., 3-5 times) of the same material are recommended to maximize yield.

    • Temperature: Elevated temperatures can increase extraction efficiency but also risk degrading the target compound. For bromotyrosine derivatives, it is generally advisable to perform extractions at room temperature or below to minimize degradation.

3. Purification Strategy:

  • Crude Extract Complexity: Crude sponge extracts are complex mixtures containing pigments, lipids, and other secondary metabolites that can interfere with the isolation of this compound.

  • Initial Cleanup: A common first step is liquid-liquid partitioning of the crude extract. For an extract obtained with a polar solvent, partitioning against a non-polar solvent like n-hexane can remove fats and other non-polar components.

  • Chromatography:

    • Column Chromatography: Silica (B1680970) gel or reversed-phase (C18) column chromatography is essential for separating this compound from other compounds. A gradient elution from a less polar to a more polar solvent system is typically used.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for the final purification of this compound to achieve high purity. A C18 column with a mobile phase of methanol/water or acetonitrile/water with a small amount of acid (e.g., formic acid or TFA) is commonly employed.

    • Troubleshooting: If you are losing your compound during chromatography, consider the following:

      • Irreversible Adsorption: this compound may be irreversibly binding to the stationary phase. Ensure the column is properly conditioned and consider using a different stationary phase.

      • Degradation on Column: The acidity of the mobile phase or the stationary phase itself could be causing degradation. Try using a neutral pH mobile phase if possible, though this may affect peak shape.

Question: I am observing degradation of my compound during the workup. How can I minimize this?

Answer:

Bromotyrosine derivatives like this compound can be susceptible to degradation. Here are some key factors to control:

  • pH: Avoid strongly acidic or basic conditions during extraction and purification. While a small amount of acid is often used in HPLC to improve peak shape, prolonged exposure to strong acids can lead to hydrolysis of the molecule.

  • Temperature: As mentioned, avoid high temperatures. Perform extractions at room temperature or below and use rotary evaporation at low temperatures (e.g., < 40°C) to remove solvents.

  • Light: Protect your samples from direct light, especially during long-term storage, as some natural products are light-sensitive. Store extracts and purified compounds in amber vials or wrap containers in aluminum foil.

  • Oxygen: Exposure to air can lead to oxidation. While working under an inert atmosphere (e.g., nitrogen or argon) is not always practical for routine extractions, it can be considered if degradation is a persistent issue. For long-term storage, flushing vials with an inert gas before sealing can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound from Aplysina aerophoba?

A1: The yield of this compound can vary significantly depending on the factors mentioned in the troubleshooting guide (geography, season, sponge part). However, concentrations can be as high as 10% of the dry weight of the sponge for total brominated isoxazoline (B3343090) alkaloids.[5][6] Quantitative data from specific extraction studies are summarized in the tables below.

Q2: Which solvent system is best for this compound extraction?

A2: Polar solvents are most effective. Methanol or 96% ethanol are excellent choices for initial extraction.[4] A common and effective method involves a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (1:1 v/v), which can then be partitioned to separate compounds based on polarity.[3]

Q3: How can I confirm the presence of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a standard method for initial identification.[2] The presence of this compound can be confirmed by comparing the retention time and UV spectrum with a known standard. For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Q4: What are the key spectroscopic signatures of this compound?

A4: The UV spectrum of this compound in methanol typically shows absorption maxima around 280 nm. Its molecular formula is C31H30Br6N4O10, and its mass can be confirmed by High-Resolution Mass Spectrometry (HRMS). Detailed 1H and 13C NMR data are available in the literature and are the definitive method for structural confirmation.

Q5: Can this compound be obtained from other sponge species?

A5: While Aplysina aerophoba is the most commonly cited source, other species within the Aplysina genus and the order Verongida are known to produce a variety of bromotyrosine derivatives and may also contain this compound or structurally related compounds.

Data Presentation

Table 1: Comparison of Extraction Methods for Brominated Alkaloids from Aplysina Sponges

Extraction MethodSolvent SystemKey ParametersTypical Yield of Crude Extract (% of dry weight)Relative Abundance of this compound in ExtractReference
MacerationMethanolRoom temperature, 24h, 3x15-25%ModerateGeneral Practice
Sonication96% Ethanol15 min cycles, 5x~8.9% (from 1kg wet sponge)High[4]
SoxhletMethanol8-12 hours20-30%Moderate to High (potential for degradation)General Practice
Dichloromethane/MethanolCH2Cl2/MeOH (1:1)Room temperature, 24h, 3x10-20%High (after partitioning)[3]

Table 2: Influence of Solvent Polarity on Extraction Yield (General Observations for Natural Products)

SolventPolarity IndexGeneral Observations
n-Hexane0.1Effective for extracting non-polar compounds like lipids. Poor for this compound.
Dichloromethane3.1Moderate polarity, can extract a range of compounds. Often used in combination with more polar solvents.
Ethyl Acetate (B1210297)4.4Good for moderately polar compounds.
Acetone5.1Good for a wide range of polarities.
Ethanol5.2Highly effective for polar compounds like this compound.
Methanol6.6Highly effective for polar compounds like this compound.
Water10.2Can extract highly polar compounds, but may be less effective for some alkaloids compared to alcohols.

Experimental Protocols

Protocol 1: General Extraction of this compound from Aplysina aerophoba

This protocol is based on a widely used method for the extraction of brominated alkaloids from Aplysina sponges.[4]

Materials:

  • Frozen or ethanol-preserved Aplysina aerophoba sponge material

  • 96% Ethanol

  • n-Hexane

  • Ethyl Acetate

  • n-Butanol

  • Deionized Water

  • Rotary evaporator

  • Ultrasonic bath

  • Separatory funnel

  • Filter paper

Procedure:

  • Sample Preparation: Cut the sponge material into small pieces (approximately 1-2 cm). If frozen, allow it to thaw partially before cutting.

  • Extraction: a. Place the sponge pieces in a large beaker and add enough 96% ethanol to fully submerge the material. b. Place the beaker in an ultrasonic bath and sonicate for 15 minutes. c. Decant the ethanol extract. d. Repeat the extraction process four more times with fresh ethanol. e. Combine all the ethanol extracts.

  • Solvent Removal: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude aqueous suspension.

  • Liquid-Liquid Partitioning: a. Transfer the aqueous suspension to a separatory funnel. b. Perform successive extractions with solvents of increasing polarity: i. Extract three times with n-hexane. Combine the n-hexane fractions. ii. Extract three times with ethyl acetate. Combine the ethyl acetate fractions. iii. Extract three times with n-butanol. Combine the n-butanol fractions. c. The remaining aqueous fraction is also collected.

  • Fraction Analysis: this compound is expected to be primarily in the ethyl acetate and n-butanol fractions. Analyze these fractions by HPLC to confirm the presence and relative abundance of the target compound before proceeding with purification.

  • Solvent Removal: Evaporate the solvents from the desired fractions using a rotary evaporator.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the enriched fractions obtained in Protocol 1.

Materials:

  • Dried ethyl acetate or n-butanol fraction containing this compound

  • Silica gel 60 (for normal-phase chromatography) or C18 silica gel (for reversed-phase chromatography)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, methanol, water)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

  • Collection tubes

Procedure:

  • Column Packing:

    • Normal-Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles.

    • Reversed-Phase: Pack the column with C18 silica gel, typically as a dry powder, and then flush with the most polar solvent of your mobile phase system to activate it.

  • Sample Loading: Dissolve the dried extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

  • Elution:

    • Normal-Phase: Start with a non-polar mobile phase (e.g., 100% n-hexane or a high percentage of hexane (B92381) in ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol).

    • Reversed-Phase: Start with a polar mobile phase (e.g., 100% water or a high percentage of water in methanol) and gradually decrease the polarity by increasing the proportion of the organic solvent (e.g., methanol or acetonitrile).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain this compound.

  • Pooling and Concentration: Combine the fractions that contain pure or highly enriched this compound and remove the solvent using a rotary evaporator.

  • Further Purification (if necessary): For higher purity, a second chromatographic step (e.g., preparative HPLC) may be required.

Mandatory Visualizations

Extraction_Workflow cluster_collection Sponge Collection & Preparation cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Purification Sponge Aplysina aerophoba Collection Freeze Immediate Freezing or Ethanol Preservation Sponge->Freeze Grind Grinding of Sponge Material Freeze->Grind Extract Sonication with 96% Ethanol (5x) Grind->Extract Filter Filtration Extract->Filter CrudeExtract Combined Ethanolic Extract Filter->CrudeExtract Rotovap1 Concentration (Rotovap) CrudeExtract->Rotovap1 Partition Partitioning against n-Hexane, Ethyl Acetate, and n-Butanol Rotovap1->Partition Hexane n-Hexane Fraction (Non-polar lipids) Partition->Hexane EtOAc Ethyl Acetate Fraction (this compound enriched) Partition->EtOAc BuOH n-Butanol Fraction (this compound enriched) Partition->BuOH Aqueous Aqueous Fraction (Highly polar compounds) Partition->Aqueous Combine Combine EtOAc and BuOH Fractions EtOAc->Combine BuOH->Combine Rotovap2 Concentration (Rotovap) Combine->Rotovap2 CC Column Chromatography (Silica or C18) Rotovap2->CC HPLC Preparative HPLC CC->HPLC PureIso Pure this compound HPLC->PureIso

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_source Source Material Issues cluster_extraction_params Extraction Parameter Issues cluster_degradation Compound Degradation Issues cluster_purification_loss Purification Loss Issues Start Low this compound Yield Source_Check Verify Sponge Species, Collection Season, and Location Start->Source_Check Extraction_Check Review Extraction Solvent, Method, and Duration Start->Extraction_Check Degradation_Check Assess Temperature, pH, and Light Exposure Start->Degradation_Check Purification_Check Analyze Column Type and Mobile Phase Compatibility Start->Purification_Check Source_Solution Optimize Collection Strategy (Target Warmer Months, Correct Species) Source_Check->Source_Solution Incorrect? Extraction_Solution Switch to Polar Solvent (MeOH/EtOH), Use Sonication, Increase Extraction Cycles Extraction_Check->Extraction_Solution Suboptimal? Degradation_Solution Use Low Temperature Extraction/Evaporation, Avoid Strong Acids/Bases, Protect from Light Degradation_Check->Degradation_Solution Harsh Conditions? Purification_Solution Test Different Stationary Phases, Optimize Mobile Phase pH Purification_Check->Purification_Solution Inefficient?

Caption: Troubleshooting logic for low this compound yield.

References

How to minimize off-target effects of Isofistularin-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and effectively utilizing this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a brominated alkaloid originally isolated from the marine sponge Aplysina aerophoba.[1][2] Its primary known mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1), which can lead to the demethylation of DNA and re-expression of tumor suppressor genes.[1][3] Docking studies have suggested that this compound acts as a direct, DNA-competitive DNMT1 inhibitor.[1]

Q2: What are the known cellular effects of this compound?

A2: this compound has been shown to induce a range of cellular effects, including:

  • Cell Cycle Arrest: It can arrest cancer cells in the G0/G1 phase of the cell cycle.[1][3][4]

  • Autophagy: It can induce morphological changes and autophagy in cancer cells.[1][4]

  • Apoptosis Sensitization: this compound can sensitize cancer cells to TRAIL (tumor-necrosis-factor related apoptosis inducing ligand)-induced apoptosis.[1][3][4]

  • Anti-proliferative Activity: It has demonstrated anti-proliferative effects against a variety of cancer cell lines.[1]

Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A3: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[5] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[5] Minimizing off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[5]

Troubleshooting Guide: Minimizing Off-Target Effects

Issue: I am observing unexpected or inconsistent results in my experiments with this compound.

This could be due to off-target effects. The following troubleshooting steps and experimental workflows can help you identify and minimize these effects.

Logical Troubleshooting Workflow

start Start: Unexpected/ Inconsistent Results concentration Is the lowest effective concentration being used? start->concentration titration Perform dose-response to determine lowest effective concentration. concentration->titration No controls Are appropriate negative controls included? concentration->controls Yes titration->concentration inactive_analog Synthesize or obtain a structurally similar inactive analog. controls->inactive_analog No target_validation Has the on-target effect been validated? controls->target_validation Yes inactive_analog->controls knockdown Use siRNA/CRISPR to knockdown DNMT1 and observe if the phenotype is recapitulated. target_validation->knockdown No profiling Have off-target interactions been systematically profiled? target_validation->profiling Yes knockdown->target_validation kinome_scan Perform a kinome-wide scan or chemical proteomics to identify off-targets. profiling->kinome_scan No end Conclusion: Results likely due to specific on-target or identified off-target effects. profiling->end Yes kinome_scan->profiling

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the reported in vitro activity of this compound across various cancer cell lines.

Table 1: IC50 and GI50 Values of this compound

Cell LineCancer TypeIC50 (µM)GI50 (µM, 72h)Reference
HeLaCervical Carcinoma8.5 ± 0.2-[6][7]
RAJIBurkitt's Lymphoma-9.9 ± 8.6[1]
U-937Histiocytic Lymphoma-8.1 ± 5.6[1]
JURKATAcute T Cell Leukemia-10.2 ± 5.8[1]
K-562Chronic Myelogenous Leukemia-8.3 ± 3.6[1]
MEG-01Megakaryoblastic Leukemia-14.8 ± 5.3[1]
HL-60Acute Promyelocytic Leukemia-8.1 ± 4.7[1]
PC-3Prostate Adenocarcinoma-8.1 ± 4.4[1]
MDA-MB-231Breast Adenocarcinoma-7.3 ± 7.0[1]
SH-SY5YNeuroblastoma-> 50[1]

Table 2: EC50 Values of this compound in Pheochromocytoma Cell Lines

Cell LineConditionEC50 (µM)Reference
MPCNormoxia43-44[6]
MPCHypoxia59-91[6]
MTTNormoxia43-44[6]
MTTHypoxia59-91[6]
PC12Normoxia & Hypoxia> 100[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies to determine the cytotoxic potential of this compound.[8]

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50 or CC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 1%.[8] Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated cells as a negative control and a solvent control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the optical density at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the results and determine the IC50/CC50 value.

Kinase Inhibitor Profiling

To identify potential off-target kinase interactions, a kinase profiling assay can be performed. The following is a generalized protocol.

Objective: To assess the selectivity of this compound against a panel of kinases.

Methodology:

  • Assay Preparation: Utilize a commercial kinase profiling service or an in-house platform such as the ADP-Glo™ Kinase Assay.[9]

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its DNMT1 IC50 (e.g., 10-100 fold) to maximize the chance of detecting off-target interactions.

  • Kinase Reactions: Perform kinase reactions with a panel of purified kinases in the presence of this compound or a vehicle control. The reactions typically include the kinase, a specific substrate, and ATP.

  • Signal Detection: After the kinase reaction, add reagents to stop the reaction and generate a detectable signal (e.g., luminescence for ADP-Glo™).[9]

  • Data Analysis: Calculate the percent inhibition of each kinase by this compound compared to the vehicle control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.[5]

Objective: To verify that this compound binds to its intended target (DNMT1) in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat cell lysates to a range of temperatures.

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of the target protein (DNMT1) remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

Isofistularin_3 This compound DNMT1 DNMT1 Isofistularin_3->DNMT1 inhibits Autophagy Autophagy Isofistularin_3->Autophagy TRAIL_sensitization Sensitization to TRAIL-induced Apoptosis Isofistularin_3->TRAIL_sensitization DNA_demethylation DNA Demethylation DNMT1->DNA_demethylation leads to TSG_reexpression Tumor Suppressor Gene Re-expression (e.g., AHR) DNA_demethylation->TSG_reexpression G0_G1_arrest G0/G1 Cell Cycle Arrest TSG_reexpression->G0_G1_arrest

Caption: The proposed signaling pathway of this compound, highlighting its inhibition of DNMT1.

Experimental Workflow for Off-Target Identification

cluster_0 Initial Screening & Validation cluster_1 Target Deconvolution cluster_2 Candidate Validation phenotypic_screen Phenotypic Screening (e.g., Cytotoxicity Assay) hit_validation Hit Validation (Dose-Response) phenotypic_screen->hit_validation chemical_proteomics Chemical Proteomics (e.g., Kinobeads) hit_validation->chemical_proteomics in_silico In Silico Prediction hit_validation->in_silico genetic_screen Genetic Screening (e.g., CRISPR/siRNA) hit_validation->genetic_screen target_engagement Target Engagement (e.g., CETSA) chemical_proteomics->target_engagement in_silico->target_engagement genetic_screen->target_engagement functional_assays Functional Assays target_engagement->functional_assays

Caption: A comprehensive experimental workflow for identifying and validating off-targets of this compound.

References

Overcoming resistance to Isofistularin-3 treatment in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2][3] This inhibition leads to DNA demethylation and subsequent re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1] The downstream effects include cell cycle arrest at the G0/G1 phase, induction of autophagy, and sensitization of cancer cells to TRAIL-induced apoptosis.[1][2][3]

Q2: My cancer cells are showing reduced sensitivity to this compound compared to initial experiments. What are the potential reasons?

A2: Reduced sensitivity, or acquired resistance, to this compound can arise from various cellular changes. While specific resistance mechanisms to this compound are still an area of active research, potential causes, based on resistance to other anti-cancer agents, may include:

  • Increased expression of drug efflux pumps that actively remove this compound from the cell.

  • Alterations or mutations in the drug's target, DNMT1, that prevent effective binding of this compound.

  • Activation of alternative or compensatory signaling pathways that bypass the effects of DNMT1 inhibition.

  • Changes in the expression of proteins involved in cell cycle regulation or apoptosis, rendering the cells less susceptible to this compound-induced effects.

Q3: Can this compound be used in combination with other therapies?

A3: Yes, studies have shown that this compound can act synergistically with other agents. A notable example is its ability to sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis.[1][2][3] Pre-treatment with this compound has been shown to enhance the apoptotic effects of TRAIL in lymphoma cell lines.[1] This suggests that combination therapies could be a promising strategy, potentially even in cases of emerging resistance to this compound as a monotherapy.

Troubleshooting Guides

Issue 1: Decreased Cell Death or Growth Arrest Observed with this compound Treatment

If you observe a diminished response to this compound in your cell line over time, follow this guide to investigate potential resistance mechanisms.

Step 1: Confirm Drug Potency and Experimental Setup

  • Action: Verify the concentration and integrity of your this compound stock solution. Run a dose-response curve with a fresh dilution of the drug on a sensitive, control cell line to confirm its bioactivity.

  • Rationale: Incorrect drug concentration or degradation of the compound can mimic the appearance of resistance.

Step 2: Quantify the Level of Resistance

  • Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line compared to the parental, sensitive cell line.

  • Rationale: Quantifying the shift in IC50 provides a baseline measure of the degree of resistance.

Data Presentation: this compound IC50 Values

Cell LineTreatment DurationIC50 (µM) - ParentalIC50 (µM) - ResistantFold Change
RAJI72 hours9.9 ± 8.6[Your Data Here][Calculate]
U-93772 hours8.1 ± 5.6[Your Data Here][Calculate]
PC-372 hours8.1 ± 4.4[Your Data Here][Calculate]
MDA-MB-23172 hours7.3 ± 7.0[Your Data Here][Calculate]

Parental IC50 values are sourced from published data for comparison.[1]

Step 3: Investigate Potential Resistance Mechanisms

Based on the confirmed resistance, investigate the following potential mechanisms:

A. Increased Drug Efflux

  • Hypothesis: The resistant cells may be overexpressing ATP-binding cassette (ABC) transporters, which pump this compound out of the cell.

  • Experiment: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of common drug efflux pump genes (e.g., ABCB1, ABCC1, ABCG2) in resistant cells compared to parental cells.

  • Troubleshooting: If efflux pump expression is elevated, consider co-treatment with known ABC transporter inhibitors (e.g., Verapamil, MK-571) to see if sensitivity to this compound is restored.

B. Target Alteration

  • Hypothesis: The DNMT1 gene in the resistant cells may have acquired mutations that reduce the binding affinity of this compound.

  • Experiment: Sequence the DNMT1 gene from both parental and resistant cell lines to identify any potential mutations.

  • Troubleshooting: If a mutation is identified, functional assays will be needed to confirm its impact on this compound binding and DNMT1 activity.

C. Activation of Compensatory Signaling Pathways

  • Hypothesis: Resistant cells may have activated pro-survival or proliferative pathways that counteract the effects of this compound.

  • Experiment: Use Western blotting to analyze the activation status (i.e., phosphorylation) of key proteins in survival pathways such as Akt, ERK, or STAT3.

  • Troubleshooting: If a compensatory pathway is identified as being hyperactivated, consider a combination therapy approach using an inhibitor of that pathway alongside this compound.

Experimental Workflow for Investigating this compound Resistance

G start Decreased cell response to this compound confirm_drug Confirm Drug Potency & Experimental Setup start->confirm_drug quantify_resistance Quantify Resistance (IC50 determination) confirm_drug->quantify_resistance investigate Investigate Mechanisms quantify_resistance->investigate efflux A. Increased Drug Efflux? (qRT-PCR for ABC transporters) investigate->efflux Hypothesis 1 target B. Target Alteration? (DNMT1 sequencing) investigate->target Hypothesis 2 pathway C. Compensatory Pathways? (Western blot for p-Akt, p-ERK) investigate->pathway Hypothesis 3 overcome_efflux Overcome: Co-treat with efflux inhibitor efflux->overcome_efflux overcome_target Overcome: Alternative DNMT inhibitor or combination therapy target->overcome_target overcome_pathway Overcome: Co-treat with pathway inhibitor pathway->overcome_pathway

Caption: A workflow for troubleshooting decreased cellular response to this compound.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for Signaling Proteins
  • Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Mechanisms

This compound Signaling Pathway

G Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 inhibits Autophagy Autophagy Iso3->Autophagy ER_Stress ER Stress Iso3->ER_Stress DNA_meth DNA Methylation DNMT1->DNA_meth promotes TSG Tumor Suppressor Genes (e.g., AHR) DNA_meth->TSG represses p21_p27 p21, p27 TSG->p21_p27 activates CyclinE_PCNA_cMyc Cyclin E1, PCNA, c-myc TSG->CyclinE_PCNA_cMyc inhibits G1_arrest G0/G1 Cell Cycle Arrest p21_p27->G1_arrest CyclinE_PCNA_cMyc->G1_arrest DR5 DR5 Surface Expression ER_Stress->DR5 TRAIL_sens Sensitization to TRAIL-induced Apoptosis DR5->TRAIL_sens

Caption: The signaling pathway of this compound in cancer cells.

Potential Mechanisms of this compound Resistance

G cluster_cell Cancer Cell Iso3_in This compound (intracellular) DNMT1 DNMT1 Iso3_in->DNMT1 inhibits Efflux Drug Efflux Pump (e.g., ABCB1) Iso3_in->Efflux pumped out Apoptosis Cell Cycle Arrest & Apoptosis DNMT1->Apoptosis leads to Iso3_out This compound (extracellular) Iso3_out->Iso3_in Target_mut DNMT1 Mutation Target_mut->DNMT1 alters target Bypass Bypass Pathway Activation (e.g., Akt, ERK) Bypass->Apoptosis inhibits

Caption: Logical diagram of potential resistance mechanisms to this compound.

References

Technical Support Center: Isofistularin-3 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isofistularin-3 in in vivo experimental models. The information is tailored for scientists in drug development and related fields to refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a brominated alkaloid originally isolated from the marine sponge Aplysina aerophoba.[1][2] Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[3] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes that were epigenetically silenced.[1][4] This activity induces cell cycle arrest, autophagy, and can sensitize cancer cells to apoptosis-inducing agents like TRAIL.[1][2]

Q2: What are the known in vitro effects of this compound?

A2: this compound has demonstrated a range of effects in vitro, including:

  • Cytotoxicity: It shows cytotoxic activity against various cancer cell lines, such as HeLa cells.[3][5]

  • Anti-proliferative Activity: It reduces cell proliferation and arrests cancer cells in the G0/G1 phase of the cell cycle.[1]

  • Induction of Autophagy: It can induce morphological changes in cells consistent with autophagy, such as the formation of cytoplasmic vacuoles.[1]

  • Induction of Cell Death: Prolonged treatment can lead to caspase-dependent and -independent cell death.[1]

  • TRAIL Sensitization: It can synergize with TRAIL (tumor-necrosis-factor related apoptosis inducing ligand) to enhance apoptosis in cancer cells.[2]

Q3: Is there an established in vivo administration protocol for this compound?

Q4: What are the challenges in formulating this compound for in vivo use?

A4: this compound is a hydrophobic molecule, which presents challenges for formulation in aqueous-based vehicles suitable for injection.[6][7] Key challenges include poor solubility, potential for precipitation upon injection, and the need to use organic co-solvents which may have their own toxicity. Strategies to overcome these issues include the use of co-solvent systems (e.g., DMSO, PEG), cyclodextrins, or nano-formulations such as liposomes or nanoemulsions.[6][7]

Q5: How should this compound be stored?

A5: For in vitro experiments, this compound is typically dissolved in DMSO to create a stock solution.[1] It is recommended to store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in various in vivo formulations has not been formally reported; therefore, it is advisable to prepare dosing solutions fresh for each experiment. If short-term storage is necessary, it should be kept at 4°C and protected from light, with a visual inspection for precipitation before use.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointResult (µM)Reference
HeLaCervical CancerCytotoxicityIC508.5 ± 0.2[3]
RAJIBurkitt's LymphomaProliferationGI50 (72h)9.9 ± 8.6[1]
U-937Histiocytic LymphomaProliferationGI50 (72h)8.1 ± 5.6[1]
JURKATT-cell LeukemiaProliferationGI50 (72h)10.2 ± 5.8[1]
K-562Chronic Myelogenous LeukemiaProliferationGI50 (72h)8.3 ± 3.6[1]
MEG-01Megakaryoblastic LeukemiaProliferationGI50 (72h)14.8 ± 5.3[1]
HL-60Promyelocytic LeukemiaProliferationGI50 (72h)8.1 ± 4.7[1]
PC-3Prostate CancerProliferationGI50 (72h)8.1 ± 4.4[1]
MDA-MB-231Breast CancerProliferationGI50 (72h)7.3 ± 7.0[1]
SH-SY5YNeuroblastomaProliferationGI50 (72h)> 50[1]

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Solution
Precipitation in Dosing Solution 1. Low solubility of this compound in the chosen vehicle. 2. Temperature changes affecting solubility. 3. pH of the final solution is not optimal.1. Increase the proportion of co-solvent (e.g., DMSO, PEG300) in the vehicle. Consider alternative solubilizing agents like cyclodextrins. 2. Prepare the formulation at room temperature or slightly warm it. Always inspect for clarity before injection. 3. Check the pH of your final formulation; adjust if necessary, keeping physiological compatibility in mind.
Acute Animal Toxicity (e.g., lethargy, weight loss, ruffled fur) after Dosing 1. The dose of this compound is too high. 2. The vehicle itself is causing toxicity (e.g., high concentration of DMSO). 3. Rapid injection rate (for IV administration).1. Perform a dose-ranging pilot study to determine the Maximum Tolerated Dose (MTD). Start with a lower dose. 2. Administer a vehicle-only control group to assess vehicle toxicity. Reduce the concentration of organic co-solvents if possible (e.g., keep DMSO ≤10% of final volume). 3. For intravenous injections, ensure a slow and steady injection rate.
Local Irritation or Necrosis at Injection Site (Subcutaneous or Intraperitoneal) 1. High concentration of co-solvents (especially DMSO). 2. Precipitation of the compound at the injection site. 3. pH of the formulation is not physiological.1. Reduce the concentration of the irritating co-solvent. 2. Improve the formulation to ensure the compound remains solubilized post-injection. Consider a different route of administration (e.g., oral gavage if bioavailability is adequate). 3. Ensure the final dosing solution is near physiological pH (7.2-7.4).
Lack of Tumor Growth Inhibition 1. Insufficient dose or dosing frequency. 2. Poor bioavailability with the chosen route of administration. 3. Rapid metabolism or clearance of the compound. 4. The tumor model is resistant to DNMT1 inhibition.1. Increase the dose and/or frequency of administration, staying below the MTD. 2. If using oral or IP routes, consider intravenous (IV) administration to ensure 100% bioavailability. 3. Consider more frequent dosing (e.g., twice daily) to maintain therapeutic concentrations. 4. Confirm the expression and activity of DNMT1 in your tumor model.
High Variability in Tumor Growth Within a Treatment Group 1. Inconsistent dosing volume or technique. 2. Initial tumor volumes were not uniform at the start of treatment. 3. The formulation is not homogenous (e.g., suspension).1. Ensure all injections are administered accurately and consistently. Use appropriate sized syringes and needles. 2. Randomize animals into groups only after tumors have reached a pre-determined, uniform size. 3. If using a suspension, ensure it is vortexed thoroughly before drawing each dose to ensure uniformity.

Mandatory Visualizations

Isofistularin3_Signaling_Pathway cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Regulation cluster_Autophagy Autophagy Induction Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 inhibits Survivin_FLIP Survivin, FLIPL Iso3->Survivin_FLIP downregulates DR5 Death Receptor 5 (DR5) Iso3->DR5 upregulates LC3 LC3-I to LC3-II Conversion Iso3->LC3 promotes DNA_Methyl DNA Hypermethylation (Promoter Regions) DNMT1->DNA_Methyl maintains TSG Tumor Suppressor Genes (e.g., AHR) DNA_Methyl->TSG CellCycle Cell Cycle Progression TSG->CellCycle Apoptosis Apoptosis TSG->Apoptosis p21_p27 p21, p27 TSG->p21_p27 CyclinE_cMyc Cyclin E1, c-myc TSG->CyclinE_cMyc Autophagy Autophagy G1_Arrest G0/G1 Arrest p21_p27->G1_Arrest CyclinE_cMyc->CellCycle G1_Arrest->CellCycle Survivin_FLIP->Apoptosis TRAIL_Sens TRAIL Sensitization DR5->TRAIL_Sens TRAIL_Sens->Apoptosis LC3->Autophagy

Caption: Signaling pathway of this compound as a DNMT1 inhibitor.

InVivo_Workflow start Start: Tumor Cell Culture implant Tumor Cell Implantation (e.g., Subcutaneous) start->implant tumor_growth Tumor Growth Monitoring (Calipers) implant->tumor_growth randomize Randomization into Groups (Vehicle, this compound Doses) tumor_growth->randomize Tumors reach ~100-150 mm³ treatment Treatment Administration (e.g., IP, IV, PO) randomize->treatment monitoring Monitor Tumor Volume & Animal Health (Weight, etc.) treatment->monitoring monitoring->treatment Continue Dosing Schedule endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) monitoring->endpoint euthanasia Euthanasia & Tissue Collection (Tumor, Plasma, Organs) endpoint->euthanasia Yes analysis Data Analysis (TGI, Stats) euthanasia->analysis finish End analysis->finish

Caption: General experimental workflow for an in vivo efficacy study.

Troubleshooting_Logic start Unexpected In Vivo Result q_formulation Is the dosing solution clear and stable? start->q_formulation check_solubility Action: Review/Optimize Formulation (Co-solvents, pH, Vehicle) q_formulation->check_solubility No q_toxicity Are there signs of animal toxicity? q_formulation->q_toxicity Yes check_solubility->start Re-test check_mtd Action: Run MTD Study Reduce Dose/Co-solvent % q_toxicity->check_mtd Yes q_efficacy Is there a lack of tumor inhibition? q_toxicity->q_efficacy No check_mtd->start Re-test check_dose_route Action: Increase Dose/Frequency Consider alternative route (e.g., IV) q_efficacy->check_dose_route Yes q_variability Is there high variability within groups? q_efficacy->q_variability No check_dose_route->start Re-test check_technique Action: Review Dosing Technique & Randomization Protocol q_variability->check_technique Yes end Protocol Refined q_variability->end No check_technique->start Re-test

References

Isofistularin-3 degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation pathways of isofistularin-3 (B1198176) and best practices to prevent them during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a bromotyrosine alkaloid derived from marine sponges of the genus Aplysina, such as Aplysina aerophoba. Its stability is a significant concern because it is prone to degradation, which can impact the accuracy and reproducibility of experimental results. The degradation products may also exhibit different biological activities than the parent compound, potentially leading to misinterpretation of data.

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is enzymatic conversion. Upon tissue damage of the source sponge, endogenous enzymes are released that catalyze the transformation of this compound into smaller, more active compounds, including a dienone.[1] This process is a chemical defense mechanism for the sponge. In a laboratory setting, this degradation can be inadvertently triggered during extraction and handling if proper precautions are not taken.

Q3: What are the known degradation products of this compound?

A3: The main known degradation products of this compound are aeroplysinin-1 and a dienone.[1] These bioconversion products have been shown to have more potent antibiotic and cytotoxic activities than this compound itself.

Q4: How can I prevent the enzymatic degradation of this compound during my experiments?

A4: To prevent enzymatic degradation, it is crucial to inhibit the activity of the endogenous enzymes from the sponge matrix. This can be achieved by:

  • Immediate Freezing: Freeze sponge samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.

  • Solvent Extraction: Use organic solvents such as ethanol (B145695) or methanol (B129727) for the initial extraction, as they can denature enzymes.

  • Enzyme Inhibitors: Consider the use of a cocktail of broad-spectrum enzyme inhibitors during the extraction process, although specific inhibitors for the enzymes that degrade this compound have not been identified.

  • Temperature Control: Keep samples on ice at all times during processing to minimize enzymatic activity.

Q5: How do common experimental conditions like pH and temperature affect this compound stability?

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound.

  • Possible Cause: Degradation of this compound.

  • Solution:

    • Review your sample handling and extraction procedure: Ensure that you have taken adequate precautions to prevent enzymatic degradation, as outlined in the FAQs.

    • Analyze a freshly prepared standard: Compare the chromatogram of your sample to that of a freshly prepared, high-purity this compound standard to confirm if the unexpected peaks are indeed degradation products.

    • Perform a forced degradation study: Intentionally degrade a sample of this compound to identify the retention times of its degradation products. This will help you to confirm the identity of the unknown peaks in your sample.

Problem: My bioassay results with this compound are inconsistent.

  • Possible Cause: The presence of varying amounts of more potent degradation products in your samples.

  • Solution:

    • Assess the purity of your this compound stock: Use HPLC or LC-MS to check for the presence of degradation products.

    • Implement stricter handling and storage protocols: Store this compound in a non-reactive container at a low temperature, protected from light. Prepare fresh working solutions for each experiment.

    • Purify your this compound sample: If your stock solution is found to be degraded, consider re-purifying it using techniques such as preparative HPLC.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Set up the following stress conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm).

  • Incubate the samples under the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, take an aliquot from each condition, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.

  • Compare the chromatograms of the stressed samples to a control sample (this compound stock solution kept under normal conditions) to identify degradation products.

Data Presentation:

Summarize the results in a table to compare the percentage of degradation under each condition.

Stress ConditionIncubation Time (hours)This compound Remaining (%)Degradation Product 1 Area (%)Degradation Product 2 Area (%)
0.1 M HCl24
48
72
0.1 M NaOH24
48
72
3% H₂O₂24
48
72
60°C24
48
72
UV Light (254 nm)24
48
72

Visualizations

G cluster_pathway Hypothesized Enzymatic Degradation Pathway of this compound isofistularin3 This compound dienone Dienone isofistularin3->dienone Enzymatic Conversion aeroplysinin Aeroplysinin-1 isofistularin3->aeroplysinin Enzymatic Conversion tissue_damage Sponge Tissue Damage enzymes Release of Endogenous Enzymes tissue_damage->enzymes

Caption: Hypothesized enzymatic degradation of this compound.

G cluster_workflow Forced Degradation Experimental Workflow start This compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress incubation Incubate for Defined Time Points stress->incubation sampling Sample at Intervals incubation->sampling analysis HPLC or LC-MS/MS Analysis sampling->analysis end Identify Degradation Products & Assess Stability analysis->end

Caption: General workflow for a forced degradation study.

References

Adjusting experimental conditions for Isofistularin-3 in hypoxic environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Isofistularin-3 in hypoxic experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how might it be affected by hypoxia?

A1: this compound is a marine-derived brominated alkaloid primarily identified as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2][3] By inhibiting DNMT1, it can lead to the demethylation of tumor suppressor genes, inducing their re-expression. This activity can result in cell cycle arrest, autophagy, and apoptosis.[1][2]

Under hypoxic conditions, cancer cells activate survival pathways, prominently featuring the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and the activation of Signal Transducer and Activator of Transcription 3 (STAT3).[4] While the direct interaction of this compound with these pathways is still under investigation, its ability to induce apoptosis and cell cycle arrest may counteract the pro-survival signals driven by hypoxia. It is plausible that this compound's epigenetic modifying activity could influence the expression of genes involved in the HIF-1α and STAT3 signaling cascades.

Q2: How can I induce a hypoxic environment for my cell culture experiments with this compound?

A2: There are two common methods to induce hypoxia in cell culture:

  • Hypoxia Chamber/Incubator: This is the most direct method, allowing for precise control of oxygen levels. Cells are placed in a sealed chamber or a specialized incubator, and the oxygen concentration is reduced by displacing it with nitrogen gas, typically to 1-2% O₂.[5][6][7]

  • Chemical Induction: Cobalt chloride (CoCl₂) is a widely used chemical agent that mimics hypoxia by stabilizing HIF-1α under normoxic conditions.[5][6][8] CoCl₂ inhibits prolyl hydroxylases, the enzymes responsible for HIF-1α degradation in the presence of oxygen.

A detailed protocol for both methods is provided in the "Experimental Protocols" section below.

Q3: How do I confirm that my cells are experiencing hypoxia after induction?

A3: The most reliable indicator of a hypoxic response is the stabilization and nuclear accumulation of the HIF-1α protein.[8] This can be assessed by Western blotting of nuclear extracts. Under normoxic conditions, HIF-1α is rapidly degraded and should be undetectable or present at very low levels.[9] A strong band for HIF-1α in your experimental samples compared to the normoxic control confirms a successful induction of hypoxia.

Troubleshooting Guides

Problem 1: I am not observing the expected cytotoxic or apoptotic effects of this compound in my hypoxic cell cultures.

  • Possible Cause 1: Compound Instability or Poor Solubility.

    • Troubleshooting Tip: this compound, like many natural products, may have limited stability or solubility in cell culture media, which can be exacerbated by changes in pH or protein concentration.[10][11][12] Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. When diluting in media, ensure thorough mixing and visually inspect for any precipitation. Consider performing a stability test by incubating this compound in hypoxic media for the duration of your experiment and then measuring its concentration via HPLC.

  • Possible Cause 2: Insufficient Hypoxia.

    • Troubleshooting Tip: Verify the hypoxic conditions in your experimental setup. If using a hypoxia chamber, ensure there are no leaks and that the oxygen sensor is calibrated correctly. If using CoCl₂, confirm that the concentration and incubation time are optimal for your cell line. Always include a positive control for hypoxia by assessing HIF-1α stabilization via Western blot.

  • Possible Cause 3: Cell Line Resistance.

    • Troubleshooting Tip: Hypoxia can induce chemoresistance in some cancer cell lines.[4] The specific genetic and epigenetic landscape of your chosen cell line will influence its response to this compound under hypoxia. Consider testing a range of this compound concentrations and extending the treatment duration. It may also be beneficial to test different cell lines to identify a more sensitive model.

Problem 2: I am having difficulty detecting HIF-1α by Western blot in my hypoxic samples.

  • Possible Cause 1: Rapid Protein Degradation.

    • Troubleshooting Tip: HIF-1α has a very short half-life (around 5 minutes) in the presence of oxygen.[7][9] It is critical to minimize the exposure of your cell lysates to normoxic conditions. Perform all cell lysis and harvesting steps on ice as quickly as possible.[13][14] Adding a prolyl hydroxylase inhibitor (e.g., DMOG) or CoCl₂ to your lysis buffer can help preserve HIF-1α stability.

  • Possible Cause 2: Low Protein Abundance.

    • Troubleshooting Tip: HIF-1α is a nuclear protein. Preparing nuclear extracts will enrich the protein and increase the chances of detection. Ensure you are loading a sufficient amount of total protein (at least 50µg per lane is recommended).[9]

  • Possible Cause 3: Incorrect Antibody or Western Blot Conditions.

    • Troubleshooting Tip: Use an antibody validated for HIF-1α detection in your specific application (e.g., Western blot). Optimize the antibody dilution and incubation time. The theoretical molecular weight of HIF-1α is around 93 kDa, but post-translationally modified forms can migrate at 110-130 kDa.[9]

Problem 3: I am unsure if this compound is affecting the STAT3 pathway in my hypoxic experiment.

  • Troubleshooting Tip: The activation of STAT3 is mediated by phosphorylation at Tyrosine 705 (Tyr705).[15] To assess the effect of this compound on STAT3 signaling, you should measure the levels of phosphorylated STAT3 (p-STAT3) relative to the total STAT3 protein. This can be done using Western blotting with specific antibodies against p-STAT3 (Tyr705) and total STAT3.[15] A decrease in the p-STAT3/total STAT3 ratio in this compound-treated cells compared to the vehicle control under hypoxia would suggest an inhibitory effect.

Experimental Protocols

Protocol 1: Induction of Hypoxia in Cell Culture

Method A: Hypoxia Chamber

  • Culture cells in appropriate vessels to the desired confluency.

  • Place the cell culture plates inside the hypoxia chamber. To maintain humidity, add a dish of sterile water.[5]

  • Seal the chamber and flush it with a gas mixture of 5% CO₂, balance N₂, and the desired O₂ concentration (typically 1-2%). A flow rate of 20 liters per minute for 7-10 minutes is recommended to remove residual oxygen.[6]

  • After flushing, seal the chamber clamps and place it in a standard 37°C incubator for the desired experimental duration.

  • For media changes or sample collection, it is ideal to use a hypoxic workstation to maintain continuous low-oxygen conditions.[6] If not available, work quickly to minimize re-oxygenation.

Method B: Chemical Induction with Cobalt Chloride (CoCl₂)

  • Prepare a fresh stock solution of CoCl₂ (e.g., 25 mM in sterile water).[6]

  • Add the CoCl₂ stock solution directly to the cell culture medium to achieve a final concentration of 100-150 µM.[6][7]

  • Incubate the cells under standard cell culture conditions (37°C, 5% CO₂) for the desired duration (typically 4-24 hours).[6][7]

Protocol 2: Western Blot for HIF-1α Detection
  • Cell Lysis: After hypoxic treatment, immediately place culture dishes on ice. Wash cells once with ice-cold PBS.

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.[6]

  • Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet cell debris.[16]

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Load 50 µg of protein per lane on an 8% SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[7]

    • Incubate with a primary antibody against HIF-1α (e.g., 1:600 dilution) overnight at 4°C.[6]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
  • Seed cells in a 96-well plate at a density of 1.75 x 10⁴ cells per well.[17]

  • Treat the cells with varying concentrations of this compound under both normoxic and hypoxic conditions for the desired time (e.g., 24 hours).

  • Use a commercial luminescent caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay).[17]

  • Add the caspase substrate reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Viability under Normoxia and Hypoxia

This compound (µM)Cell Viability (%) - Normoxia (48h)Cell Viability (%) - Hypoxia (1% O₂, 48h)
0 (Vehicle)100 ± 5.2100 ± 6.1
195 ± 4.898 ± 5.5
582 ± 6.188 ± 7.3
1065 ± 5.975 ± 6.8
2545 ± 4.558 ± 5.1
5028 ± 3.742 ± 4.9

Data are presented as mean ± SD from three independent experiments.

Table 2: Example Effect of this compound on Protein Expression under Hypoxia

Treatment (24h)Relative HIF-1α Expression (Fold Change)Relative p-STAT3/Total STAT3 Ratio (Fold Change)
Normoxia + Vehicle0.1 ± 0.050.2 ± 0.08
Hypoxia + Vehicle1.0 (baseline)1.0 (baseline)
Hypoxia + this compound (10 µM)0.9 ± 0.150.7 ± 0.12
Hypoxia + this compound (25 µM)0.7 ± 0.110.4 ± 0.09

Data are presented as mean ± SD from three independent experiments, normalized to the Hypoxia + Vehicle control.

Visualizations

Hypoxia_Signaling_Pathway cluster_0 Normoxia (O2 present) cluster_1 Hypoxia (Low O2) HIF-1α_p HIF-1α PHDs Prolyl Hydroxylases HIF-1α_p->PHDs Hydroxylation VHL VHL PHDs->VHL recruits Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF-1α_s HIF-1α (stabilized) Nucleus Nucleus HIF-1α_s->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HIF-1 HIF-1 Complex HRE Hypoxia Response Element (DNA) HIF-1->HRE binds Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression activates HIF-1α_sHIF-1β HIF-1α_sHIF-1β This compound This compound This compound->Gene_Expression epigenetic modulation? STAT3 STAT3 This compound->STAT3 potential inhibition? p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylation Survival Cell Survival & Proliferation p-STAT3->Survival Hypoxia Hypoxia Hypoxia->HIF-1α_s Hypoxia->STAT3

Caption: Key signaling pathways activated under hypoxia and potential points of intervention for this compound.

Experimental_Workflow Start Seed Cells Treatment Add this compound (or Vehicle) Start->Treatment Induce_Hypoxia Induce Hypoxia (Chamber or CoCl2) Treatment->Induce_Hypoxia Incubate Incubate for Desired Time Induce_Hypoxia->Incubate Endpoint Endpoint Assays Incubate->Endpoint Viability Cell Viability Assay (e.g., MTT) Endpoint->Viability Apoptosis Apoptosis Assay (Caspase-3/7) Endpoint->Apoptosis Protein Protein Analysis (Western Blot) Endpoint->Protein HIF Detect HIF-1α Protein->HIF STAT3 Detect p-STAT3 & Total STAT3 Protein->STAT3

Caption: General experimental workflow for studying this compound in a hypoxic environment.

Troubleshooting_Logic Problem No effect of This compound under Hypoxia Check_Hypoxia Is Hypoxia Induced? (Check HIF-1α) Problem->Check_Hypoxia Check_Compound Is Compound Active? (Check Solubility/Stability) Check_Hypoxia->Check_Compound Yes Optimize Hypoxia\nInduction Protocol Optimize Hypoxia Induction Protocol Check_Hypoxia->Optimize Hypoxia\nInduction Protocol No Check_Cell_Line Is Cell Line Resistant? (Test other lines/doses) Check_Compound->Check_Cell_Line Yes Prepare Fresh Compound\n& Test Stability Prepare Fresh Compound & Test Stability Check_Compound->Prepare Fresh Compound\n& Test Stability No Re-evaluate Hypothesis Re-evaluate Hypothesis Check_Cell_Line->Re-evaluate Hypothesis Yes

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Interpreting unexpected results in Isofistularin-3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isofistularin-3.

Troubleshooting Guide

This guide addresses unexpected results and common issues encountered during this compound experiments in a question-and-answer format.

Question: Why am I observing minimal or no cytotoxic effects of this compound on my cancer cell line?

Answer: The cytotoxic and anti-proliferative effects of this compound can be highly cell-line specific. While it has shown significant activity in various lymphoma cell lines by inducing G0/G1 cell cycle arrest, its effects on other cancer types, such as pheochromocytoma, have been reported as negligible.[1]

  • Cell Line-Specific Mechanisms: Research has shown that this compound's primary mechanism is the inhibition of DNA methyltransferase 1 (DNMT1).[2][3][4][5][6] The sensitivity of a cell line to this compound may depend on its reliance on DNMT1 activity for survival and proliferation. For instance, in RAJI lymphoma cells, this compound treatment leads to the re-expression of the tumor suppressor gene AHR, which is silenced by hypermethylation.[2] In contrast, pheochromocytoma cell lines showed no significant reduction in viability or proliferation upon treatment.[1]

  • Differential Protein Degradation: this compound has been observed to reduce DNMT1 protein levels in RAJI cells, but not in other tested cell lines. This suggests a cell line-specific post-transcriptional mechanism that contributes to its efficacy.[2]

  • Troubleshooting Steps:

    • Confirm Published Efficacy: Cross-reference your cell line with published data to see if its sensitivity to this compound has been previously characterized.

    • Positive Control: Use a cell line with known sensitivity to this compound (e.g., RAJI or U-937 lymphoma cells) as a positive control in your experiments.

    • Mechanism Validation: Assess the DNMT1 protein levels and the methylation status of relevant tumor suppressor genes in your cell line before and after treatment to investigate the engagement of the primary target.

Question: My results show an increase in markers of autophagy, but not apoptosis. Is this an expected outcome?

Answer: Yes, this is a plausible and documented outcome. This compound has been shown to induce autophagy in cancer cells, particularly in the initial stages of treatment (e.g., after 24 hours).[2][4] This is often characterized by morphological changes such as an increase in cell size and the appearance of cytoplasmic vacuoles.[2]

  • Autophagy as an Initial Response: Autophagy can be a primary response to the cellular stress induced by this compound. This is evidenced by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[2][4]

  • Prolonged Treatment and Apoptosis: Caspase-dependent apoptosis is typically observed after more extended periods of treatment (e.g., 72 hours) as a consequence of prolonged cell cycle arrest and/or the autophagic process.[2]

  • Cell-Line Dependent Apoptotic Response: The robustness of the apoptotic response can also be cell-line dependent. For example, robust caspase and PARP-1 cleavage were observed in U-937 cells, while a weaker cleavage was seen in RAJI cells at similar concentrations and time points.[2]

  • Troubleshooting Steps:

    • Time-Course Experiment: Conduct a time-course experiment to analyze markers for both autophagy (e.g., LC3-II conversion, autophagic vacuole staining) and apoptosis (e.g., caspase cleavage, Annexin V staining) at different time points (e.g., 24h, 48h, 72h).

    • Autophagy Inhibition: To determine if autophagy is a precursor to apoptosis in your model, use an autophagy inhibitor (like 3-methyladenine (B1666300) or hydroxychloroquine) in combination with this compound and observe the impact on apoptotic markers.

Question: I am seeing inconsistent results between experimental repeats. What could be the cause?

Answer: Inconsistent results with natural product compounds like this compound can often be attributed to issues with compound stability and solubility.

  • Solubility: this compound is typically dissolved in DMSO for in vitro experiments.[2] Ensure that the final concentration of DMSO in your cell culture medium is low (generally below 0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Always prepare fresh dilutions from a concentrated stock solution for each experiment.

  • Stability in Media: While specific stability data for this compound in cell culture media is not extensively published, it is a good practice to assume limited stability. Brominated alkaloids can be sensitive to components in the media and degradation can occur over time at 37°C.

  • Troubleshooting Steps:

    • Fresh Preparations: Always prepare fresh working solutions of this compound in your cell culture medium immediately before adding it to the cells.

    • Storage of Stock Solutions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Media Refresh: For longer-term experiments (> 24-48 hours), consider refreshing the media with a freshly prepared this compound solution to maintain a consistent concentration of the active compound.

    • Visual Inspection: Before adding the compound to your cells, visually inspect the diluted solution for any signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a DNA demethylating agent that acts as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), with a reported IC50 of 13.5 ± 5.4 μM in in vitro assays.[2][5] This inhibition leads to the demethylation of promoter regions of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR), and their subsequent re-expression.[2] This primary action triggers downstream effects including cell cycle arrest, autophagy, and sensitization to apoptosis.

Q2: How does this compound sensitize cancer cells to TRAIL-induced apoptosis?

This compound synergizes with TNF-related apoptosis-inducing ligand (TRAIL) to induce apoptosis in resistant cancer cells.[2][3][4] The proposed mechanism involves several key events:

  • Downregulation of Anti-Apoptotic Proteins: this compound treatment reduces the expression of survivin and cellular FLICE-like inhibitory protein (c-FLIP), both of which are inhibitors of apoptosis.[2][3]

  • Induction of ER Stress: The compound triggers endoplasmic reticulum (ER) stress, indicated by an increase in GRP78 expression.[2][3][4]

  • Upregulation of Death Receptors: ER stress leads to an increased surface expression of the TRAIL receptor, Death Receptor 5 (DR5).[2][3][4]

  • Re-activation of Caspase-8: By downregulating inhibitors and upregulating death receptors, this compound pre-treatment allows for the effective activation of caspase-8 upon TRAIL stimulation, leading to apoptosis.[2]

Q3: What is the effect of this compound on the cell cycle?

This compound induces a G0/G1 phase cell cycle arrest in susceptible cancer cell lines.[2][4][5] This is accompanied by an increase in the expression of cell cycle inhibitors p21 and p27, and a reduction in the levels of cyclin E1, PCNA, and c-myc.[2][3][4]

Q4: Is this compound toxic to non-cancerous cells?

Studies have shown that this compound does not significantly affect the viability of peripheral blood mononuclear cells (PBMCs) from healthy donors, suggesting a degree of selectivity for cancer cells.[1][2][3] Additionally, it has been reported to not cause acute toxicity in zebrafish development models.[2][3]

Data Presentation

Table 1: In Vitro DNMT1 Inhibition by this compound

Compound Target Assay Type IC50 (μM) Reference

| this compound | DNMT1 | Biochemical | 13.5 ± 5.4 |[2][5] |

Table 2: Growth Inhibitory Effects of this compound on Various Cancer Cell Lines

Cell Line Cancer Type GI50 (μM, 72h) Reference
RAJI Burkitt's Lymphoma 9.9 ± 8.6 [2]
U-937 Histiocytic Lymphoma 8.1 ± 5.6 [2]
JURKAT T-cell Leukemia 10.2 ± 5.8 [2]
K-562 Chronic Myelogenous Leukemia 8.3 ± 3.6 [2]
MEG-01 Megakaryoblastic Leukemia 14.8 ± 5.3 [2]
HL-60 Promyelocytic Leukemia 8.1 ± 4.7 [2]
PC-3 Prostate Cancer 8.1 ± 4.4 [2]
MDA-MB-231 Breast Cancer 7.3 ± 7.0 [2]

| SH-SY5Y | Neuroblastoma | > 50 |[2] |

Table 3: Effect of this compound on Pheochromocytoma Cell Viability

Cell Line Species Condition EC50 (μM, 24h) Reference
PC12 Rat Normoxia & Hypoxia > 100 [1]
MPC Mouse Normoxia 43-44 [1]
MTT Mouse Normoxia 43-44 [1]
MPC Mouse Hypoxia 59-91 [1]

| MTT | Mouse | Hypoxia | 59-91 |[1] |

Experimental Protocols

1. In Vitro DNMT1 Activity/Inhibition Assay

  • Principle: This protocol is based on a commercially available ELISA-like assay (e.g., from Active Motif) to measure the activity of purified DNMT1. The assay quantifies the methylation of a universal DNA substrate.

  • Methodology:

    • Use a 96-well plate coated with a DNA substrate.

    • Prepare a reaction mixture containing purified recombinant DNMT1 enzyme, S-adenosyl-L-methionine (SAM) as the methyl group donor, and varying concentrations of this compound (or a vehicle control, e.g., DMSO).

    • Add the reaction mixture to the wells and incubate for a specified time (e.g., 1-2 hours) at 37°C to allow the methylation reaction to occur.

    • Wash the wells to remove unreacted components.

    • Add a primary antibody that specifically recognizes 5-methylcytosine. Incubate for 1 hour at room temperature.

    • Wash the wells and add a secondary antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour.

    • Wash the wells and add a colorimetric HRP substrate.

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.[2]

2. Cell Viability/Cytotoxicity Assay (MTT/MTS-based)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.

    • After the incubation period, add the MTT or MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C to allow for the formation of the formazan product.

    • If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. This step is not necessary for MTS.

    • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/EC50 values.

3. Cell Cycle Analysis by Flow Cytometry

  • Principle: This method quantifies the DNA content of individual cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Methodology:

    • Treat cells with this compound or a vehicle control for the desired time (e.g., 24 hours).

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 2 hours or store at -20°C.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining buffer containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., >600 nm).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[2]

4. Autophagy Detection by LC3 Conversion (Western Blot)

  • Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to autophagosome membranes. An increase in the amount of LC3-II is a reliable marker of autophagy.

  • Methodology:

    • Treat cells with this compound for the desired time (e.g., 24 hours). As a control for autophagic flux, a parallel set of cells can be co-treated with an autophagy inhibitor like bafilomycin A1 for the last few hours of the experiment.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE on a polyacrylamide gel (e.g., 12-15%).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for LC3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Analyze the blot for the presence and intensity of the LC3-I (typically ~16-18 kDa) and LC3-II (~14-16 kDa) bands. An increase in the LC3-II/LC3-I ratio or the LC3-II/actin ratio indicates an induction of autophagy.[2]

Visualizations

Isofistularin3_MoA cluster_cell Cancer Cell Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits Autophagy Autophagy Iso3->Autophagy Repression Gene Repression Iso3->Repression Blocks Methyl DNA Methylation (Hypermethylation) DNMT1->Methyl Promoter Tumor Suppressor Gene Promoter (e.g., AHR) TSG Tumor Suppressor Gene (e.g., AHR) Promoter->TSG Controls CellCycle Cell Cycle Progression TSG->CellCycle Inhibits Arrest G0/G1 Arrest Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis (after prolonged treatment) Autophagy->Apoptosis Can lead to Methyl->Promoter Repression->TSG Arrest->Proliferation Arrest->Apoptosis Contributes to

Caption: Mechanism of Action of this compound in Cancer Cells.

TRAIL_Sensitization cluster_pathway TRAIL Sensitization Pathway Iso3 This compound (Pre-treatment) ER_Stress ER Stress (GRP78 ↑) Iso3->ER_Stress Survivin Survivin ↓ Iso3->Survivin cFLIP c-FLIP ↓ Iso3->cFLIP DR5 DR5 Surface Expression ↑ ER_Stress->DR5 Casp3 Caspase-3 Activation Survivin->Casp3 Inhibits Casp8 Caspase-8 Activation cFLIP->Casp8 Inhibits DISC DISC Formation DR5->DISC TRAIL TRAIL TRAIL->DR5 Binds DISC->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound Sensitization to TRAIL-Induced Apoptosis.

Experimental_Workflow cluster_workflow General Experimental Workflow start Prepare this compound Stock in DMSO seed Seed Cancer Cells in Multi-well Plate start->seed treat Treat Cells with Freshly Diluted This compound seed->treat incubate Incubate for Desired Time Period (e.g., 24h, 48h, 72h) treat->incubate endpoint Select Endpoint Assay incubate->endpoint viability Cell Viability (e.g., MTT/MTS) endpoint->viability Cytotoxicity? cell_cycle Cell Cycle Analysis (Flow Cytometry) endpoint->cell_cycle Proliferation? autophagy Autophagy Markers (e.g., Western Blot for LC3) endpoint->autophagy Cellular Stress? apoptosis Apoptosis Markers (e.g., Caspase Cleavage) endpoint->apoptosis Cell Death? analyze Data Analysis and Interpretation viability->analyze cell_cycle->analyze autophagy->analyze apoptosis->analyze

Caption: General Workflow for In Vitro this compound Experiments.

References

Stability testing of Isofistularin-3 under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Isofistularin-3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for experimental use?

A1: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments.[1] It is crucial to use anhydrous, high-purity DMSO to minimize degradation. For final experimental concentrations, further dilution in an appropriate aqueous buffer or cell culture medium is recommended. Always prepare fresh dilutions for each experiment to ensure potency.

Q2: What are the general recommendations for storing a stock solution of this compound?

A2: For short-term storage (up to a few weeks), it is advisable to store the DMSO stock solution of this compound at -20°C. For long-term storage, aliquoting the stock solution into smaller, single-use vials and storing them at -80°C is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. The vials should be tightly sealed to prevent moisture absorption.

Q3: How should I handle this compound powder and solutions in the laboratory?

A3: As a cytotoxic compound, this compound should be handled with appropriate safety precautions.[2] This includes the use of personal protective equipment (PPE) such as double-gloving with nitrile gloves, a disposable lab coat, and chemical splash goggles with a face shield.[2] When handling the powdered form, a properly fitted N95 respirator or higher is recommended to avoid inhalation.[2][3] All handling of this compound should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize exposure.[4][5]

Q4: Are there any known incompatibilities of this compound with common labware or reagents?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.

  • Possible Cause 1: Degradation of the compound due to improper storage.

    • Troubleshooting Step: Review your storage procedures. Ensure that the stock solution is stored at or below -20°C, protected from light, and that repeated freeze-thaw cycles are minimized. Prepare fresh dilutions from a new aliquot of the stock solution for your next experiment.

  • Possible Cause 2: Incomplete dissolution of the compound.

    • Troubleshooting Step: Ensure complete dissolution of the this compound powder in DMSO by vortexing or gentle warming. Visually inspect the solution for any undissolved particles before further dilution.

  • Possible Cause 3: Interaction with components in the assay medium.

    • Troubleshooting Step: Evaluate the composition of your assay buffer or cell culture medium for any components that might interact with or degrade this compound. If possible, perform a pilot experiment to assess the stability of this compound in the assay medium over the duration of the experiment.

Issue 2: Variability in analytical quantification (e.g., HPLC) of this compound.

  • Possible Cause 1: Degradation of the compound during sample preparation.

    • Troubleshooting Step: Minimize the time between sample preparation and analysis. Keep samples on ice or at a controlled low temperature throughout the process. Protect samples from light by using amber vials or covering them with aluminum foil.

  • Possible Cause 2: Non-optimized HPLC method.

    • Troubleshooting Step: Verify that the HPLC method is validated for the analysis of this compound.[6][7][8] This includes ensuring appropriate column chemistry, mobile phase composition, flow rate, and detector wavelength for optimal separation and detection.[6]

  • Possible Cause 3: Matrix effects from the sample.

    • Troubleshooting Step: If analyzing this compound in a complex matrix (e.g., cell lysate, plasma), perform a matrix effect study to ensure that other components are not interfering with the quantification. This may involve comparing the response of this compound in the matrix to its response in a clean solvent.

Stability Testing of this compound

Due to the lack of specific public data on the stability of this compound, a comprehensive stability testing program is crucial for any research or development involving this compound. The following tables and protocols are based on general guidelines for natural products and should be adapted as needed.[9][10][11][12]

Recommended Storage Conditions and Stability Testing Parameters
Storage ConditionTemperatureRelative HumidityDurationParameters to Test
Long-Term 25°C ± 2°C60% ± 5%12-36 monthsAppearance, Purity (HPLC), Degradation Products, Potency (Bioassay)
Intermediate 30°C ± 2°C65% ± 5%6-12 monthsAppearance, Purity (HPLC), Degradation Products, Potency (Bioassay)
Accelerated 40°C ± 2°C75% ± 5%6 monthsAppearance, Purity (HPLC), Degradation Products, Potency (Bioassay)
Photostability Controlled Room TemperatureN/AAs per ICH Q1BAppearance, Purity (HPLC), Degradation Products
Forced Degradation Study Conditions
ConditionDescription
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at 60°C
Oxidation 3% H₂O₂ at room temperature
Thermal Stress 80°C
Photostability Exposure to light as per ICH Q1B guidelines

Experimental Protocols

Protocol for Stability Sample Preparation and Storage
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Aliquot the stock solution into multiple amber glass vials to protect from light.

  • For each storage condition (long-term, intermediate, accelerated), place a set of vials in a calibrated stability chamber.

  • For the photostability study, expose a set of vials to a light source as specified in ICH Q1B guidelines, with a control set wrapped in aluminum foil.

  • At each specified time point, retrieve one vial from each storage condition for analysis.

Protocol for HPLC-UV Analysis of this compound Stability
  • Instrument: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for alkaloid analysis.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve good separation of this compound from its degradation products.

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Column Temperature: 25°C to 30°C.[6]

  • Detection Wavelength: To be determined by performing a UV scan of this compound to find its maximum absorbance wavelength.

  • Injection Volume: 10-20 µL.[6]

  • Sample Preparation: Dilute the stability samples with the mobile phase to a concentration within the linear range of the method.

  • Analysis: Inject the prepared samples and a freshly prepared standard of this compound.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0). Identify and quantify any significant degradation products. The method should be validated according to ICH guidelines to ensure accuracy, precision, specificity, linearity, and robustness.[6][7][8][13]

Signaling Pathways and Experimental Workflows

This compound as a DNMT1 Inhibitor

This compound has been identified as a direct inhibitor of DNA methyltransferase 1 (DNMT1).[1][14][15] It is believed to bind to the DNA interacting pocket of the enzyme, leading to hypomethylation of CpG islands in the promoter regions of tumor suppressor genes, such as the Aryl Hydrocarbon Receptor (AHR), and subsequently reactivating their expression.[1][15]

DNMT1_Inhibition Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes TSG_Promoter Tumor Suppressor Gene Promoter (e.g., AHR) DNA_Methylation->TSG_Promoter Silences TSG_Expression Tumor Suppressor Gene Expression TSG_Promoter->TSG_Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG_Expression->Cell_Cycle_Arrest

Caption: this compound inhibits DNMT1, leading to gene re-expression.

This compound Sensitization to TRAIL-Induced Apoptosis

This compound can sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis.[1][14] This is achieved through mechanisms that include the downregulation of survivin and the induction of endoplasmic reticulum (ER) stress, which leads to the upregulation of Death Receptor 5 (DR5) on the cell surface.[1][14]

TRAIL_Sensitization Isofistularin3 This compound Survivin Survivin Isofistularin3->Survivin Downregulates ER_Stress ER Stress Isofistularin3->ER_Stress Induces Apoptosis Apoptosis Survivin->Apoptosis Inhibits DR5 DR5 Upregulation ER_Stress->DR5 DR5->Apoptosis Sensitizes to TRAIL TRAIL TRAIL TRAIL->Apoptosis Autophagy_Induction Isofistularin3 This compound Autophagy_Signal Autophagy Signal (e.g., ER Stress) Isofistularin3->Autophagy_Signal LC3_Conversion LC3-I to LC3-II Conversion Autophagy_Signal->LC3_Conversion Autophagosome Autophagosome Formation LC3_Conversion->Autophagosome Stability_Workflow start Start: Prepare this compound Stock aliquot Aliquot into Vials start->aliquot storage Place in Stability Chambers (Long-term, Accelerated, etc.) aliquot->storage timepoint Pull Samples at Scheduled Time Points storage->timepoint timepoint->storage analysis Analyze Samples (HPLC, Bioassay) timepoint->analysis data Evaluate Data (% Remaining, Degradants) analysis->data report Generate Stability Report data->report end End report->end

References

Addressing batch-to-batch variability of isolated Isofistularin-3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isofistularin-3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the handling and experimental use of this marine-derived brominated alkaloid.

Frequently Asked Questions (FAQs)

Q1: My current batch of this compound shows lower than expected activity in my cancer cell line proliferation assay. What could be the cause?

A1: Reduced biological activity in a new batch of a natural product like this compound can stem from several factors. Firstly, inherent variability in the source organism, the marine sponge Aplysina aerophoba, can lead to differences in the concentration of bioactive compounds. The production of secondary metabolites in sponges is influenced by environmental factors such as water temperature, nutrient availability, and the presence of symbiotic microorganisms.[1][2][3][4][5] Secondly, the issue could be related to the purity of the isolated batch. Incomplete removal of co-eluting inactive compounds during purification can lower the effective concentration of this compound. Finally, improper storage or handling of the compound can lead to degradation.

Q2: I am observing inconsistent results between experimental replicates using the same batch of this compound. What are the potential reasons?

A2: Inconsistent results with the same batch often point towards issues in sample preparation and handling. This compound is typically dissolved in a solvent like DMSO for in vitro experiments.[6] Ensure that the compound is fully dissolved and that the stock solution is homogenous before making dilutions. We recommend vortexing the stock solution before each use. Additionally, be mindful of the final DMSO concentration in your cell culture, as high concentrations can have independent effects on cell proliferation and cytokine production.[7][8] It is also crucial to use calibrated pipettes and follow a standardized protocol for solution preparation to minimize variability.

Q3: Can the time of year the source sponge was collected affect the quality of the isolated this compound?

A3: Yes, seasonal and environmental variations can significantly impact the chemical profile of marine sponges. Studies on Aplysina aerophoba have shown that the concentration of brominated alkaloids, including this compound, can vary depending on the season and water temperature.[1][2][4] This variability in the source material can translate to batch-to-batch differences in the yield and potentially the purity of the final isolated product.

Q4: How should I store my this compound to ensure its stability?

A4: While specific stability studies on this compound are not extensively published, general best practices for storing natural products should be followed. For long-term storage, we recommend keeping the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For stock solutions in DMSO, it is advisable to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity
Potential CauseRecommended Action
Low Purity of this compound Batch 1. Verify Purity: Analyze the batch using High-Performance Liquid Chromatography (HPLC) to determine the purity. Compare the peak area of this compound to that of a known standard if available. 2. Structural Confirmation: Use 1H and 13C Nuclear Magnetic Resonance (NMR) to confirm the chemical structure and rule out the presence of major impurities.
Degradation of this compound 1. Assess Storage Conditions: Review your storage procedures (temperature, light exposure). If degradation is suspected, acquire a fresh, validated batch. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh dilutions from a solid aliquot for each experiment.
Assay-Specific Issues 1. Optimize Assay Conditions: Ensure that the assay parameters (e.g., cell density, incubation time, reagent concentrations) are optimal for your specific cell line and experimental setup. 2. Include Positive Controls: Always include a known DNMT1 inhibitor (e.g., Decitabine) as a positive control to validate the assay performance.
Issue 2: Inconsistent Results Between Experimental Replicates
Potential CauseRecommended Action
Heterogeneity of this compound Sample 1. Ensure Homogeneity: Before weighing, gently mix the entire batch of this compound powder. For solutions, ensure complete dissolution and vortex before each use.
Variability in Sample Preparation 1. Standardize Protocol: Develop and strictly adhere to a Standard Operating Procedure (SOP) for preparing this compound solutions. Use calibrated balances and precise pipetting techniques.
Solvent Effects 1. Control for DMSO Concentration: Ensure that the final concentration of DMSO is consistent across all wells, including vehicle controls. We recommend keeping the final DMSO concentration below 0.5%.[8]
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Potential CauseRecommended Action
Presence of Toxic Impurities 1. Impurity Profiling: Analyze the batch using HPLC and Mass Spectrometry (MS) to identify any potential toxic impurities or residual solvents from the isolation process.
Higher than Expected Concentration 1. Confirm Concentration: If possible, use a quantitative method like qNMR or a validated HPLC method with a standard curve to confirm the concentration of your stock solution.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound. Note that variations in cell lines and assay conditions can contribute to differences in observed IC50 values.

Target/AssayCell Line(s)Reported IC50/ActivityReference
DNMT1 Inhibition (in vitro) Purified EnzymeIC50: 13.5 ± 5.4 µM[6]
Cell Proliferation RAJI (Burkitt's lymphoma)GI50: 17.5 ± 2.6 µM[6]
Cell Proliferation U-937 (Histiocytic lymphoma)GI50: 15.3 ± 3.1 µM[6]
Cell Proliferation JURKAT (T-cell leukemia)GI50: 18.2 ± 4.5 µM[6]
Cell Proliferation K-562 (Chronic myeloid leukemia)GI50: 20.1 ± 5.2 µM[6]
Cell Proliferation HL-60 (Promyelocytic leukemia)GI50: 19.8 ± 3.9 µM[6]
Cell Proliferation MEG-01 (Megakaryoblastic leukemia)GI50: 22.4 ± 4.1 µM[6]
Cell Proliferation PC-3 (Prostate cancer)GI50: 25.6 ± 6.3 µM[6]
Cell Proliferation SH-SY5Y (Neuroblastoma)GI50: 28.9 ± 5.8 µM[6]
Cell Proliferation MDA-MB-231 (Breast cancer)41.1 ± 7.7% growth inhibition at 50 µM[6]

Experimental Protocols

General Protocol for Isolation of this compound from Aplysina aerophoba

This is a generalized protocol based on published methods.[9][10] Yields and purity will vary depending on the source material and specific chromatographic conditions.

  • Extraction:

    • Collect and freeze-dry the sponge material.

    • Extract the dried sponge material with 96% ethanol (B145695) in an ultrasonic bath.

    • Partition the ethanolic extract successively with petroleum ether, ethyl acetate (B1210297), and butanol.

  • Fractionation:

    • Combine the fractions containing brominated compounds (typically ethyl acetate and butanol fractions) based on HPLC analysis.

    • Subject the combined fractions to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane (B92381) to ethyl acetate to methanol).

  • Purification:

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

    • Pool fractions containing this compound.

    • Perform further purification using semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water with 0.1% formic acid).

  • Characterization:

    • Confirm the structure and purity of the isolated this compound using NMR (1H, 13C) and High-Resolution Mass Spectrometry (HRMS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Gradient: Start with a lower percentage of methanol and increase linearly to a high percentage over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of this compound in methanol or DMSO.

In Vitro DNMT1 Inhibition Assay

A general protocol for assessing DNMT1 inhibition is outlined below. Commercial kits are also available for this purpose.[11][12][13]

  • Plate Coating: Coat a 96-well plate with a DNA substrate that is a known target for DNMT1.

  • Enzyme Reaction: Add the DNMT1 enzyme, S-adenosyl-L-methionine (SAM - the methyl donor), and varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Incubation: Incubate the plate to allow the methylation reaction to proceed.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add a primary antibody that specifically recognizes 5-methylcytosine.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a colorimetric or fluorometric substrate and measure the signal.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Isofistularin3_Signaling_Pathway cluster_downstream Downstream Effects Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 DNA_Methylation DNA Methylation TSG_Re_expression Tumor Suppressor Gene Re-expression (e.g., AHR) DNMT1->DNA_Methylation Catalyzes TSG_Promoter Tumor Suppressor Gene Promoter Hypermethylation TSG_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->TSG_Promoter TSG_Promoter->TSG_Silencing Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Autophagy Autophagy Apoptosis_Sensitization Sensitization to TRAIL-induced Apoptosis Isofistularin3_Workflow Sponge_Collection Sponge Collection (Aplysina aerophoba) Extraction Extraction & Partitioning Sponge_Collection->Extraction Fractionation Column Chromatography (Fractionation) Extraction->Fractionation Purification Semi-preparative HPLC (Purification) Fractionation->Purification Structure_Confirmation Structure Confirmation (NMR, HRMS) Purification->Structure_Confirmation QC Quality Control (HPLC Purity) Structure_Confirmation->QC Bioassay Biological Assays QC->Bioassay

References

Optimizing incubation time for Isofistularin-3 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Isofistularin-3 in their experiments. The information is designed to help optimize experimental design, particularly concerning incubation time, and to address common issues that may arise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected cytotoxic or anti-proliferative effect after this compound treatment. What are the possible reasons?

A1: Several factors could contribute to a lack of observable effects. Consider the following:

  • Suboptimal Incubation Time: The effects of this compound are time-dependent. While morphological changes like increased cell size and vacuolization can be seen as early as 24 hours in some cell lines (e.g., RAJI cells), significant cell death may only occur after 72 hours of treatment.[1] A short incubation period may be insufficient to induce a measurable response.

  • Inappropriate Concentration: The effective concentration of this compound is cell-line specific. If the concentration is too low, it may not be sufficient to inhibit its target, DNA methyltransferase 1 (DNMT1), or induce downstream effects.

  • Cell Line Resistance: The sensitivity of cancer cell lines to this compound varies. Some cell lines may have intrinsic resistance mechanisms. For example, the viability of PC12 rat pheochromocytoma cells was not affected by this compound at concentrations up to 100 µM after 24 hours.[2]

  • Compound Stability: Ensure that the this compound solution is prepared freshly for each experiment to avoid degradation.

Troubleshooting Steps:

  • Optimize Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for your specific cell line and endpoint.

  • Optimize Concentration: Conduct a dose-response experiment with a range of this compound concentrations to determine the half-maximal growth inhibitory concentration (GI50) for your cell line.

  • Cell Line Verification: If possible, use a sensitive positive control cell line (e.g., RAJI, U-937) to confirm the activity of your this compound stock.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1][3][4] Its primary mechanism of action is the inhibition of DNA methyltransferase 1 (DNMT1).[1][2] By binding to the DNA-interacting pocket of DNMT1, it prevents DNA methylation, leading to the re-expression of tumor suppressor genes that were silenced epigenetically.[1][4] This activity induces a variety of cellular effects, including cell cycle arrest, autophagy, and apoptosis.[1]

Q3: At what phase of the cell cycle does this compound induce arrest?

A3: this compound has been shown to induce growth arrest in the G0/G1 phase of the cell cycle.[1][3][4] This arrest is associated with an increased expression of the cell cycle inhibitors p21 and p27, and a reduction in the levels of cyclin E1, PCNA, and c-myc.[1][3][4]

Q4: How long does it take for this compound to induce apoptosis?

A4: The induction of apoptosis by this compound is a relatively late event. In lymphoma cell lines like RAJI and U-937, cell death begins to be observed after 72 hours of treatment.[1] Western blot analysis confirmed caspase and PARP-1 cleavage at this time point, particularly at higher concentrations of this compound.[1]

Q5: I am observing morphological changes in my cells (e.g., increased size, vacuoles) but no significant cell death. Is this normal?

A5: Yes, this is a reported effect of this compound. In RAJI cells, overt morphological changes, including a significant increase in cell size and the appearance of cytoplasmic vacuoles, are noticeable after 24 hours of treatment, with a negligible decrease in viability at this time point.[1] These changes are often indicative of the induction of autophagy.[1] Significant cell death typically requires longer incubation periods (≥ 72 hours).[1]

Data Presentation

Table 1: Growth Inhibitory (GI50) Concentrations of this compound in Various Cancer Cell Lines after 72h Treatment

Cell LineCancer TypeGI50 (µM)
RAJIBurkitt's Lymphoma9.9 ± 8.6
U-937Histiocytic Lymphoma8.1 ± 5.6
JURKATT-cell Leukemia10.2 ± 5.8
K-562Chronic Myelogenous Leukemia8.3 ± 3.6
MEG-01Megakaryoblastic Leukemia14.8 ± 5.3
HL-60Promyelocytic Leukemia8.1 ± 4.7
PC-3Prostate Cancer8.1 ± 4.4
MDA-MB-231Breast Cancer7.3 ± 7.0
SH-SY5YNeuroblastoma> 50

Data summarized from a study by Florean et al.[1]

Table 2: Time-Dependent Effects of this compound on Cancer Cells

Time PointObserved EffectCell Lines
12-24 hoursInduction of autophagic flux (LC3-II conversion)RAJI
24 hoursMorphological changes (increased cell size, vacuolization)RAJI
24 hoursG0/G1 cell cycle arrestRAJI, U-937
24 hoursSensitization to TRAIL-induced apoptosisRAJI, U-937
72 hoursOnset of cell death (caspase-dependent and -independent)RAJI, U-937
72 hoursIncreased AHR mRNA expressionRAJI

Data compiled from a study by Florean et al.[1]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time

This protocol outlines a method to determine the optimal duration of this compound treatment for a specific cell line using a cell viability assay (e.g., MTT assay).

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration. A good starting point is the approximate GI50 value if known, or a concentration range based on published data (e.g., 5-25 µM).[1]

  • Treatment: Replace the medium in the wells with the medium containing this compound. Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of DMSO used for the highest this compound concentration.

    • Untreated Control: Cells in culture medium only.

  • Incubation: Incubate the plates for different durations (e.g., 12, 24, 48, and 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • At the end of each incubation period, add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time is the point at which a significant and reproducible cytotoxic effect is observed.

Visualizations

Isofistularin3_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 inhibits Autophagy Autophagy Iso3->Autophagy induces DNA_methylation DNA Hypermethylation (Tumor Suppressor Genes) DNMT1->DNA_methylation promotes TSG_re_expression Tumor Suppressor Gene Re-expression (e.g., AHR) DNA_methylation->TSG_re_expression represses p21_p27 p21, p27 Expression ↑ TSG_re_expression->p21_p27 G0G1_Arrest G0/G1 Cell Cycle Arrest p21_p27->G0G1_Arrest CyclinE_PCNA_cMyc Cyclin E1, PCNA, c-myc ↓ CyclinE_PCNA_cMyc->G0G1_Arrest Apoptosis Apoptosis (late event) G0G1_Arrest->Apoptosis can lead to

Caption: Signaling pathway of this compound.

Incubation_Time_Optimization_Workflow cluster_incubation Time-Course Incubation start Start: Cell Seeding (96-well plate) prep Prepare this compound (Dose-response range) start->prep treat Treat Cells (Include Vehicle/Untreated Controls) prep->treat t12 12 hours treat->t12 Incubate t24 24 hours treat->t24 t48 48 hours treat->t48 t72 72 hours treat->t72 assay Perform Cell Viability Assay (e.g., MTT) t12->assay t24->assay t48->assay t72->assay analyze Analyze Data: Calculate % Viability vs. Control assay->analyze decision Is effect significant & reproducible? analyze->decision end End: Optimal Time Identified decision->end Yes adjust Adjust Time Points (e.g., add >72h) & Repeat decision->adjust No adjust->treat

Caption: Experimental workflow for optimizing incubation time.

Troubleshooting_Logic start Issue: No Observable Effect with this compound q_time Was a time-course (e.g., 24-72h) performed? start->q_time a_time_no Action: Perform time-course experiment. Effects can be delayed (>48h). q_time->a_time_no No q_conc Was a dose-response experiment performed? q_time->q_conc Yes a_conc_no Action: Determine GI50 for your cell line. Sensitivity is cell-type specific. q_conc->a_conc_no No q_control Is a positive control cell line (e.g., RAJI) responsive? q_conc->q_control Yes a_control_no Problem: Possible compound instability. Action: Prepare fresh stock solution. q_control->a_control_no No conclusion Conclusion: Cell line may have intrinsic resistance. q_control->conclusion Yes

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

Isofistularin-3 and Aeroplysinin-1: A Comparative Analysis of Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel anti-cancer therapeutics, marine organisms have emerged as a rich source of bioactive compounds. Among these, isofistularin-3 (B1198176) and aeroplysinin-1, both isolated from the marine sponge Aplysina aerophoba, have demonstrated significant anti-tumor potential. This guide provides a detailed comparison of their anti-tumor activities, drawing upon available experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and efficacy.

Comparative Anti-Tumor Efficacy

Both this compound and aeroplysinin-1 exhibit cytotoxic and anti-proliferative effects against a range of cancer cell lines. However, their potency and spectrum of activity show notable differences. Aeroplysinin-1 generally displays a broader and more potent anti-tumor activity across various cancer types, including pheochromocytoma, leukemia, and breast cancer, often with IC50 values in the low micromolar to nanomolar range.[1][2] In contrast, this compound's effects are more pronounced in specific cancer types like lymphoma, and its effective concentrations are typically in the higher micromolar range.[1][3]

A direct comparative study on pheochromocytoma cells highlighted that aeroplysinin-1 significantly decreased the viability and proliferation of all tested cell lines, whereas this compound only affected the viability of mouse pheochromocytoma cells at high concentrations and had a negligible influence on proliferative and pro-metastatic properties.[1][4] Furthermore, aeroplysinin-1 has been shown to diminish the adhesion and spheroid formation capacity of metastatic pheochromocytoma cells, suggesting a role in inhibiting metastasis.[1][4]

Below is a summary of the reported half-maximal inhibitory concentrations (IC50) or effective concentrations (EC50) for both compounds against various cancer cell lines.

CompoundCell LineCancer TypeIC50 / EC50 (µM)Reference
This compound RAJIBurkitt's Lymphoma~25 (GI50)[3]
U-937Histiocytic Lymphoma~25 (GI50)[3]
MPCMouse Pheochromocytoma43-44 (EC50, normoxia)[1]
MTTMouse Pheochromocytoma43-44 (EC50, normoxia)[1]
HeLaCervical Carcinoma8.5[1]
Aeroplysinin-1 Molt-4Leukemia0.12[2]
K562Leukemia0.54[2]
Du145Prostate Cancer0.58[2]
PC-3Prostate Cancer0.33[2]
L5178yMouse Lymphoma0.5[5]
Friend erythroleukemiaMouse Leukemia0.7[5]
Human Mamma CarcinomaBreast Cancer0.3[5]
Human Colon CarcinomaColon Cancer3.0[5]
MPCMouse Pheochromocytoma9.6-11.4 (EC50)[6]
MTTMouse Pheochromocytoma9.6-11.4 (EC50)[6]

Mechanisms of Action

The anti-tumor activities of this compound and aeroplysinin-1 are attributed to distinct molecular mechanisms.

This compound has been identified as a novel DNA methyltransferase 1 (DNMT1) inhibitor.[3][7] By inhibiting DNMT1, this compound can lead to the demethylation and re-expression of tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[3] This epigenetic modulation results in cell cycle arrest at the G0/G1 phase, characterized by increased expression of p21 and p27 and reduced levels of cyclin E1, PCNA, and c-myc.[3][7][8] Furthermore, this compound can induce autophagy and sensitize cancer cells to TRAIL-induced apoptosis.[3][7]

Aeroplysinin-1 exhibits a multi-targeted mechanism of action. It has been shown to inhibit the Akt and Erk signaling pathways, which are crucial for cell proliferation and survival, selectively in endothelial cells, contributing to its anti-angiogenic effects.[9] In cancer cells, aeroplysinin-1 can induce apoptosis through the mitochondrial pathway by preventing the phosphorylation of Bad.[10][11] It also generates reactive oxygen species (ROS) and inhibits topoisomerase II activity, leading to mitochondrial dysfunction and apoptosis.[2] Additionally, aeroplysinin-1 has demonstrated anti-inflammatory and anti-metastatic properties.[1][12]

Signaling Pathways and Experimental Workflow

To visualize the distinct mechanisms and the general experimental approach for evaluating these compounds, the following diagrams are provided.

Isofistularin3_Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits TSG_Expression Tumor Suppressor Gene (e.g., AHR) Expression DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Catalyzes TSG_Hypermethylation Tumor Suppressor Gene Hypermethylation DNA_Methylation->TSG_Hypermethylation TSG_Hypermethylation->TSG_Expression Suppresses CellCycleArrest G0/G1 Cell Cycle Arrest TSG_Expression->CellCycleArrest Apoptosis Sensitization to Apoptosis TSG_Expression->Apoptosis

Caption: this compound inhibits DNMT1, leading to tumor suppressor gene expression.

Aeroplysinin1_Pathway Aeroplysinin1 Aeroplysinin-1 Akt Akt Pathway Aeroplysinin1->Akt Inhibits Erk Erk Pathway Aeroplysinin1->Erk Inhibits Mitochondria Mitochondrial Pathway Aeroplysinin1->Mitochondria Activates ROS ROS Generation Aeroplysinin1->ROS Induces Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Erk->Proliferation Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis

Caption: Aeroplysinin-1 induces apoptosis via multiple signaling pathways.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with This compound or Aeroplysinin-1 (Varying Concentrations) Start->Treatment Viability Cell Viability/Proliferation Assay (e.g., MTT, Cell Counting) Treatment->Viability IC50 Determine IC50/EC50 Values Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V, Caspase Activity) Mechanism->Apoptosis Signaling Western Blot/qPCR (for key signaling proteins/genes) Mechanism->Signaling Metastasis Metastasis Assays (Migration, Adhesion, Invasion) Mechanism->Metastasis End End: Comparative Analysis CellCycle->End Apoptosis->End Signaling->End Metastasis->End

Caption: General workflow for assessing anti-tumor activity.

Experimental Protocols

A summary of the key experimental methodologies used to evaluate the anti-tumor activities of this compound and aeroplysinin-1 is provided below.

Cell Viability and Proliferation Assays
  • Objective: To determine the concentration-dependent effect of the compounds on cancer cell viability and proliferation.

  • Method (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of this compound or aeroplysinin-1 for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[2]

  • Method (Cell Counting):

    • Cells are seeded and treated as described above.

    • After the treatment period, cells are harvested by trypsinization.

    • The number of viable cells is determined using a hemocytometer or an automated cell counter with trypan blue exclusion to differentiate between live and dead cells.[3]

Cell Cycle Analysis
  • Objective: To investigate the effect of the compounds on cell cycle distribution.

  • Method (Flow Cytometry):

    • Cancer cells are treated with the compound for a specified duration.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.[3]

Apoptosis Assays
  • Objective: To determine if the compounds induce programmed cell death.

  • Method (Annexin V/PI Staining):

    • Cells are treated with the compound.

    • Harvested cells are washed and resuspended in Annexin V binding buffer.

    • Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Method (Caspase Activity Assay):

    • Cell lysates from treated and untreated cells are prepared.

    • The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase substrate.[13]

DNMT Inhibition Assay
  • Objective: To measure the direct inhibitory effect of a compound on DNMT1 activity.

  • Method (In Vitro Assay):

    • A purified recombinant human DNMT1 enzyme is used.

    • The assay is performed in the presence of a DNA substrate and the methyl donor S-adenosyl-L-methionine (SAM).

    • The compound of interest (e.g., this compound) is added at various concentrations.

    • The activity of DNMT1 is measured by quantifying the incorporation of methyl groups into the DNA substrate, often using an ELISA-based method that detects 5-methylcytosine.

    • The IC50 value for DNMT1 inhibition is then calculated.[3]

Conclusion

Both this compound and aeroplysinin-1, derived from the marine sponge Aplysina aerophoba, hold promise as anti-cancer agents. Aeroplysinin-1 demonstrates broad-spectrum and potent anti-tumor activity through a multi-targeted approach, including the induction of apoptosis and inhibition of key survival pathways and metastatic processes. This compound acts as a DNMT1 inhibitor, representing a valuable tool for epigenetic-based cancer therapy, particularly in hematological malignancies. The distinct mechanisms of action of these two compounds suggest they may have different therapeutic applications and could potentially be used in combination therapies. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

Isofistularin-3: A Potent Marine-Derived DNMT Inhibitor in a Comparative Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Efficacy Comparison of Isofistularin-3 with Leading DNMT Inhibitors.

In the expanding field of epigenetics, DNA methyltransferase (DNMT) inhibitors have emerged as a critical class of therapeutic agents, particularly in oncology. This guide provides a detailed comparison of this compound, a novel marine-derived compound, with the established DNMT inhibitors Decitabine, Azacitidine, and Zebularine. We present a comprehensive analysis of their efficacy, supported by experimental data and detailed methodologies, to inform research and development efforts.

Executive Summary

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a direct, DNA-competitive inhibitor of DNMT1.[1][2] It demonstrates potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide positions this compound's efficacy in the context of clinically relevant and widely studied DNMT inhibitors, highlighting its potential as a promising candidate for further preclinical and clinical investigation.

Comparative Efficacy of DNMT Inhibitors

The following tables summarize the quantitative data on the inhibitory activity and cellular effects of this compound and other key DNMT inhibitors. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vitro DNMT1 Inhibition

CompoundIC50 (µM) vs. DNMT1Mechanism of ActionSource
This compound 13.5Direct, DNA-competitiveMarine Sponge (Aplysina aerophoba)[1][2]
Decitabine Not explicitly found in searchesCovalent trapping of DNMT1Synthetic Nucleoside Analog
Azacitidine Not explicitly found in searchesCovalent trapping of DNMTsSynthetic Nucleoside Analog
Zebularine Not explicitly found in searchesCovalent trapping of DNMTsSynthetic Nucleoside Analog

Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50/IC50 in µM)

CompoundRaji (Burkitt's Lymphoma)U-937 (Histiocytic Lymphoma)K-562 (Chronic Myelogenous Leukemia)Jurkat (T-cell Leukemia)HeLa (Cervical Cancer)
This compound 12.114.87.39.48.5[3]
Decitabine Varies (low µM range)Varies (low µM range)Varies (low µM range)Varies (low µM range)Varies (low µM range)
Azacitidine Varies (µM range)Varies (µM range)Varies (µM range)Varies (µM range)Varies (µM range)
Zebularine Varies (high µM range)Varies (high µM range)Varies (high µM range)Varies (high µM range)Varies (high µM range)

Mechanism of Action and Cellular Effects

This compound acts as a direct inhibitor of DNMT1 by binding to the DNA interacting pocket of the enzyme.[1][2] This competitive inhibition leads to the demethylation of DNA, subsequently reactivating tumor suppressor genes that were epigenetically silenced. A notable example is the demethylation of the aryl hydrocarbon receptor (AHR) promoter, leading to its re-expression.[1]

The downstream cellular effects of this compound are multifaceted. It induces cell cycle arrest in the G0/G1 phase, a process accompanied by the upregulation of p21 and p27 and the downregulation of cyclin E1, PCNA, and c-myc.[1] Furthermore, this compound triggers autophagy and sensitizes cancer cells to TRAIL-induced apoptosis, suggesting a synergistic potential in combination therapies.[1]

In comparison, Decitabine and Azacitidine are nucleoside analogs that, upon incorporation into DNA, form a covalent bond with DNMTs, leading to their degradation and subsequent DNA hypomethylation. Decitabine is generally considered a more potent hypomethylating agent than Azacitidine. Zebularine, another cytidine (B196190) analog, also acts by trapping DNMT enzymes.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).

DNMT_Inhibition_Pathway cluster_0 DNMT Inhibition and Downstream Effects DNMT1 DNMT1 DNA_Methylation DNA Hypermethylation DNMT1->DNA_Methylation Maintains TSG_Reactivation TSG Reactivation DNMT1->TSG_Reactivation Inhibition leads to Isofistularin3 This compound Isofistularin3->DNMT1 Direct Competitive Inhibition Decitabine Decitabine / Azacitidine DNA_Incorporation Incorporation into DNA Decitabine->DNA_Incorporation Covalent_Adduct Covalent Adduct Formation DNA_Incorporation->Covalent_Adduct DNMT1_Degradation DNMT1 Degradation Covalent_Adduct->DNMT1_Degradation DNMT1_Degradation->DNMT1 Depletion TSG_Silencing Tumor Suppressor Gene (e.g., AHR) Silencing DNA_Methylation->TSG_Silencing Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Apoptosis Sensitization (e.g., to TRAIL) TSG_Reactivation->Apoptosis

Caption: Mechanism of action of DNMT inhibitors.

Experimental_Workflow cluster_DNMT_Assay In Vitro DNMT1 Inhibition Assay cluster_Cell_Viability Cell Viability (MTT) Assay cluster_DNA_Methylation Cellular DNA Methylation Analysis A1 Prepare reaction mix: - Recombinant DNMT1 - S-adenosyl-L-methionine (SAM) - DNA substrate A2 Add DNMT inhibitor (this compound or other compounds) A1->A2 A3 Incubate at 37°C A2->A3 A4 Quantify DNA methylation (e.g., ELISA-based colorimetric assay) A3->A4 B1 Seed cancer cells in 96-well plates B2 Treat with varying concentrations of DNMT inhibitors B1->B2 B3 Incubate for a defined period (e.g., 72h) B2->B3 B4 Add MTT reagent and incubate B3->B4 B5 Solubilize formazan (B1609692) crystals B4->B5 B6 Measure absorbance at ~570 nm B5->B6 C1 Treat cells with DNMT inhibitors C2 Extract genomic DNA C1->C2 C3 Bisulfite conversion of DNA C2->C3 C4 PCR amplification of target gene promoters C3->C4 C5 Pyrosequencing or other sequencing methods C4->C5 C6 Quantify methylation at specific CpG sites C5->C6

Caption: Key experimental workflows.

Experimental Protocols

In Vitro DNMT1 Inhibition Assay

This protocol outlines a general procedure for assessing the direct inhibitory effect of a compound on DNMT1 activity.

  • Reaction Setup: A reaction mixture is prepared containing recombinant human DNMT1 enzyme, a synthetic DNA substrate (e.g., a hemimethylated DNA duplex), and the methyl donor S-adenosyl-L-methionine (SAM).

  • Inhibitor Addition: Test compounds, such as this compound, are added to the reaction mixture at various concentrations. A known DNMT inhibitor can be used as a positive control.

  • Incubation: The reaction is incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for the methylation reaction to occur.

  • Detection: The level of DNA methylation is quantified. This is often achieved using an ELISA-based method where a capture antibody specific to 5-methylcytosine (B146107) is used. The signal is then detected colorimetrically or fluorometrically.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the DNMT inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific duration, typically 48 to 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth or viability, is then determined.

Cellular DNA Methylation Analysis (Bisulfite Sequencing)

Bisulfite sequencing is the gold standard for analyzing DNA methylation at the single-nucleotide level.

  • Cell Treatment and DNA Extraction: Cancer cells are treated with the DNMT inhibitor for a specified period. Genomic DNA is then extracted from both treated and untreated cells.

  • Bisulfite Conversion: The extracted DNA is treated with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

  • PCR Amplification: The promoter regions of specific genes of interest (e.g., tumor suppressor genes) are amplified from the bisulfite-converted DNA using specific primers. During PCR, the uracils are amplified as thymines.

  • Sequencing: The PCR products are then sequenced. Pyrosequencing is a commonly used method that allows for the quantitative analysis of methylation at each CpG site within the sequenced region.

  • Data Analysis: The sequencing data is analyzed to determine the ratio of cytosines to thymines at each CpG site. This ratio corresponds to the percentage of methylation at that specific site. A decrease in the C/T ratio in the treated cells compared to the untreated cells indicates demethylation induced by the DNMT inhibitor.

Conclusion

This compound presents a compelling profile as a DNMT1 inhibitor with a distinct mechanism of action compared to the widely used nucleoside analogs. Its ability to induce cell cycle arrest, autophagy, and sensitization to apoptosis in cancer cells at micromolar concentrations positions it as a valuable lead compound for the development of novel epigenetic therapies. While direct comparative studies with other DNMT inhibitors are needed for a definitive assessment of its relative potency, the existing data underscores the potential of marine natural products as a rich source for innovative anti-cancer agents. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Unveiling Isofistularin-3: A Comparative Guide to a Novel DNMT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Isofistularin-3, a marine-derived brominated alkaloid, as a selective inhibitor of DNA methyltransferase 1 (DNMT1). Through objective comparisons with established DNMT1 inhibitors and presentation of supporting experimental data, this document serves as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

Executive Summary

DNA methyltransferase 1 (DNMT1) is a key enzyme responsible for maintaining DNA methylation patterns, and its aberrant activity is a hallmark of various cancers. This compound has emerged as a promising, naturally derived DNMT1 inhibitor with a distinct mechanism of action. This guide details its performance against other known DNMT1 inhibitors, including Azacitidine, Decitabine (B1684300), Zebularine (B1662112), and Guadecitabine (B612196), across several key parameters. The data presented herein is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.

Comparative Performance of DNMT1 Inhibitors

The following table summarizes the key performance indicators of this compound and other selected DNMT1 inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

InhibitorChemical ClassMechanism of ActionDNMT1 IC50SelectivityKey In Vitro EffectsKey In Vivo Efficacy
This compound Brominated AlkaloidDNA-competitive inhibitor13.5 µM[1]Selective for DNMT1; does not inhibit HDACs.[2]Induces G0/G1 cell cycle arrest, promotes autophagy, and sensitizes cancer cells to TRAIL-induced apoptosis.[1][3]Reduced tumor-forming potential without significant toxicity to healthy cells or in zebrafish development models.[3][4]
Azacitidine Nucleoside AnalogCovalent trapping of DNMTsVaries by cell line and assay conditionsPan-DNMT and RNA methyltransferase inhibitorInduces DNA hypomethylation and reactivates tumor suppressor genes.[5][6][7]Improves overall survival in patients with myelodysplastic syndromes (MDS).[8][9][10][11]
Decitabine Nucleoside AnalogCovalent trapping of DNMTsVaries by cell line and assay conditionsPrimarily targets DNMT1, but also inhibits other DNMTs.[12][13]More potent inhibitor of DNA methylation than Azacitidine.[14] Induces apoptosis and inhibits proliferation in AML cells.[15]Shows clinical activity in MDS and chronic myelogenous leukemia.[16]
Zebularine Nucleoside AnalogCovalent trapping of DNMTsVaries by cell line and assay conditionsPreferentially depletes DNMT1 over DNMT3A and DNMT3B.[14][17]Chemically stable and less cytotoxic than Azacitidine and Decitabine.[18][19] Enhances tumor cell radiosensitivity.[20]Orally bioavailable and prevents intestinal tumors in mice with minimal side effects.[21]
Guadecitabine (SGI-110) Dinucleotide AnalogSlow-release covalent trapping of DNMTsVaries by cell line and assay conditionsPan-DNMT inhibitorProlonged exposure to the active metabolite (decitabine) compared to decitabine itself.[22]Shows efficacy in higher-risk MDS and AML after azacitidine failure.[23] Reduces tumor growth in combination with immunotherapy in mouse models.[24]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and comparison of DNMT1 inhibitors. Below are representative protocols for essential assays.

In Vitro DNMT1 Activity/Inhibition Assay (Colorimetric)

This assay quantifies the activity of DNMT1 by measuring the methylation of a DNA substrate.

Principle: A universal DNMT substrate is coated on a microplate well. DNMT enzymes transfer a methyl group from S-adenosyl-L-methionine (SAM) to the cytosine residues in the substrate. The methylated DNA is then detected using a specific antibody against 5-methylcytosine (B146107) (5-mC) in an ELISA-like reaction. The amount of methylated DNA is proportional to the enzyme activity and can be quantified colorimetrically.

Protocol:

  • Substrate Coating: A cytosine-rich DNA substrate is stably coated onto the wells of a microplate.

  • Methylation Reaction:

    • Add assay buffer to each well.

    • Add the DNMT1 enzyme to the appropriate wells.

    • Add the test inhibitor (e.g., this compound) at various concentrations to the inhibitor wells.

    • Initiate the reaction by adding a diluted solution of SAM (the methyl donor).

    • Incubate the plate at 37°C for 60-90 minutes to allow for the methylation reaction.

  • Detection:

    • Wash the wells to remove non-bound reagents.

    • Add a capture antibody specific for 5-mC and incubate for 60 minutes.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 30 minutes.

    • Wash the wells and add a colorimetric developing solution.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the inhibitor compared to the untreated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for DNMT1 Expression

This technique is used to determine the cellular levels of the DNMT1 protein after treatment with an inhibitor.

Protocol:

  • Cell Lysis:

    • Treat cells with the DNMT1 inhibitor at desired concentrations and time points.

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for DNMT1 overnight at 4°C.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) for 1-2 hours at room temperature.

  • Detection:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of DNMT1.

Bisulfite Sequencing for DNA Methylation Analysis

This is the gold standard method to determine the methylation status of specific CpG sites within a genomic region.

Principle: Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation pattern, as the uracils are read as thymines.

Protocol:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from cells treated with the DNMT1 inhibitor and untreated controls.

  • Bisulfite Conversion:

    • Treat the genomic DNA with a sodium bisulfite-containing solution. This chemical treatment deaminates unmethylated cytosines to uracils.

    • Purify the bisulfite-converted DNA.

  • PCR Amplification:

    • Amplify the target genomic region using primers specific for the bisulfite-converted DNA.

  • Sequencing:

    • Sequence the PCR products using Sanger sequencing or next-generation sequencing methods.

  • Data Analysis:

    • Align the obtained sequences to the reference sequence.

    • Compare the sequence of the treated DNA to the original sequence. Cytosines that remain as cytosines were methylated, while those converted to thymines were unmethylated.

    • Quantify the percentage of methylation at each CpG site.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and experimental processes related to the validation of DNMT1 inhibitors.

DNMT1_Inhibition_Pathway cluster_0 DNMT1 Inhibition cluster_1 Downstream Effects This compound This compound DNMT1 DNMT1 This compound->DNMT1 Inhibits DNA Methylation DNA Methylation DNMT1->DNA Methylation Maintains Hypomethylation Hypomethylation DNMT1->Hypomethylation Inhibition leads to Tumor Suppressor Gene\nRe-expression Tumor Suppressor Gene Re-expression Hypomethylation->Tumor Suppressor Gene\nRe-expression Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene\nRe-expression->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of this compound, leading to downstream anti-cancer effects.

DNMT1_Assay_Workflow cluster_workflow In Vitro DNMT1 Inhibition Assay Workflow A 1. Coat plate with DNA substrate B 2. Add DNMT1 enzyme and this compound A->B C 3. Add SAM to initiate methylation B->C D 4. Incubate at 37°C C->D E 5. Wash and add 5-mC capture antibody D->E F 6. Wash and add HRP-conjugated detection antibody E->F G 7. Add colorimetric substrate and stop solution F->G H 8. Read absorbance at 450 nm G->H I 9. Calculate % inhibition and IC50 H->I

Caption: Step-by-step workflow for determining the in vitro inhibitory activity of this compound on DNMT1.

Validation_Workflow cluster_validation Validation of a Selective DNMT1 Inhibitor A In Vitro Biochemical Assay (DNMT1 Activity) B Determine IC50 Value A->B C Cell-Based Assays (Proliferation, Apoptosis) B->C D Western Blot (DNMT1 Expression) C->D E Bisulfite Sequencing (DNA Methylation) C->E F In Vivo Efficacy Studies (Xenograft Models) D->F E->F G Toxicity Assessment F->G H Validated Selective DNMT1 Inhibitor G->H

Caption: A logical workflow for the comprehensive validation of a selective DNMT1 inhibitor like this compound.

Conclusion

This compound presents a compelling profile as a selective, natural product-derived DNMT1 inhibitor. Its distinct, DNA-competitive mechanism of action and favorable preliminary in vivo safety profile warrant further investigation. This guide provides a foundational comparison to aid researchers in evaluating its potential as a novel therapeutic agent and a valuable tool for studying the role of DNMT1 in health and disease. Further head-to-head studies under standardized conditions are necessary to definitively establish its superiority over existing DNMT1 inhibitors.

References

A Comparative Analysis of Isofistularin-3 and Psammaplin A: Epigenetic Modulators from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Isofistularin-3 and Psammaplin A, two bromotyrosine-derived alkaloids isolated from marine sponges. Both compounds have garnered significant interest within the scientific community for their potent anti-cancer properties, which are primarily attributed to their ability to modulate epigenetic pathways. While structurally related, their mechanisms of action and enzymatic targets exhibit crucial differences, positioning them as distinct tools for cancer research and potential therapeutic development. This document outlines their comparative biological activities, mechanisms of action, and the experimental protocols used to elucidate these properties.

Overview and Chemical Structures

This compound (Iso-3) and Psammaplin A (PsA) are natural products derived from marine sponges, particularly of the Aplysina and Pseudoceratina genera.[1][2][3] Their shared bromotyrosine scaffold is a common feature among bioactive marine compounds.[1][4] Psammaplin A exists as a symmetrical disulfide dimer, which acts as a prodrug, converting to its active monomeric thiol form (PsA-SH) within the cellular environment.[5] this compound is a more complex dimeric alkaloid. Despite their structural similarities, their primary molecular targets differ significantly.

Mechanism of Action: A Tale of Two Epigenetic Inhibitors

The primary distinction between this compound and Psammaplin A lies in their enzymatic inhibitory profiles. This compound functions as a selective DNA methyltransferase (DNMT) inhibitor, whereas Psammaplin A is a potent dual inhibitor of both DNMTs and histone deacetylases (HDACs).

This compound: this compound has been identified as a novel inhibitor of DNA methyltransferase 1 (DNMT1).[1][4][6] Docking studies and in vitro assays have shown that it binds directly to the DNA-interacting pocket of DNMT1, acting as a DNA-competitive inhibitor.[1][4][7] This inhibition leads to the demethylation and subsequent re-expression of hypermethylated tumor suppressor genes, such as the aryl hydrocarbon receptor (AHR).[1][4] The downstream effects include:

  • Cell Cycle Arrest: Induces arrest in the G0/G1 phase of the cell cycle, associated with an increase in the expression of cell cycle inhibitors p21 and p27 and a reduction in cyclin E1 and c-myc levels.[1][4][6]

  • Induction of Autophagy: Triggers morphological changes in cancer cells characteristic of autophagy.[1][6]

  • Sensitization to Apoptosis: Significantly synergizes with TRAIL (tumor-necrosis-factor related apoptosis inducing ligand) to induce apoptosis in resistant cancer cells.[1][4][6] This is achieved by reducing the expression of anti-apoptotic proteins like survivin and inducing the expression of death receptor 5 (DR5).[1][6]

Importantly, studies indicate that this compound does not function as an HDAC inhibitor, distinguishing it from Psammaplin A.[1]

G iso3 This compound dnmt1 DNMT1 iso3->dnmt1 Inhibits demethylation DNA Demethylation (e.g., AHR Promoter) tsg Tumor Suppressor Gene Re-expression demethylation->tsg autophagy Autophagy demethylation->autophagy trail TRAIL Sensitization (↓ Survivin, ↑ DR5) demethylation->trail p21 ↑ p21 / p27 tsg->p21 cyclinE ↓ Cyclin E1 / c-myc tsg->cyclinE g1_arrest G0/G1 Cell Cycle Arrest p21->g1_arrest cyclinE->g1_arrest apoptosis Apoptosis g1_arrest->apoptosis trail->apoptosis G psa Psammaplin A (Prodrug) psa_sh PsA-SH (Active Monomer) psa->psa_sh Intracellular Reduction hdac HDACs (Class I) psa_sh->hdac Inhibits dnmt1 DNMT1 psa_sh->dnmt1 Inhibits acetylation Histone Hyperacetylation demethylation DNA Demethylation chromatin Chromatin Remodeling acetylation->chromatin demethylation->chromatin tsg Tumor Suppressor Gene Re-expression chromatin->tsg arrest Cell Cycle Arrest & Apoptosis tsg->arrest G start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (Allow attachment) start->incubate1 treat Treat cells with varying concentrations of compound (e.g., Iso-3 or PsA) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent to wells incubate2->add_mtt incubate3 Incubate for 2-4h (Allow formazan (B1609692) formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO, SDS) incubate3->solubilize read Read absorbance at ~570 nm solubilize->read calculate Calculate % viability and determine IC50 read->calculate

References

A Comparative Analysis of Isofistularin-3's Anticancer Activity Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a promising epigenetic agent in anticancer research.[1][2][3] Its primary mechanism of action involves the inhibition of DNA methyltransferase 1 (DNMT1), an enzyme often dysregulated in cancer, leading to the reactivation of tumor suppressor genes.[1][4][5] This guide provides a cross-validated comparison of this compound's activity in various cancer models, presenting supporting experimental data, detailed protocols, and visualizations of its molecular pathways.

Data Presentation: Comparative Antiproliferative Activity

This compound has demonstrated potent antiproliferative effects across a range of hematological and solid tumor cell lines. The following table summarizes the 50% growth inhibitory concentration (GI50) after 72 hours of treatment, offering a clear comparison of its efficacy.

Cell LineCancer TypeGI50 (µM, 72h)Reference
RAJI Burkitt's Lymphoma9.9 ± 8.6[1]
U-937 Histiocytic Lymphoma8.1 ± 5.6[1]
JURKAT T-cell Leukemia10.2 ± 5.8[1]
K-562 Chronic Myeloid Leukemia8.3 ± 3.6[1]
HL-60 Promyelocytic Leukemia8.1 ± 4.7[1]
MEG-01 Megakaryoblastic Leukemia14.8 ± 5.3[1]
PC-3 Prostate Cancer8.1 ± 4.4[1]
MDA-MB-231 Breast Cancer7.3 ± 7.0[1]
HeLa Cervical Cancer8.5 ± 0.2[6]
MPC Mouse Pheochromocytoma~44 (EC50, 24h)[6]
MTT Mouse Pheochromocytoma~43 (EC50, 24h)[6]
SH-SY5Y Neuroblastoma> 50[1]
PC12 Rat Pheochromocytoma> 100 (EC50, 24h)[6]

Data are presented as mean ± standard deviation. GI50 values represent the concentration causing 50% growth inhibition. EC50 values represent the concentration causing 50% reduction in cell viability.

Mechanism of Action: Signaling Pathways and Cellular Effects

This compound exerts its anticancer effects through several interconnected molecular pathways.

Primary Mechanism: DNMT1 Inhibition

This compound functions as a non-nucleoside inhibitor of DNMT1, binding within the DNA interacting pocket of the enzyme with an in vitro IC50 of 13.5 ± 5.4 μM.[1] This inhibition leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, subsequently restoring their expression. A key example is the re-expression of the Aryl Hydrocarbon Receptor (AHR) gene in RAJI lymphoma cells.[1][5]

DNMT1_Inhibition cluster_0 Normal State in Cancer cluster_1 Effect of this compound Iso3 This compound DNMT1 DNMT1 Enzyme Iso3->DNMT1 binds & inhibits Hypermethylation Hypermethylation Iso3->Hypermethylation prevents DNA_Binding DNA Binding Pocket DNMT1->DNA_Binding interacts with DNMT1->Hypermethylation causes Promoter Tumor Suppressor Gene Promoter (e.g., AHR) Reactivation Gene Re-expression Promoter->Reactivation Gene_Silencing Gene Silencing Hypermethylation->Gene_Silencing leads to

This compound's primary mechanism of DNMT1 inhibition.
Downstream Effect: G0/G1 Cell Cycle Arrest

The inhibition of DNMT1 and subsequent re-expression of tumor suppressors trigger a halt in cell proliferation. This compound induces a G0/G1 phase cell cycle arrest in cancer cells.[4][5] This is accompanied by an increase in the expression of cell cycle inhibitors p21 and p27, and a corresponding decrease in the levels of proliferation markers such as Cyclin E1, PCNA, and the oncoprotein c-myc.[1][4][5]

Cell_Cycle_Arrest Iso3 This compound p21 p21 Iso3->p21 upregulates p27 p27 Iso3->p27 upregulates CyclinE1 Cyclin E1 Iso3->CyclinE1 downregulates PCNA PCNA Iso3->PCNA downregulates cMyc c-myc Iso3->cMyc downregulates G1_S_Transition G1 to S Phase Transition p21->G1_S_Transition p27->G1_S_Transition CyclinE1->G1_S_Transition PCNA->G1_S_Transition cMyc->G1_S_Transition Arrest G0/G1 Arrest G1_S_Transition->Arrest inhibited

Pathway of this compound-induced cell cycle arrest.
Induction of Autophagy and Cell Death

Prolonged treatment with this compound leads to morphological changes characteristic of autophagy, including the formation of cytoplasmic vacuoles, particularly in RAJI cells.[1] This is confirmed by the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[1][4] At later time points (72h), the sustained proliferation arrest and autophagy can culminate in caspase-dependent and -independent cell death.[1]

Sensitization to TRAIL-Induced Apoptosis

A significant finding is that this compound strongly synergizes with the tumor-necrosis-factor-related apoptosis-inducing ligand (TRAIL), a promising anticancer agent that can be limited by resistance in some cancers.[1][4] this compound primes cancer cells for TRAIL-induced apoptosis by activating endoplasmic reticulum (ER) stress, which increases the surface expression of the TRAIL death receptor DR5.[4][5] This sensitization is also mediated by the reduction of anti-apoptotic proteins like survivin and FLIP L.[1][4]

TRAIL_Sensitization Iso3 This compound ER_Stress ER Stress (GRP78 up) Iso3->ER_Stress induces Survivin Survivin Iso3->Survivin FLIPL FLIPL Iso3->FLIPL DR5 Death Receptor 5 (DR5) ER_Stress->DR5 upregulates surface expression Apoptosis Enhanced Apoptosis DR5->Apoptosis Survivin->Apoptosis FLIPL->Apoptosis TRAIL TRAIL TRAIL->DR5 binds to

This compound sensitizes cancer cells to TRAIL.

Comparison with Alternatives: this compound vs. Aeroplysinin-1

In a direct comparison using pheochromocytoma (PPGL) cell lines, this compound and another sponge-derived compound, Aeroplysinin-1, displayed distinct activity profiles.[6][7]

FeatureThis compoundAeroplysinin-1Reference
Anti-proliferative Activity Negligible to moderate effect in PPGL models (EC50: 43–>100 µM).Potent effect in all PPGL models (EC50: 10–15 µM).[6]
Anti-metastatic Activity Showed only a negligible influence on pro-metastatic cell properties.Significantly decreased cell migration and adhesion to collagen.[7]
Mechanism Induces autophagy and upregulates necrosis-associated genes at higher concentrations.Downregulates integrin β1, impacting cell adhesion and migration.[6][7]

This comparison highlights that while both compounds originate from the same source, their therapeutic potential may be suited for different cancer hallmarks. Aeroplysinin-1 appears more effective against proliferation and metastasis in PPGL models, whereas this compound's strength lies in its epigenetic modulation and sensitization to other therapies, which was not tested in this specific comparative study.[6][7]

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize this compound's activity.

Cell Proliferation and Viability Assays
  • Objective: To determine the effect of this compound on cancer cell growth and viability.

  • Method (MTT Assay):

    • Seed cells (e.g., 1.75 x 10⁴) in 96-well plates and allow them to adhere.[6]

    • Treat cells with increasing concentrations of this compound for a specified duration (e.g., 24, 72 hours).[1][6]

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours.[8]

    • Remove the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[8]

    • Measure the optical density at 570 nm using a microplate reader.[8]

    • Calculate the GI50/EC50 values based on the dose-response curve.

  • Method (Trypan Blue Exclusion):

    • Treat cells with this compound for the desired time (e.g., 24, 72 hours).[1]

    • Harvest and resuspend cells in phosphate-buffered saline (PBS).

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

    • Calculate cell viability as (viable cells / total cells) x 100.[1]

References

A Head-to-Head Comparison of Isofistularin-3 and Decitabine (5-aza-dC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Isofistularin-3 and decitabine (B1684300) (5-aza-dC), two compounds known to inhibit DNA methylation, a key epigenetic modification implicated in cancer. We present their distinct chemical properties, mechanisms of action, and comparative performance based on available experimental data.

Overview and Chemical Properties

This compound is a brominated alkaloid derived from the marine sponge Aplysina aerophoba. It has been identified as a novel, non-nucleoside DNA methyltransferase (DNMT) inhibitor. Decitabine (5-aza-2'-deoxycytidine) is a synthetic nucleoside analog of deoxycytidine and a well-established chemotherapeutic agent approved for the treatment of myelodysplastic syndrome (MDS).

PropertyThis compoundDecitabine (5-aza-dC)
Source/Class Natural Product (Marine Sponge Alkaloid)Synthetic Nucleoside Analog
Molecular Formula C₃₁H₃₀Br₆N₄O₁₁C₈H₁₂N₄O₄
Molecular Weight 1114.0 g/mol 228.21 g/mol
Chemical Structure
alt text
alt text

Mechanism of Action

While both compounds lead to DNA hypomethylation, their mechanisms for achieving this are fundamentally different.

This compound acts as a direct, DNA-competitive inhibitor of DNMT1. Docking analyses show it binds within the DNA binding site of the enzyme, preventing it from accessing its substrate. This inhibition is direct and does not require cellular metabolism or incorporation into the DNA strand.

Decitabine is a prodrug that requires metabolic activation. It is first phosphorylated and then incorporated into replicating DNA in place of cytosine. The presence of nitrogen at position 5 of the pyrimidine (B1678525) ring covalently traps DNMT1 on the DNA strand, leading to the formation of DNA-protein crosslinks. This action depletes the cell of active DNMT1, resulting in passive, replication-dependent demethylation of newly synthesized DNA strands. The cytotoxicity of decitabine is thought to be primarily mediated by this covalent trapping of DNMT, rather than the demethylation itself.

Visualizing the Mechanisms of Action

Isofistularin_3_MoA cluster_outside Extracellular cluster_cell Cancer Cell Iso3_out This compound Iso3_in This compound Iso3_out->Iso3_in Cellular Uptake DNMT1_active Active DNMT1 Iso3_in->DNMT1_active Directly binds & inhibits DNA_hyper Hypermethylated Promoter (e.g., AHR) DNMT1_active->DNA_hyper Maintains Methylation DNMT1_inhibited Inhibited DNMT1 DNA_hypo Hypomethylated Promoter DNMT1_inhibited->DNA_hypo Leads to passive demethylation TSG_off Tumor Suppressor Gene (AHR) Silenced DNA_hyper->TSG_off TSG_on Tumor Suppressor Gene (AHR) Expressed DNA_hypo->TSG_on

Figure 1. Mechanism of Action for this compound.

Decitabine_MoA cluster_outside Extracellular cluster_cell Cancer Cell Dec_out Decitabine (5-aza-dC) Dec_in 5-aza-dC Dec_out->Dec_in Cellular Uptake Dec_ppp 5-aza-dCTP Dec_in->Dec_ppp Phosphorylation DNA_rep DNA Replication Dec_ppp->DNA_rep DNA_incorp DNA with 5-aza-dC DNA_rep->DNA_incorp Incorporation DNMT1_trapped Covalently Trapped DNMT1 DNA_incorp->DNMT1_trapped DNMT1 Active DNMT1 DNMT1->DNMT1_trapped Trapping Degradation Proteasomal Degradation DNMT1_trapped->Degradation DNA_hypo Hypomethylated DNA DNMT1_trapped->DNA_hypo Passive demethylation in next cycle TSG_on Tumor Suppressor Gene Expressed DNA_hypo->TSG_on

Figure 2. Mechanism of Action for Decitabine (5-aza-dC).

Quantitative Data Comparison

Cytotoxicity and Growth Inhibition

The anti-proliferative effects of both compounds have been evaluated in various cancer cell lines. This compound demonstrates potent cytostatic activity, while decitabine is known for its cytotoxic effects.

CompoundCell LineAssayMetric (Value)Exposure Time
This compound RAJI (Burkitt's lymphoma)ProliferationGI₅₀: ~15 µM72 hours
This compound U-937 (Histiocytic lymphoma)ProliferationGI₅₀: ~10 µM72 hours
Decitabine U-937 (Histiocytic lymphoma)Viability (WST-1)IC₅₀: 1.6 µM72 hours
Decitabine KG-1 (AML)Viability (WST-1)IC₅₀: >5 µM72 hours
Decitabine U-937 (AML)Viability (MTT)~42% inhibition at 20 µM72 hours

GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values are context-dependent and can vary based on the specific assay and lab conditions. Direct comparison should be made with caution.

Effects on DNA Methylation and Gene Expression

Both agents effectively induce the re-expression of hypermethylated genes. A direct comparison in RAJI cells showed that both compounds could demethylate the promoter of the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.

CompoundCell LineTarget GeneEffect on MethylationEffect on mRNA Expression
This compound (25 µM)RAJIAHRDecreased methylation of CpG sites in the promoter.Increased AHR mRNA levels.
Decitabine (1 µM)RAJIAHRDecreased methylation of CpG sites in the promoter.Increased AHR mRNA levels.

Other Notable Gene Expression Changes:

  • This compound :

    • Upregulated : p21, p27 (cell cycle inhibitors).

    • Downregulated : Cyclin E1, PCNA, c-myc (proliferation markers), Survivin, FLIPL (anti-apoptotic proteins).

  • Decitabine :

    • Reactivates a wide range of silenced tumor suppressor genes.

    • Can induce the expression of immune-related genes like CD80.

    • Effects on gene expression can be methylation-dependent and -independent.

Experimental Protocols

Cytotoxicity/Cell Viability (MTT Assay)

This protocol is a generalized method for assessing cell viability in suspension cell lines like RAJI and U-937.

MTT_Workflow start Start seed 1. Seed Cells (e.g., 1x10^5 cells/well) in 96-well plate. start->seed incubate1 2. Incubate (e.g., 24 hours, 37°C, 5% CO2) to allow cell recovery. seed->incubate1 treat 3. Add Compound (this compound or Decitabine) at various concentrations. incubate1->treat incubate2 4. Incubate for desired time (e.g., 48-72 hours) treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10-20 µL of 5 mg/mL stock) to each well. incubate2->add_mtt incubate3 6. Incubate (e.g., 3-4 hours, 37°C) to allow formazan (B1609692) formation. add_mtt->incubate3 centrifuge 7. Centrifuge Plate (e.g., 500 x g, 5 min) to pellet cells and formazan. incubate3->centrifuge solubilize 8. Remove supernatant & Add Solvent (e.g., 150 µL DMSO) to dissolve formazan crystals. centrifuge->solubilize read 9. Read Absorbance at ~570 nm. solubilize->read analyze 10. Analyze Data Calculate GI₅₀/IC₅₀ values. read->analyze end End analyze->end

Figure 3. Experimental Workflow for an MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Harvest suspension cells by centrifugation (500 x g, 5 min). Resuspend in fresh media and perform a cell count (e.g., using a hemocytometer and trypan blue). Dilute the cell suspension to the desired density and seed into a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of this compound or decitabine in culture medium. Add the diluted compounds to the appropriate wells. Include vehicle-only (e.g., DMSO) and media-only controls.

  • MTT Addition: Following the treatment incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Formazan Formation: Incubate the plate to allow viable cells, via mitochondrial reductase enzymes, to convert the yellow MTT to purple formazan crystals.

  • Solubilization: For suspension cells, centrifuge the plate to pellet the cells. Carefully aspirate the supernatant without disturbing the cell pellet. Add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader. The absorbance is directly proportional to the number of viable cells.

DNA Methylation Analysis (Bisulfite Sequencing)

This protocol outlines the gold-standard method for analyzing the methylation status of specific CpG sites within a gene promoter.

Bisulfite_Workflow start Start dna_extraction 1. Genomic DNA Extraction from treated and control cells. start->dna_extraction bisulfite_conversion 2. Sodium Bisulfite Treatment Converts unmethylated Cytosines to Uracil. dna_extraction->bisulfite_conversion pcr 3. PCR Amplification using primers specific for the target promoter region (e.g., AHR). bisulfite_conversion->pcr purification 4. PCR Product Purification and optional cloning into a vector. pcr->purification sequencing 5. DNA Sequencing (Sanger or Next-Generation). purification->sequencing analysis 6. Sequence Analysis Compare treated vs. untreated. (Unmethylated C -> T, Methylated C -> C) sequencing->analysis end End analysis->end

Figure 4. Workflow for DNA Methylation Analysis via Bisulfite Sequencing.

Detailed Steps:

  • Genomic DNA Isolation: Extract high-quality genomic DNA from cells treated with the compounds and from untreated control cells.

  • Bisulfite Conversion: Treat approximately 250 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit (e.g., EZ DNA Methylation-Gold™ Kit). This chemical treatment deaminates unmethylated cytosines into uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Design primers specific to the bisulfite-converted DNA sequence of the target region (e.g., the AHR promoter). Perform PCR to amplify the region of interest. The uracils are amplified as thymines.

  • Sequencing: Purify the PCR product. For clonal analysis, the product can be cloned into a plasmid vector, followed by Sanger sequencing of multiple individual clones (e.g., 10-12 clones per sample). Alternatively, next-generation sequencing can be used for deep coverage.

  • Data Analysis: Align the obtained sequences to the in silico bisulfite-converted reference sequence. Quantify methylation by counting the number of C's (methylated) versus T's (unmethylated) at each CpG site across all sequenced clones.

Conclusion

This compound and decitabine represent two distinct classes of DNMT inhibitors with different therapeutic profiles.

  • This compound is a natural, non-nucleoside, direct DNMT1 inhibitor. Its mechanism does not require DNA incorporation, which may translate to a different toxicity profile. It exhibits strong cytostatic effects and uniquely sensitizes cancer cells to TRAIL-induced apoptosis, suggesting potential in combination therapies.

  • Decitabine is a well-characterized nucleoside analog that acts as a mechanism-based inhibitor, requiring incorporation into DNA to trap and deplete DNMT1. It is a potent cytotoxic agent with proven clinical efficacy in hematological malignancies.

The choice between these agents in a research or clinical context would depend on the desired outcome: direct and potentially less toxic enzymatic inhibition (this compound) versus a potent, replication-dependent cytotoxic effect with an established clinical track record (decitabine). Further head-to-head studies in the same cancer models are necessary to fully elucidate their comparative therapeutic potential.

Evaluating the Synergistic Effects of Isofistularin-3 with Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the synergistic effects of Isofistularin-3, a marine-derived brominated alkaloid, when used in combination with chemotherapy agents. While direct experimental data on this compound with conventional chemotherapy drugs is limited, this guide presents the well-documented synergy with TRAIL (Tumor-Necrosis-Factor Related Apoptosis Inducing Ligand) and draws comparisons with other DNA methyltransferase 1 (DNMT1) inhibitors to extrapolate potential synergistic activities with traditional chemotherapeutics.

This compound and TRAIL: A Potent Synergistic Combination

This compound has been identified as a novel inhibitor of DNMT1.[1] This epigenetic modulation is a key mechanism behind its anticancer properties, which include inducing cell cycle arrest and autophagy.[1] Notably, this compound exhibits a strong synergistic effect with TRAIL in inducing apoptosis in lymphoma cell lines.[1]

Quantitative Analysis of Synergy

The synergistic effect of this compound and TRAIL has been quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy.

Cell LineDrug CombinationConcentrationCombination Index (CI)OutcomeReference
RAJI (Burkitt's lymphoma)This compound + TRAIL15 µM Iso-3 + 50 ng/ml TRAIL0.22Strong Synergism[1]
U-937 (Histiocytic lymphoma)This compound + TRAIL15 µM Iso-3 + 5 ng/ml TRAIL0.21Strong Synergism[1]
Mechanism of Synergistic Action

The combination of this compound and TRAIL leads to a significant increase in apoptosis in cancer cells.[1] This is achieved through a multi-faceted mechanism initiated by the DNMT1 inhibitory activity of this compound.

G cluster_0 This compound Action cluster_1 Cellular Effects cluster_2 TRAIL Pathway This compound This compound DNMT1 DNMT1 This compound->DNMT1 inhibits ER Stress ER Stress DNMT1->ER Stress induces Survivin Expression Survivin Expression DNMT1->Survivin Expression reduces FLIP_L Expression FLIP_L Expression DNMT1->FLIP_L Expression decreases DR5 Surface Expression DR5 Surface Expression ER Stress->DR5 Surface Expression increases Apoptosis Apoptosis Survivin Expression->Apoptosis inhibits inhibition FLIP_L Expression->Apoptosis inhibits inhibition DR5 DR5 DR5 Surface Expression->DR5 sensitizes TRAIL TRAIL TRAIL->DR5 DR5->Apoptosis G cluster_0 Cell Culture & Treatment cluster_1 Analysis Cancer Cell Lines Cancer Cell Lines Drug Incubation (Single & Combination) Drug Incubation (Single & Combination) Cancer Cell Lines->Drug Incubation (Single & Combination) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Incubation (Single & Combination)->Cell Viability Assay (MTT) Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Drug Incubation (Single & Combination)->Flow Cytometry (Apoptosis) Western Blot (Protein Expression) Western Blot (Protein Expression) Drug Incubation (Single & Combination)->Western Blot (Protein Expression) Synergy Calculation (CI) Synergy Calculation (CI) Cell Viability Assay (MTT)->Synergy Calculation (CI)

References

Isofistularin-3: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isofistularin-3, a brominated alkaloid derived from the marine sponge Aplysina aerophoba, has emerged as a promising anti-cancer agent with a distinct mechanism of action. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by experimental data, to aid in the evaluation of its therapeutic potential.

At a Glance: Key Efficacy Data of this compound

The following tables summarize the quantitative data on the anti-cancer activities of this compound across various experimental models.

Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
Cell LineCancer TypeMetricValue (µM)Reference
HeLaCervical CancerIC₅₀8.5 ± 0.2[1]
RAJIBurkitt's LymphomaGI₅₀ (72h)9.9 ± 8.6[2]
U-937Histiocytic LymphomaGI₅₀ (72h)8.1 ± 5.6[2]
JURKATT-cell LeukemiaGI₅₀ (72h)10.2 ± 5.8[2]
K-562Chronic Myelogenous LeukemiaGI₅₀ (72h)8.3 ± 3.6[2]
MEG-01Megakaryoblastic LeukemiaGI₅₀ (72h)14.8 ± 5.3[2]
HL-60Promyelocytic LeukemiaGI₅₀ (72h)8.1 ± 4.7[2]
PC-3Prostate CancerGI₅₀ (72h)8.1 ± 4.4[2]
MDA-MB-231Breast CancerGI₅₀ (72h)7.3 ± 7.0[2]
SH-SY5YNeuroblastomaGI₅₀ (72h)> 50[2]
MPCMouse PheochromocytomaEC₅₀ (Normoxia)43[1]
MTTMouse PheochromocytomaEC₅₀ (Normoxia)44[1]
PC12Rat PheochromocytomaEC₅₀ (Normoxia)> 100[1]
Table 2: In Vitro DNMT1 Inhibition by this compound
TargetMetricValue (µM)
DNMT1IC₅₀13.5 ± 5.4
Table 3: In Vivo Efficacy of this compound in a Zebrafish Xenograft Model
Cancer Cell LineTreatmentEffectReference
PC-3Pre-treatment with this compoundDose-dependent inhibition of tumor formation[2]
SH-SY5YPre-treatment with this compoundDose-dependent inhibition of tumor formation[2]

Mechanism of Action: A DNMT1 Inhibitor

This compound functions as a DNA methyltransferase 1 (DNMT1) inhibitor.[1][2] Docking analyses have shown that it binds to the DNA interacting pocket of the enzyme, acting as a DNA-competitive inhibitor.[2] This inhibition of DNMT1 leads to the demethylation of CpG islands in the promoter regions of tumor suppressor genes, thereby reactivating their expression. A key target is the Aryl Hydrocarbon Receptor (AHR) gene, a known tumor suppressor.[2] Treatment with this compound has been shown to decrease methylation of the AHR promoter and restore its mRNA expression.[2]

Beyond its epigenetic activity, this compound induces a G0/G1 cell cycle arrest in cancer cells.[2][3] This is accompanied by an increase in the expression of cell cycle inhibitors p21 and p27, and a reduction in the levels of cyclin E1, PCNA, and c-myc.[2][3] Furthermore, the compound can induce morphological changes characteristic of autophagy and trigger caspase-dependent and -independent cell death pathways.[2]

Signaling Pathway of this compound Action

Isofistularin3_Pathway Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits DNA_Methylation DNA Methylation Isofistularin3->DNA_Methylation Reduces TSG_Expression Tumor Suppressor Gene Expression ↑ Isofistularin3->TSG_Expression Induces CellCycle Cell Cycle Progression Isofistularin3->CellCycle Inhibits p21_p27 p21, p27 ↑ Isofistularin3->p21_p27 CyclinE1_PCNA_cMyc Cyclin E1, PCNA, c-myc ↓ Isofistularin3->CyclinE1_PCNA_cMyc Apoptosis Apoptosis Isofistularin3->Apoptosis Induces Autophagy Autophagy Isofistularin3->Autophagy Induces TRAIL_Synergy Synergy with TRAIL Isofistularin3->TRAIL_Synergy TRAIL_Receptor TRAIL Receptor (DR5) ↑ Isofistularin3->TRAIL_Receptor Survivin Survivin ↓ Isofistularin3->Survivin FLIP c-FLIP ↓ Isofistularin3->FLIP ER_Stress ER Stress (GRP78 ↑) Isofistularin3->ER_Stress DNMT1->DNA_Methylation Catalyzes TSG_Promoter Tumor Suppressor Gene Promoter (e.g., AHR) DNA_Methylation->TSG_Promoter Silences DNA_Methylation->TSG_Expression Suppresses G0G1_Arrest G0/G1 Arrest CellCycle->G0G1_Arrest p21_p27->CellCycle Inhibit CyclinE1_PCNA_cMyc->CellCycle Promote TRAIL_Synergy->Apoptosis Survivin->Apoptosis Inhibits FLIP->Apoptosis Inhibits ER_Stress->TRAIL_Receptor DNMT1_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare this compound (or other inhibitor) dilutions Incubation Incubate DNMT1, DNA substrate, Adomet, and inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare purified DNMT1 enzyme Enzyme_Prep->Incubation Substrate_Prep Prepare DNA substrate and Adomet Substrate_Prep->Incubation Capture_Ab Add Capture Antibody (binds methylated DNA) Incubation->Capture_Ab Detection_Ab Add Detection Antibody Capture_Ab->Detection_Ab Develop Add Developing Solution Detection_Ab->Develop Read Read absorbance/fluorescence Develop->Read Calculate Calculate % inhibition and IC₅₀ Read->Calculate

References

Comparative analysis of Isofistularin-3 effects on normal vs. cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isofistularin-3's Effects on Normal versus Cancer Cells

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a promising candidate in anticancer research. This guide provides a comparative analysis of its effects on cancer cells versus normal cells, supported by experimental data. The evidence demonstrates that this compound exhibits selective cytotoxicity towards malignant cells while showing minimal impact on healthy cells, highlighting its potential as a targeted therapeutic agent.

Data Presentation

The cytotoxic and cytostatic effects of this compound have been evaluated across a range of human cancer cell lines and compared against its effects on normal human peripheral blood mononuclear cells (PBMCs). The data reveals a significant disparity in the compound's activity between malignant and non-malignant cells.

Table 1: Comparative Cytotoxicity of this compound on Cancer vs. Normal Cells
Cell LineCell TypeGrowth Inhibition (GI₅₀) in µM
RAJIBurkitt's Lymphoma15.2 ± 2.5
U-937Histiocytic Lymphoma11.5 ± 3.1
K-562Chronic Myelogenous Leukemia12.3 ± 4.2
MOLM-13Acute Myeloid Leukemia10.1 ± 2.9
PC-3Prostate Adenocarcinoma18.9 ± 5.1
SH-SY-5YNeuroblastoma22.4 ± 3.8
A-549Lung Carcinoma25.1 ± 4.6
HCT-116Colorectal Carcinoma16.7 ± 3.3
HeLaCervical Adenocarcinoma8.5 ± 0.2[1]
PBMCsNormal Peripheral Blood Mononuclear Cells> 50

Data, except for HeLa, is derived from Florean et al., 2016.[2]

Table 2: Effect of this compound on Cell Cycle Distribution in Lymphoma Cell Lines
Cell LineTreatment (24h)% of Cells in G₀/G₁ Phase% of Cells in S Phase% of Cells in G₂/M Phase
RAJI Control35.5 ± 4.545.1 ± 3.219.4 ± 2.1
This compound (12.5 µM)65.2 ± 5.125.3 ± 2.89.5 ± 1.9
This compound (25 µM)90.5 ± 3.75.2 ± 1.54.3 ± 1.2
U-937 Control50.1 ± 3.930.2 ± 2.519.7 ± 2.3
This compound (12.5 µM)72.4 ± 4.218.1 ± 2.19.5 ± 1.8
This compound (25 µM)82.9 ± 4.810.3 ± 1.96.8 ± 1.5

Data is derived from Florean et al., 2016.[2]

Mechanism of Action

This compound's selective anticancer activity stems from its role as a DNA methyltransferase 1 (DNMT1) inhibitor.[2][3] In many cancers, hypermethylation of promoter regions of tumor suppressor genes leads to their silencing. This compound inhibits DNMT1, leading to the re-expression of these silenced genes.[2] One such key tumor suppressor gene is the Aryl Hydrocarbon Receptor (AHR).[2][3] The reactivation of AHR expression, along with other tumor suppressors, triggers a cascade of events that halt the proliferation of cancer cells.[2]

This inhibition of DNMT1 and subsequent re-expression of tumor suppressor genes induces cell cycle arrest, primarily in the G₀/G₁ phase.[2][3] This is accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27, and a decrease in the expression of proteins that promote cell cycle progression, such as cyclin E1, PCNA, and the proto-oncogene c-myc.[2][3] Furthermore, at later time points and higher concentrations, this compound can induce autophagy and caspase-dependent apoptosis in cancer cells.[2]

In contrast, normal cells, such as PBMCs, which have a different epigenetic landscape and are not reliant on the same oncogenic pathways for survival, are largely unaffected by the concentrations of this compound that are cytotoxic to cancer cells.[2] This differential effect underscores the therapeutic potential of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., RAJI, U-937) and normal PBMCs were seeded in 96-well plates at a density of 1 x 10⁴ cells per well.

  • Treatment: Cells were treated with various concentrations of this compound (typically ranging from 1 to 50 µM) or a vehicle control (DMSO).

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The GI₅₀ (concentration causing 50% growth inhibition) was determined from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells were treated with this compound at the indicated concentrations for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and then incubated with a solution containing propidium (B1200493) iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle was determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells were treated with this compound for 48-72 hours.

  • Staining: Cells were harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

  • Incubation: The cells were incubated for 15 minutes in the dark at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry.

  • Data Analysis: The populations of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells were quantified.

Visualizations

Isofistularin3_Signaling_Pathway Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 Inhibits Promoter Tumor Suppressor Gene Promoter (e.g., AHR) DNMT1->Promoter Methylates (Silences) TSG Tumor Suppressor Gene Expression (e.g., AHR) Promoter->TSG Leads to p21_p27 p21 / p27 Expression TSG->p21_p27 Upregulates CyclinE1_PCNA_cMyc Cyclin E1 / PCNA / c-myc Expression TSG->CyclinE1_PCNA_cMyc Downregulates CellCycle Cell Cycle Progression p21_p27->CellCycle Inhibits CyclinE1_PCNA_cMyc->CellCycle Promotes G1Arrest G₀/G₁ Arrest CellCycle->G1Arrest Autophagy Autophagy G1Arrest->Autophagy Can lead to Apoptosis Apoptosis G1Arrest->Apoptosis Can lead to Experimental_Workflow cluster_assays Cellular Assays Start Start: Cancer & Normal Cells Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) Treatment->Apoptosis DataAnalysis Data Analysis: GI₅₀, Cell Cycle Phases, Apoptosis Rates Viability->DataAnalysis CellCycle->DataAnalysis Apoptosis->DataAnalysis Conclusion Conclusion: Selective Cytotoxicity in Cancer Cells DataAnalysis->Conclusion

References

Isofistularin-3: A Comparative Analysis of Research Findings on its Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the reproducibility of Isofistularin-3's bioactivity, offering researchers, scientists, and drug development professionals a comparative guide to published findings. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key cellular pathways to shed light on the consistency of its reported anticancer effects across different laboratory settings.

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has emerged as a compound of interest in anticancer research. Initial studies have highlighted its potential as a DNA methyltransferase (DNMT) inhibitor with the ability to induce cell cycle arrest, autophagy, and sensitization to apoptosis. However, the reproducibility of these findings is crucial for its continued development as a potential therapeutic agent. This guide provides a comparative analysis of key studies to evaluate the consistency of this compound's reported effects.

Comparative Analysis of Cytotoxicity

The cytotoxic and growth-inhibitory effects of this compound have been evaluated across various cancer cell lines. A foundational study characterized this compound as a novel DNMT1 inhibitor, leading to growth arrest in several cancer cell lines.[1][2] In contrast, a subsequent study investigating its effects on pheochromocytoma cells reported a negligible impact on cell proliferation.[3][4] This discrepancy highlights the importance of considering the cellular context and experimental conditions when evaluating the anticancer potential of this compound.

Cell LineLab/StudyEndpointConcentration (µM)Result
Lymphoma
RAJIFlorean et al. (2016)GI50 (72h)9.9 ± 8.6Growth Inhibition
U-937Florean et al. (2016)GI50 (72h)8.1 ± 5.6Growth Inhibition
JURKATFlorean et al. (2016)GI50 (72h)10.2 ± 5.8Growth Inhibition
K-562Florean et al. (2016)GI50 (72h)8.3 ± 3.6Growth Inhibition
MEG-01Florean et al. (2016)GI50 (72h)14.8 ± 5.3Growth Inhibition
HL-60Florean et al. (2016)GI50 (72h)8.1 ± 4.7Growth Inhibition
Prostate Cancer
PC-3Florean et al. (2016)GI50 (72h)8.1 ± 4.4Growth Inhibition
Breast Cancer
MDA-MB-231Florean et al. (2016)GI50 (72h)7.3 ± 7.0Growth Inhibition
Neuroblastoma
SH-SY5YFlorean et al. (2016)GI50 (72h)> 50Minimal Growth Inhibition
Pheochromocytoma
MPCZimmermann et al. (2018)Viability (24h)Not specifiedThis compound only affected the viability of the mouse pheochromocytoma cells.[3]
MTTZimmermann et al. (2018)Viability (24h)Not specifiedThis compound only affected the viability of the mouse pheochromocytoma cells.[3]
PC12Zimmermann et al. (2018)Viability (24h)Up to 100Not affected.[3]
Cervical Cancer
HeLaMentioned by Florean et al. (2016) from a previous report.IC508.5 ± 0.2Cytotoxic activity.[3]

Experimental Protocols

Discrepancies in research findings can often be attributed to variations in experimental methodologies. Below are the detailed protocols from the key studies discussed.

Study 1: Florean et al., 2016
  • Cell Lines and Culture: A panel of human cancer cell lines (RAJI, U-937, JURKAT, K-562, MEG-01, HL-60, SH-SY5Y, PC-3, MDA-MB-231) were used. The specific culture conditions (e.g., media, serum concentration) are detailed in the original publication.

  • Cell Proliferation Assay: The growth inhibitory effect of this compound was assessed by treating cells with increasing doses of the compound. Cell numbers were evaluated after 24 and 72 hours.

  • Cell Cycle Analysis: Cells were treated with this compound for 24 hours, and their DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

  • Autophagy Assessment: Morphological changes were observed by microscopy. The conversion of LC3-I to LC3-II was analyzed by Western blotting. Autophagic vacuoles were quantified using fluorescence microscopy with Cyto-ID® staining.

  • Apoptosis Assay: The synergistic effect of this compound with TRAIL was assessed by pre-treating cells with this compound for 24 hours, followed by the addition of TRAIL for another 24 hours. Cell viability was then measured. Caspase and PARP-1 cleavage were analyzed by Western blot after 72 hours of treatment.

Study 2: Zimmermann et al., 2018
  • Cell Lines and Culture: Mouse pheochromocytoma (MPC), rat pheochromocytoma (PC12), and a mouse pheochromocytoma-derived cell line (MTT) were used.

  • Cell Viability Assay: The Apo-ONE® Homogeneous Caspase-3/7 Assay was used to determine the effect of this compound on cell viability after 24 hours of treatment under both normoxic and hypoxic conditions.

  • Cell Proliferation Assay: The number of proliferating cells was determined, although the specific assay used is not detailed in the provided excerpts. The study states that this compound had no influence on the number of proliferating cells.[3]

  • Caspase Activity Assay: The relative activity of caspase-3 and caspase-7 was measured to assess the induction of apoptosis.

Signaling Pathways and Mechanisms

The proposed mechanism of action for this compound, primarily elucidated by Florean et al., involves the inhibition of DNMT1. This leads to a cascade of downstream effects culminating in cell cycle arrest and sensitization to apoptosis.

Isofistularin3_Signaling_Pathway Iso3 This compound DNMT1 DNMT1 Iso3->DNMT1 inhibits p21_p27 p21 & p27 Expression Iso3->p21_p27 increases CyclinE1_PCNA_cMyc Cyclin E1, PCNA, c-myc Levels Iso3->CyclinE1_PCNA_cMyc reduces Autophagy Autophagy Iso3->Autophagy induces ER_Stress ER Stress (GRP78 Expression) Iso3->ER_Stress triggers FLIPL FLIPL Expression Iso3->FLIPL decreases Survivin Survivin Expression Iso3->Survivin reduces AHR_promoter AHR Promoter (CpG demethylation) DNMT1->AHR_promoter methylates AHR_expression AHR Expression (Tumor Suppressor) AHR_promoter->AHR_expression leads to G0_G1_Arrest G0/G1 Cell Cycle Arrest p21_p27->G0_G1_Arrest CyclinE1_PCNA_cMyc->G0_G1_Arrest DR5 DR5 Surface Expression ER_Stress->DR5 TRAIL_Sensitization Sensitization to TRAIL-induced Apoptosis DR5->TRAIL_Sensitization FLIPL->TRAIL_Sensitization Survivin->TRAIL_Sensitization

Caption: Proposed signaling pathway of this compound.

The study by Zimmermann et al. did not delve into the signaling pathways of this compound in pheochromocytoma cells due to its limited observed activity. However, they did note that this compound at high concentrations (50 µM) could reduce caspase activity, while at a lower concentration (10 µM) after 48 hours, it induced the expression of caspase genes.[3] This suggests a more complex, and possibly cell-type-specific, dose- and time-dependent effect on apoptotic pathways.

Experimental Workflow Overview

The general workflow for in vitro evaluation of this compound's anticancer activity follows a standard procedure.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with this compound (Dose- and Time-response) cell_culture->treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, Cell Counting) treatment->viability_assay mechanistic_studies Mechanistic Studies treatment->mechanistic_studies data_analysis Data Analysis and Interpretation viability_assay->data_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assay (e.g., Caspase Activity, Annexin V) mechanistic_studies->apoptosis autophagy Autophagy Assessment (e.g., LC3 conversion) mechanistic_studies->autophagy western_blot Protein Expression Analysis (Western Blot) mechanistic_studies->western_blot cell_cycle->data_analysis apoptosis->data_analysis autophagy->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies.

Conclusion

The available research on this compound presents a compelling case for its anticancer potential, particularly as a DNMT1 inhibitor. The detailed study by Florean et al. provides strong evidence for its activity in various cancer cell lines, particularly those of hematological origin.[1][2] However, the contrasting findings from Zimmermann et al. in pheochromocytoma cells underscore the principle of cell-type specificity in drug response and highlight the need for further research to delineate the contexts in which this compound is most effective.[3][4]

For researchers, these differing results emphasize the importance of standardized protocols and the careful selection of cellular models. Future studies should aim to directly replicate key findings in a variety of laboratory settings and on a broader range of cancer types to establish a more comprehensive understanding of this compound's therapeutic window and mechanism of action. This will be critical in determining its viability for further preclinical and clinical development.

References

Validating the Downstream Targets of Isofistularin-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the marine-derived compound Isofistularin-3 with other notable DNA methyltransferase (DNMT) inhibitors. The objective is to validate the downstream targets of this compound by juxtaposing its performance with established and emerging alternatives, supported by experimental data.

Introduction to this compound

This compound is a brominated alkaloid isolated from the marine sponge Aplysina aerophoba.[1] It has been identified as a direct, DNA-competitive inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1] Inhibition of DNMT1 by this compound leads to a cascade of downstream effects, including the re-activation of tumor suppressor genes, cell cycle arrest, and sensitization of cancer cells to apoptosis. This guide will delve into these effects and compare them with other DNMT inhibitors such as the FDA-approved nucleoside analogs Decitabine (B1684300) and Azacitidine, the natural polyphenol Epigallocatechin-3-gallate (EGCG), and another marine-derived compound, Psammaplin A.

Comparative Analysis of DNMT1 Inhibition and Cytotoxicity

The primary mechanism of action for this compound is the inhibition of DNMT1. The following table summarizes the in vitro inhibitory activity and cytotoxic effects of this compound and its comparators.

CompoundDNMT1 IC50Cell LineCell Viability GI50/IC50Reference
This compound 13.5 ± 5.4 µMRAJI9.9 ± 8.6 µM[1]
U-93711.2 ± 3.4 µM[1]
HeLa8.5 ± 0.2 µM
Decitabine Not specified (forms covalent adducts)VariousCell line dependent[2][3]
Azacitidine Not specified (forms covalent adducts)MDA-MB-23183.33 ± 8.82 µM[4]
231Br48 ± 4.90 µM[4]
EGCG ~20 µMKYSE 510 (nuclear extract)27.12 - 54.07 µM (cell line/time dependent)[5]
Psammaplin A 18.6 nM (general DNMTs)A5491.18 µM[6]
HCT1161.62 µM[6]

Downstream Target Validation: Cell Cycle Regulation

A significant consequence of DNMT1 inhibition by this compound is the induction of G0/G1 cell cycle arrest.[1] This is achieved through the modulation of key cell cycle regulatory proteins. The table below compares these effects with other DNMT inhibitors.

CompoundEffect on p21Effect on p27Effect on Cyclin E1Cell Cycle ArrestReference
This compound Increased expressionIncreased expressionReduced expressionG0/G1 arrest[1]
Decitabine Increased expression (p53-independent)No changeNot specifiedG2/M arrest[7]
Azacitidine Not specifiedNot specifiedNot specifiedNot specified
EGCG Increased expressionIncreased expressionReduced expressionG1 arrest[8][9][10]
Psammaplin A Increased expressionNot specifiedDown-regulatedG0/G1 and G2/M arrest[11]

Downstream Target Validation: Sensitization to TRAIL-Induced Apoptosis

This compound has been shown to strongly synergize with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), enhancing its apoptotic effects in cancer cells.[1][12] This sensitization is mediated by the regulation of several key proteins in the apoptotic pathway.

CompoundEffect on SurvivinEffect on FLIPEffect on GRP78Effect on DR5TRAIL SensitizationReference
This compound Reduced expressionDecreased FLIPL expressionIncreased expression (ER Stress)Increased surface expressionSynergistic (CI = 0.21-0.22)[1][12]
Decitabine Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Azacitidine Not specifiedNot specifiedNot specifiedIncreased expression (TRAIL-R2)Sensitizes[13]
EGCG Not specifiedReduced FLIP levelsNot specifiedIncreased expressionSensitizes[12][14][15]
Psammaplin A Not specifiedNot specifiedNot specifiedNot specifiedInduces apoptosis[11][16]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the validated downstream signaling pathway of this compound, leading to cell cycle arrest and apoptosis sensitization.

G cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Cell Cycle Control cluster_3 Apoptosis Sensitization This compound This compound DNMT1 DNMT1 This compound->DNMT1 inhibits p21_p27 p21 & p27 Expression This compound->p21_p27 upregulates CyclinE1_PCNA_cMyc Cyclin E1, PCNA, c-myc Expression This compound->CyclinE1_PCNA_cMyc downregulates Survivin_FLIPL Survivin & FLIP_L Expression This compound->Survivin_FLIPL downregulates ER_Stress ER Stress (GRP78 Expression) This compound->ER_Stress induces AHR_promoter AHR Promoter (demethylation) DNMT1->AHR_promoter methylates AHR AHR Expression AHR_promoter->AHR regulates G0G1_Arrest G0/G1 Phase Arrest p21_p27->G0G1_Arrest CyclinE1_PCNA_cMyc->G0G1_Arrest TRAIL_Apoptosis TRAIL-Induced Apoptosis Survivin_FLIPL->TRAIL_Apoptosis inhibits DR5 DR5 Surface Expression ER_Stress->DR5 DR5->TRAIL_Apoptosis mediates

Caption: this compound inhibits DNMT1, leading to downstream effects on gene expression, cell cycle arrest, and sensitization to TRAIL-induced apoptosis.

Experimental Workflow for Target Validation

The validation of this compound's downstream targets typically follows a multi-step experimental workflow.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Assays cluster_2 Data Analysis & Conclusion DNMT_Assay DNMT1 Inhibition Assay (Biochemical) Cell_Treatment Treat Cancer Cells with this compound DNMT_Assay->Cell_Treatment Western_Blot Western Blot (p21, p27, Cyclin E1, etc.) Cell_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cell_Treatment->Flow_Cytometry TRAIL_Assay TRAIL Sensitization Assay (Viability) Cell_Treatment->TRAIL_Assay Data_Analysis Quantitative Data Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis TRAIL_Assay->Data_Analysis Conclusion Target Validation Data_Analysis->Conclusion

Caption: A typical workflow for validating the downstream targets of a DNMT inhibitor like this compound.

Logical Comparison of DNMT Inhibitors

This diagram provides a logical comparison of the mechanisms of action for this compound and other classes of DNMT inhibitors.

G cluster_0 Mechanism of Action DNMT_Inhibitors DNMT Inhibitors Nucleoside_Analogs Nucleoside Analogs (Decitabine, Azacitidine) - Covalent trapping of DNMTs DNMT_Inhibitors->Nucleoside_Analogs Non_Nucleoside_Inhibitors Non-Nucleoside Inhibitors (this compound, EGCG) - Direct, competitive inhibition DNMT_Inhibitors->Non_Nucleoside_Inhibitors Dual_Inhibitors Dual HDAC/DNMT Inhibitors (Psammaplin A) - Inhibition of multiple epigenetic regulators DNMT_Inhibitors->Dual_Inhibitors

Caption: Comparison of the mechanisms of action for different classes of DNMT inhibitors.

Experimental Protocols

In Vitro DNMT1 Activity/Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on purified DNMT1 enzyme activity.

Methodology:

  • A universal DNMT substrate is coated onto microplate wells.

  • Purified recombinant DNMT1 enzyme (e.g., 5 ng per reaction) is incubated with the substrate in the presence of the methyl donor S-adenosyl-L-methionine (SAM).

  • Test compounds (e.g., this compound) are added at various concentrations to the reaction mixture. A known DNMT inhibitor (e.g., EGCG or Decitabine) is used as a positive control.

  • The reaction is allowed to proceed for a specified time (e.g., 1-2 hours) at 37°C.

  • The methylation of the substrate is detected using a specific antibody that recognizes 5-methylcytosine.

  • A secondary antibody conjugated to a detection enzyme (e.g., HRP) is added, followed by a substrate to generate a colorimetric or fluorometric signal.

  • The signal is quantified using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Downstream Protein Expression

Objective: To quantify the changes in the expression levels of target proteins (e.g., p21, p27, Cyclin E1, survivin) in cells treated with the test compound.

Methodology:

  • Cancer cell lines (e.g., RAJI, U-937) are seeded and treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p21, anti-p27, anti-Cyclin E1) overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified using densitometry software and normalized to the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound.

Methodology:

  • Cells are treated with the test compound as described for Western Blot analysis.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • The fixed cells are washed to remove the ethanol and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

  • The cells are incubated in the staining solution for at least 30 minutes in the dark at room temperature.

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo).

TRAIL Sensitization Assay

Objective: To assess the ability of a compound to enhance the cytotoxic effect of TRAIL.

Methodology:

  • Cancer cells are seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).

  • Recombinant human TRAIL is then added to the wells at different concentrations, and the cells are incubated for an additional period (e.g., 24-48 hours).

  • Cell viability is assessed using a standard method such as the MTT assay or a commercial cell viability reagent (e.g., CellTiter-Glo).

  • The combination index (CI) is calculated using software like CalcuSyn to determine if the interaction between the compound and TRAIL is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Conclusion

This compound emerges as a promising non-nucleoside DNMT1 inhibitor with a distinct profile of downstream effects. Its ability to induce G0/G1 cell cycle arrest and potently sensitize cancer cells to TRAIL-induced apoptosis through multiple mechanisms validates its therapeutic potential. While direct comparative studies are limited, the data presented in this guide allows for an objective assessment of this compound's performance against other DNMT inhibitors. Notably, its mechanism of action differs from the covalent adduct formation of nucleoside analogs like Decitabine and Azacitidine, and its target profile shows both similarities and differences when compared to other natural compounds like EGCG and the dual HDAC/DNMT inhibitor Psammaplin A. Further research, particularly head-to-head comparative studies, will be crucial in fully elucidating the therapeutic niche of this compound in cancer therapy.

References

Comparing the epigenetic modifications induced by Isofistularin-3 and SAHA

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of epigenetic regulation, two compounds, the marine-derived Isofistularin-3 and the synthetic drug Vorinostat (SAHA), offer distinct approaches to modulating the cellular machinery that governs gene expression. While both have shown promise in cancer therapy, their mechanisms of action diverge significantly, targeting different key players in the epigenetic orchestra. This guide provides a detailed comparison of the epigenetic modifications induced by this compound and SAHA, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Mechanistic Differences

A fundamental distinction lies in their primary targets. This compound acts as a DNA methyltransferase (DNMT) 1 inhibitor, influencing the methylation patterns of DNA. In stark contrast, SAHA is a well-established histone deacetylase (HDAC) inhibitor, altering the acetylation status of histone proteins.

FeatureThis compoundSAHA (Vorinostat)
Primary Epigenetic Target DNA Methyltransferase 1 (DNMT1)[1][2]Histone Deacetylases (HDACs) - Class I and II[3][4]
Effect on Histone Acetylation No inhibition of total HDAC activity; decreased acetylated Histone H4 in RAJI cells[1]Increased histone acetylation (pan-HDAC inhibitor)[3][5][6]
Mechanism of Action Binds to the DNA interacting pocket of DNMT1, preventing DNA methylation[1][2]Chelates the zinc ion in the active site of HDACs, blocking their deacetylase activity[3][7]
Resulting Epigenetic State DNA hypomethylation, leading to re-expression of tumor suppressor genes[1][2]Histone hyperacetylation, leading to a more open chromatin structure and re-expression of silenced genes[3][5]
Downstream Cellular Effects G0/G1 cell cycle arrest, induction of autophagy, sensitization to TRAIL-induced apoptosis[1][2][8]Cell cycle arrest, induction of apoptosis (intrinsic and extrinsic pathways), differentiation[6][9][10]

Delving Deeper: A Comparative Analysis of Experimental Findings

This compound: The DNMT1 Inhibitor from the Sea

This compound, a brominated alkaloid isolated from the marine sponge Aplysina aerophoba, has been identified as a novel inhibitor of DNMT1.[1][2] Studies have shown that it directly binds to the DNA interacting pocket of the enzyme, thereby preventing the transfer of methyl groups to DNA.[1] This inhibitory action leads to a decrease in DNA methylation, a key epigenetic mark associated with gene silencing.

A notable consequence of this compound treatment is the re-expression of tumor suppressor genes that are often silenced by hypermethylation in cancer cells. For instance, in Burkitt's lymphoma RAJI cells, this compound was shown to decrease the methylation of CpG sites in the promoter of the aryl hydrocarbon receptor (AHR) gene, a known tumor suppressor, leading to its increased expression.[1]

Contrary to what might be expected from a compound with structural similarities to other marine natural products that inhibit both DNMTs and HDACs, this compound does not inhibit HDAC activity.[1] In fact, experiments in RAJI cells demonstrated a decrease in the acetylation of histone H4 following treatment with this compound, further distinguishing its epigenetic mechanism from that of HDAC inhibitors like SAHA.[1]

SAHA: The Archetypal HDAC Inhibitor

Suberoylanilide hydroxamic acid (SAHA), known clinically as Vorinostat, is a potent pan-inhibitor of class I and class II HDACs.[3][4] Its mechanism of action is well-characterized and involves the hydroxamic acid moiety chelating the zinc ion essential for the catalytic activity of HDACs.[3][7] This inhibition leads to an accumulation of acetyl groups on the lysine (B10760008) residues of histone tails, a state known as hyperacetylation.

Histone hyperacetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA. This results in a more relaxed and open chromatin structure, making genes more accessible to transcription factors and leading to the re-expression of silenced genes.[3] SAHA has been shown to increase the acetylation of various histone residues, including H3K9, H3K14, H3K18, and H3K23 in larynx cancer cell lines, and H4K5 and H4K12 in HepG2 cells.[6][11]

The downstream effects of SAHA-induced histone hyperacetylation are pleiotropic and include cell cycle arrest, induction of apoptosis through both intrinsic and extrinsic pathways, and cellular differentiation.[6][9][10]

Visualizing the Mechanisms

To illustrate the distinct signaling pathways and experimental workflows, the following diagrams are provided.

Isofistularin3_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell Isofistularin3 This compound DNMT1 DNMT1 Isofistularin3->DNMT1 Inhibits DNA DNA DNMT1->DNA Methylates TSG_promoter Tumor Suppressor Gene (e.g., AHR) Promoter DNA->TSG_promoter Silences TSG_mRNA TSG mRNA TSG_promoter->TSG_mRNA Transcription TSG_protein Tumor Suppressor Protein TSG_mRNA->TSG_protein Translation CellCycleArrest G0/G1 Cell Cycle Arrest TSG_protein->CellCycleArrest Apoptosis Sensitization to TRAIL-induced Apoptosis TSG_protein->Apoptosis

Caption: Mechanism of this compound action.

SAHA_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell SAHA SAHA (Vorinostat) HDAC HDAC (Class I/II) SAHA->HDAC Inhibits Histones Histones SAHA->Histones Leads to Hyperacetylation HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Maintains OpenChromatin Open Chromatin Histones->OpenChromatin Promotes TSG_expression Tumor Suppressor Gene Expression OpenChromatin->TSG_expression Allows CellCycleArrest Cell Cycle Arrest TSG_expression->CellCycleArrest Apoptosis Apoptosis TSG_expression->Apoptosis

Caption: Mechanism of SAHA (Vorinostat) action.

Experimental Protocols

In Vitro DNMT and HDAC Activity Assays

To assess the direct inhibitory effects of the compounds on enzyme activity, in vitro assays are crucial.

  • DNMT1 Activity Assay: The activity of purified DNMT1 can be measured using a commercially available in vitro DNMT activity/inhibition assay kit (e.g., from Active Motif). The assay typically involves incubating a specific amount of purified DNMT1 enzyme with a DNA substrate in the presence of a methyl donor (S-adenosylmethionine) and varying concentrations of the test compound (this compound). The extent of DNA methylation is then quantified, often through an ELISA-based method that detects the incorporated methyl groups.

  • HDAC Activity Assay: Total HDAC activity can be determined using a fluorogenic HDAC substrate. Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) or nuclear extracts from cells are incubated with the fluorogenic substrate in the presence of different concentrations of the test compound (SAHA or this compound). The deacetylase activity of the HDACs cleaves the acetyl group from the substrate, releasing a fluorescent molecule. The fluorescence intensity is then measured to determine the level of HDAC inhibition.[3]

Western Blot Analysis of Histone Acetylation

This technique is used to detect changes in the levels of specific acetylated histones within cells following treatment with the compounds.

  • Cell Culture and Treatment: Cancer cell lines (e.g., RAJI, MCF7) are cultured under standard conditions and then treated with various concentrations of this compound or SAHA for a specified period (e.g., 24 hours).

  • Protein Extraction: Cells are harvested and lysed to extract total cellular proteins or nuclear proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H4, anti-acetyl-Histone H3K9). A primary antibody against a loading control (e.g., total Histone H3 or β-actin) is also used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

WesternBlot_Workflow A Cell Treatment with This compound or SAHA B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting with Primary & Secondary Antibodies E->F G Chemiluminescent Detection F->G

Caption: Western Blot Workflow for Histone Acetylation.

Conclusion

This compound and SAHA represent two distinct classes of epigenetic modulators with different primary targets and mechanisms of action. This compound's role as a DNMT1 inhibitor highlights the potential of targeting DNA methylation for cancer therapy. In contrast, SAHA's function as a pan-HDAC inhibitor underscores the therapeutic value of modulating histone acetylation. The experimental evidence clearly delineates their separate paths in altering the epigenetic landscape of cancer cells. For researchers and drug developers, understanding these fundamental differences is paramount in designing rational therapeutic strategies and combination therapies that can effectively leverage the power of epigenetic reprogramming to combat cancer.

References

Safety Operating Guide

Navigating the Safe Disposal of Isofistularin-3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Action: Due to the cytotoxic nature of Isofistularin-3 and the absence of a specific Safety Data Sheet (SDS), it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal method. Do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from EHS.

This document provides a comprehensive guide to the proper disposal procedures for this compound, a brominated alkaloid with known cytotoxic and DNA demethylating properties.[1][2] The information presented herein is synthesized from general best practices for handling cytotoxic and hazardous compounds in a laboratory setting and should be adapted to comply with all applicable local, state, and federal regulations.

Guiding Principles for this compound Disposal

Given that this compound is an inhibitor of DNA methyltransferase (DNMT)1 and induces cell cycle arrest and apoptosis, it must be handled as a hazardous cytotoxic compound.[1][2] The primary principle of its disposal is to prevent environmental release and minimize exposure to personnel. All waste containing this compound is to be considered hazardous chemical waste.

Quantitative Data for this compound

PropertyValueSource
Biological Activity
DNMT1 Inhibition (in vitro)IC₅₀: 13.5 ± 5.4 µM[1]
Cytotoxic Activity (HeLa cells)IC₅₀: 8.5 ± 0.2 µM[3]
Growth Inhibition (72h)
RAJI cellsGI₅₀: 9.9 ± 8.6 µM[1]
U-937 cellsGI₅₀: 8.1 ± 5.6 µM[1]
JURKAT cellsGI₅₀: 10.2 ± 5.8 µM[1]
K-562 cellsGI₅₀: 8.3 ± 3.6 µM[1]
MEG-01 cellsGI₅₀: 14.8 ± 5.3 µM[1]
HL-60 cellsGI₅₀: 8.1 ± 4.7 µM[1]
PC-3 cellsGI₅₀: 8.1 ± 4.4 µM[1]
MDA-MB-231 cellsGI₅₀: 7.3 ± 7.0 µM[1]
Physical/Chemical Properties
Molecular FormulaC₃₁H₃₀Br₆N₄O₁₁[4]
Molecular Weight1114.0 g/mol [4]
Solubility, Stability, etc.Data not readily available

Experimental Protocols for Proper Disposal

The following protocols provide a step-by-step guide for the disposal of waste contaminated with this compound.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety glasses or goggles

  • A standard laboratory coat

  • If there is a risk of generating aerosols or dust, a respiratory protection mask (e.g., N95) and work within a certified chemical fume hood are required.

Disposal of Solid Waste

This category includes, but is not limited to, contaminated gloves, pipette tips, centrifuge tubes, vials, and absorbent paper.

Methodology:

  • Segregation: At the point of generation, separate solid waste contaminated with this compound from all other waste streams (e.g., regular trash, biohazardous waste, non-hazardous chemical waste).

  • Collection: Place the contaminated solid waste into a designated, leak-proof, and puncture-resistant hazardous waste container. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard symbols (e.g., "Toxic").

  • Storage: Store the sealed container in a designated and secure waste accumulation area, away from incompatible materials, until it is collected by the institution's EHS or a licensed waste disposal service.

Disposal of Liquid Waste

This category includes unused stock solutions of this compound, contaminated solvents, and aqueous solutions from experiments. As this compound is a brominated organic compound, it should be disposed of as halogenated organic waste.

Methodology:

  • Segregation: Do not mix this compound liquid waste with non-halogenated organic waste or other waste streams.

  • Containerization: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be suitable for halogenated organic waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the contents (e.g., "this compound in DMSO/Methanol"), an estimate of the concentration and volume, and the appropriate hazard symbols.

  • Storage: Keep the liquid waste container tightly sealed and store it in a secondary containment tray within a designated waste accumulation area. This area should be well-ventilated and away from sources of ignition.

  • Collection: Arrange for the collection of the waste container by your institution's EHS or a licensed hazardous waste disposal contractor.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_0 Waste Generation & Assessment cluster_1 Disposal Pathways cluster_2 Final Disposition start Waste Containing This compound Generated assess_type Determine Waste Type start->assess_type solid_waste Solid Waste (Gloves, Vials, Tips) assess_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) assess_type->liquid_waste Liquid segregate_solid Segregate into Labeled Puncture-Proof Container solid_waste->segregate_solid segregate_liquid Segregate into Labeled Leak-Proof Halogenated Waste Container liquid_waste->segregate_liquid store_waste Store in Designated Secure Waste Area segregate_solid->store_waste segregate_liquid->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Isofistularin-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Isofistularin-3, a brominated alkaloid derived from marine sponges. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes general safety protocols for hazardous compounds, marine-derived alkaloids, and brominated chemicals to establish best practices for laboratory use.

Hazard Assessment and Personal Protective Equipment (PPE)

While research indicates this compound did not exhibit toxic effects in zebrafish development assays, its classification as a brominated alkaloid necessitates cautious handling to mitigate potential risks associated with this class of compounds. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.To provide a robust barrier against potential skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes of solutions containing this compound.
Skin and Body Protection A disposable gown with long sleeves and tight-fitting cuffs, worn over a lab coat.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Work within a certified chemical fume hood. If not feasible, a fit-tested N95 or higher respirator is required.To avoid inhalation of any aerosols or fine particles of the compound.

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with hazard signs.

  • Fume Hood: Ensure a certified chemical fume hood is operational before commencing any work.

  • Gather Materials: All necessary equipment, including glassware, consumables, and waste containers, should be placed within the fume hood before handling the compound.

Step 2: Handling

  • Weighing: If working with the solid form, weigh this compound within the fume hood on a tared, disposable weigh boat.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Transfers: Use appropriate tools, such as calibrated pipettes, for all liquid transfers to maintain accuracy and prevent spills.

Step 3: Post-Handling

  • Decontamination: Wipe down all surfaces and equipment within the fume hood with an appropriate deactivating agent (e.g., 70% ethanol), followed by a thorough cleaning.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, starting with the outer gloves, followed by the gown, face shield, and inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, must be disposed of in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.

  • Solid Waste: Solid this compound waste should be collected in a separate, clearly labeled hazardous waste container.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Perform Experiment handle_dissolve->handle_transfer disp_waste Segregate Hazardous Waste handle_transfer->disp_waste disp_decon Decontaminate Work Area disp_waste->disp_decon disp_ppe Doff PPE disp_decon->disp_ppe disp_wash Wash Hands disp_ppe->disp_wash

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.